molecular formula C21H16O B072400 1,1,3-Triphenylpropargyl alcohol CAS No. 1522-13-0

1,1,3-Triphenylpropargyl alcohol

Cat. No.: B072400
CAS No.: 1522-13-0
M. Wt: 284.3 g/mol
InChI Key: VWRQCJRTHKUVNF-UHFFFAOYSA-N
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Description

1,1,3-Triphenylpropargyl alcohol is a versatile and highly functionalized synthetic intermediate of significant interest in organic and medicinal chemistry. Its unique structure, featuring a propargylic alcohol core flanked by three phenyl rings, makes it a valuable building block for the construction of complex molecular architectures. Researchers primarily utilize this compound as a precursor to cyclopropenes via metal-catalyzed or thermal decomposition pathways, serving as a reactive carbene or ylide source. This reactivity is harnessed in the synthesis of strained carbocyclic systems and for strategic ring-forming reactions in natural product synthesis.

Properties

IUPAC Name

1,1,3-triphenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H16O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRQCJRTHKUVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164971
Record name Diphenyl(phenylethynyl)carbinol
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Molecular Weight

284.3 g/mol
Source PubChem
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CAS No.

1522-13-0
Record name α-Phenyl-α-(2-phenylethynyl)benzenemethanol
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Record name Diphenyl(phenylethynyl)carbinol
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Record name 1522-13-0
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Record name Diphenyl(phenylethynyl)carbinol
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Foundational & Exploratory

An In-depth Technical Guide to 1,1,3-Triphenylpropargyl Alcohol: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Topic: 1,1,3-Triphenylpropargyl alcohol (CAS Number: 1522-13-0)

Introduction: Unveiling a Versatile Synthetic Cornerstone

This compound, a tertiary propargylic alcohol, stands as a pivotal building block in the arsenal of synthetic organic chemistry. Characterized by the presence of a hydroxyl group on a carbon adjacent to a carbon-carbon triple bond, this class of molecules possesses a unique electronic and structural profile.[1] The dual functionality of the alkyne and hydroxyl groups within this compound imparts a rich and tunable reactivity, making it a valuable synthon for constructing complex molecular architectures.[1][2] Its utility spans from fundamental organic transformations to the synthesis of elaborate heterocyclic systems and precursors for biologically active compounds.[3][4] This guide provides a comprehensive exploration of its synthesis, core chemical transformations, and strategic applications, offering field-proven insights for researchers in both academic and industrial settings.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The identity and purity of this compound are typically confirmed through a combination of physical property measurements and spectroscopic analysis.

Key Properties
PropertyValueReference
CAS Number 1522-13-0[5][6]
Molecular Formula C₂₁H₁₆O[5][6]
Molecular Weight 284.35 g/mol [5][7]
Appearance White to light yellow powder or crystals
Melting Point 80-84 °C[4][5]
Synonyms 1,1,3-Triphenyl-2-propyn-1-ol[5]
Spectroscopic Signatures for Verification

As a Senior Application Scientist, the first step in utilizing any reagent is to verify its structure. The spectroscopic data for this compound are highly characteristic.

  • Infrared (IR) Spectroscopy: The IR spectrum provides immediate confirmation of key functional groups. A strong, broad absorption in the 3300-3600 cm⁻¹ region is indicative of the O-H stretching vibration, with the broadness resulting from hydrogen bonding.[8][9] A sharp, weaker absorption around 2200-2260 cm⁻¹ corresponds to the C≡C triple bond stretch. The presence of aromatic rings is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1500-1600 cm⁻¹ region.[9] A strong C-O stretching absorption is also expected near 1050 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the hydroxyl group typically appears as a broad singlet whose chemical shift is concentration and solvent-dependent.[10] Protons on the three phenyl groups will resonate in the aromatic region (typically δ 7.0-8.0 ppm). A key diagnostic technique is the "D₂O shake," where the addition of deuterium oxide will cause the O-H proton signal to disappear due to proton-deuterium exchange.[9]

    • ¹³C NMR: The carbon atoms of the alkyne (C≡C) typically appear in the δ 80-90 ppm range. The carbon bearing the hydroxyl group (the carbinol carbon) is deshielded and will appear further downfield, generally in the δ 60-80 ppm region.[10] The aromatic carbons will produce a series of signals in the δ 120-150 ppm range.

  • Mass Spectrometry (MS): In electron impact mass spectrometry (EI-MS), alcohols often undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration (loss of H₂O).[10][11] The molecular ion peak (M⁺) at m/z = 284.35 would confirm the molecular weight.[12]

Synthesis: Forging the Core Structure

The most direct and common method for synthesizing tertiary propargylic alcohols like this compound is through the nucleophilic addition of an acetylide to a ketone.[13] This approach offers high convergence and allows for significant structural variation.

General Synthetic Workflow

The synthesis involves two primary stages: the generation of the phenylacetylide nucleophile and its subsequent reaction with the benzophenone electrophile.

G cluster_0 Stage 1: Nucleophile Generation cluster_1 Stage 2: Nucleophilic Addition Phenylacetylene Phenylacetylene Phenylacetylide Lithium or Sodium Phenylacetylide Phenylacetylene->Phenylacetylide Deprotonation Base Strong Base (e.g., n-BuLi, NaNH2) Base->Phenylacetylide Alkoxide Intermediate Alkoxide Phenylacetylide->Alkoxide Reaction Benzophenone Benzophenone Benzophenone->Alkoxide Nucleophilic Attack FinalProduct 1,1,3-Triphenylpropargyl alcohol Alkoxide->FinalProduct Protonation AqueousWorkup Aqueous Workup (e.g., H2O, NH4Cl) AqueousWorkup->FinalProduct

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol details a common laboratory-scale synthesis.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

  • Grignard Formation: A solution of bromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated (indicated by the disappearance of the iodine color and gentle reflux) and then maintained at a gentle reflux until the magnesium is consumed. The solution is then cooled to 0 °C.

  • Acetylide Formation: Phenylacetylene is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the phenylacetylide Grignard reagent.

  • Nucleophilic Addition: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the mixture is stirred at room temperature overnight.

  • Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Core Reactivity: The Dueling Pathways of Rearrangement

The true synthetic power of this compound is most evident in its acid-catalyzed rearrangement reactions. Under acidic conditions, it does not simply dehydrate but instead undergoes one of two competing, mechanistically related transformations: the Meyer-Schuster rearrangement and the Rupe rearrangement.[14][15] Understanding and controlling these pathways is critical for any synthetic application.

Meyer-Schuster vs. Rupe Rearrangement

Both reactions are initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The divergence occurs in the subsequent steps.

  • Meyer-Schuster Rearrangement: This pathway involves a 1,3-hydroxyl shift, proceeding through an allene intermediate which then tautomerizes to the more stable α,β-unsaturated ketone.[16] This is a highly atom-economical method for generating conjugated carbonyl systems.[17]

  • Rupe Rearrangement: This competing reaction, specific to tertiary propargyl alcohols, proceeds via an enyne intermediate to form an α,β-unsaturated methyl ketone.[14][15]

The choice between these pathways can be influenced by the catalyst system. While strong Brønsted acids often lead to mixtures, modern Lewis acid and transition-metal catalysts can provide greater selectivity.[14] For instance, gold(I)/(III) catalysts have been effectively used in transformations of propargylic alcohols.[18]

G cluster_MS Meyer-Schuster Pathway cluster_Rupe Rupe Pathway Start 1,1,3-Triphenylpropargyl alcohol Protonation Protonated Alcohol (Oxonium Ion) Start->Protonation Water_Loss Loss of H2O Protonation->Water_Loss Rate-determining step H_Plus H+ H_Plus->Protonation Carbocation Propargyl/Allenyl Resonance-Stabilized Cation Water_Loss->Carbocation Allene Allenic Intermediate Carbocation->Allene [1,3]-Shift Enyne Enyne Intermediate Carbocation->Enyne [1,2]-Shift / Rearrangement Tautomerism Keto-Enol Tautomerism Allene->Tautomerism MS_Product α,β-Unsaturated Ketone (1,3,3-Triphenylprop-2-en-1-one) Tautomerism->MS_Product Hydration Hydration of Alkyne Enyne->Hydration Rupe_Product α,β-Unsaturated Ketone (3,4,4-Triphenylbut-3-en-2-one) Hydration->Rupe_Product

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

Applications in Synthesis and Drug Discovery

The unique reactivity of this compound makes it a precursor for a variety of valuable chemical structures.

  • Heterocycle Synthesis: It serves as a reagent in multi-step, one-pot cascade reactions to produce complex heterocyclic scaffolds. For example, it is used in the synthesis of polysubstituted 4H-thiopyrans and pyrazoles.[4][19] These core structures are prevalent in many pharmaceutical agents.

  • Carbocycle Synthesis: The molecule can be used to synthesize specific isomers of naphthalene compounds.[4][5]

  • Building Block for Bioactive Molecules: While specific drugs derived directly from this molecule are not widely documented, the propargyl alcohol moiety is a well-established pharmacophore and synthetic intermediate.[3] It is a building block in the synthesis of anti-cancer agents and other therapeutic molecules.[3] The rigidity and linearity of the alkyne group are often exploited in drug design to orient functional groups in a specific vector for optimal binding to biological targets.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Classifications: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses or goggles, and a lab coat, must be worn at all times. When handling the powder, a dust mask (e.g., N95) is recommended.[5]

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[20]

Conclusion

This compound (CAS 1522-13-0) is far more than a simple chemical reagent; it is a versatile and powerful tool for molecular construction. Its value lies in the predictable yet tunable reactivity centered around the propargylic framework. A thorough understanding of its synthesis and, critically, the competing Meyer-Schuster and Rupe rearrangement pathways, allows researchers to strategically access a diverse range of α,β-unsaturated ketones and their derivatives. These products serve as crucial intermediates in the synthesis of complex carbo- and heterocyclic systems, underscoring the enduring importance of this compound in both discovery research and the development of novel therapeutics.

References

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved January 5, 2026, from [Link]

  • SynArchive. (n.d.). Rupe Rearrangement. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. Retrieved January 5, 2026, from [Link]

  • Dakota System. (2024, August 21). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. Retrieved January 5, 2026, from [Link]

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved January 5, 2026, from [Link]

  • Ghorai, M. K., et al. (2023, September 13). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Chemistry – An Asian Journal. Retrieved January 5, 2026, from [Link]

  • SynArchive. (n.d.). Meyer-Schuster Rearrangement. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved January 5, 2026, from [Link]

  • Cadierno, V., et al. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]

  • Organic Reactions. (n.d.). The Meyer–Schuster Rearrangement. Retrieved January 5, 2026, from [Link]

  • Slideshare. (n.d.). Rupe Rearrgment. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Meyer‐Schuster rearrangement and multidirectional reactive mode of propargylic alcohols. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. Retrieved January 5, 2026, from [Link]

  • Norwegian Research Information Repository. (n.d.). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Retrieved January 5, 2026, from [Link]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. PubChem Compound Database. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 5, 2026, from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Alcohols. Retrieved January 5, 2026, from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved January 5, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2014, December 30). Molecular basis of alcoholism. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Pharmacology of ethanol. Retrieved January 5, 2026, from [Link]

  • ClinPGx. (n.d.). ClinPGx. Retrieved January 5, 2026, from [Link]

Sources

physical properties of 1,1,3-Triphenylpropargyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Physical Properties of 1,1,3-Triphenylpropargyl Alcohol

Preamble: Beyond the Catalog Data

This compound (CAS No. 1522-13-0) is a tertiary propargylic alcohol distinguished by significant steric bulk and rich electronic character conferred by its three phenyl substituents. While catalog data provides basic identifiers, a deeper, functional understanding of its physical properties is essential for its effective application in synthesis, materials science, or as a scaffold in drug design. This guide moves beyond simple data points to explore the causality behind these properties, grounding them in molecular structure and established analytical protocols. We will dissect not just what the properties are, but why they manifest as they do and how they are reliably determined.

I. The Molecular Architecture: A Foundation for Physical Behavior

The physical characteristics of a compound are a direct consequence of its three-dimensional structure and the interplay of its constituent functional groups. This compound presents a fascinating case where a single, polar hydroxyl group is sterically encumbered by two geminal phenyl rings, with a third phenyl ring terminating the alkyne chain.

Figure 1: Structural representation of this compound.

This structure dictates several key behaviors:

  • Steric Hindrance: The bulky phenyl groups shield the hydroxyl and alkyne functionalities, influencing their reactivity and intermolecular interactions.

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, a primary driver of its solid-state packing and solubility in protic solvents.

  • Aromatic Interactions: The presence of three π-rich phenyl rings allows for significant van der Waals and π-π stacking interactions, which are crucial in determining the crystal lattice energy.

II. Solid-State Properties: Melting Point and Crystallinity

The melting point is a sentinel property, offering immediate insight into the purity of a sample and the strength of its crystalline lattice. For this compound, this is a straightforward yet critical parameter.

Quantitative Data Summary
Physical PropertyValueSource(s)
CAS Number 1522-13-0[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₂₁H₁₆O[3][4][6][7]
Molecular Weight 284.35 g/mol [5][7]
Melting Point 80-82 °C[1][2][3][5]
Appearance White crystalline solidInferred from melting point

The consistent reporting of a sharp melting range (80-82 °C) across multiple suppliers suggests that the compound is typically isolated as a single, stable crystalline form under standard conditions.[1][2][3][5] Interestingly, crystallographic studies have revealed that in the solid state, molecules of 1,1,3-triphenylpropyn-1-ol form hydrogen-bonded dimers.[4] This dimeric structure, resulting from the interaction between the hydroxyl groups of two molecules, is a key contributor to the stability of the crystal lattice.

Protocol: Capillary Melting Point Determination

This protocol ensures an accurate and reproducible melting point measurement, a cornerstone of compound characterization.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation System Validation prep1 Finely grind crystals to a powder. prep2 Pack powder into a capillary tube (2-3 mm height). prep1->prep2 Ensures uniform heat transfer meas1 Place tube in apparatus. prep2->meas1 meas2 Rapidly heat to ~15°C below expected m.p. meas1->meas2 meas3 Reduce heating rate to 1-2 °C/min. meas2->meas3 meas4 Record temperature range: T_onset to T_clear. meas3->meas4 val1 Is the range narrow (< 2°C)? meas4->val1 val2 Does it match the literature value? val1->val2

Figure 2: Workflow for accurate melting point determination.

Expert Rationale:

  • Why grind the sample? A coarse, crystalline sample will pack unevenly, leading to inefficient and non-uniform heat transfer. Grinding it into a fine powder eliminates air pockets and ensures the entire sample experiences the same temperature simultaneously.

  • Why a slow heating rate? A rapid temperature ramp does not allow the sample and the thermometer to reach thermal equilibrium. This "lag" results in an observed melting point that is artificially high and often broad. A slow rate of 1-2 °C per minute is the gold standard for achieving equilibrium and obtaining an accurate value.

III. Spectroscopic Signature: The Molecular Fingerprint

Spectroscopy provides an unambiguous structural confirmation. For this molecule, a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is definitive.

A. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound is expected to be dominated by absorptions from the O-H, C≡C, and aromatic C-H/C=C bonds.

Table of Expected IR Absorptions

VibrationExpected Frequency (cm⁻¹)AppearanceRationale
O-H stretch3550–3200Strong, BroadThe broadness is the hallmark of intermolecular hydrogen bonding, a key feature of alcohols in the condensed phase.
Aromatic C-H stretch3100–3000Medium, SharpCharacteristic of sp² C-H bonds found in the phenyl rings.[11]
Alkane C-H stretch< 3000Medium, SharpNot present in this molecule, its absence is a confirmation point.
Alkyne C≡C stretch2260–2190Weak to MediumThe intensity for an internal alkyne is often weak due to the low change in dipole moment during the vibration.
Aromatic C=C stretch1600–1450Medium, Sharp (multiple bands)These absorptions arise from the stretching of the carbon-carbon bonds within the aromatic rings.[11]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6 – 7.2Multiplet15HAromatic ProtonsThe protons on the three phenyl rings will reside in the typical aromatic region. The overlapping signals from the different rings will create a complex multiplet.[12]
~ 2.5 – 2.0Singlet (broad)1HHydroxyl Proton (-OH)The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to its exchangeability and hydrogen bonding. It often appears as a broad singlet.

Predicted ¹³C NMR Spectrum (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 140 – 125Aromatic CarbonsMultiple signals are expected for the various ipso-, ortho-, meta-, and para- carbons of the three distinct phenyl rings.
~ 90 – 85Alkynyl Carbons (C≡C)These sp-hybridized carbons are deshielded and appear in this characteristic downfield region.
~ 75 – 70Carbinol Carbon (C-OH)The carbon atom bonded to the electronegative oxygen atom is deshielded into this typical range for tertiary alcohols.

IV. Solubility Profile: A Study in Polarity

Solubility is governed by the principle of "like dissolves like." The large, nonpolar surface area provided by the three phenyl rings makes this compound an overwhelmingly nonpolar molecule. The single hydroxyl group is insufficient to render it soluble in highly polar solvents like water.

Predicted Solubility at Room Temperature

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar Protic Water, MethanolInsoluble / Very Poorly SolubleThe molecule's large hydrophobic character dominates over the single polar -OH group.
Polar Aprotic Acetone, AcetonitrileSparingly Soluble to SolubleCan engage in dipole-dipole interactions but lacks the hydrogen bond donating ability to effectively solvate the -OH group.
Nonpolar / Halogenated Chloroform, Dichloromethane, TolueneSoluble / Freely SolubleThe nonpolar character of these solvents effectively solvates the large phenyl regions of the molecule.
Protocol: Qualitative Solubility Assessment

This rapid, effective protocol establishes a practical solubility profile for downstream applications like reaction setup or purification.

solubility_workflow start Place ~10-20 mg of solid in a vial. add_solvent Add 0.5 mL of test solvent. start->add_solvent agitate Vortex or shake vigorously for 30s. add_solvent->agitate observe Observe result. agitate->observe soluble Soluble: Clear solution. observe->soluble Solid dissolves sparingly Sparingly Soluble: Some solid remains. observe->sparingly Partial dissolution insoluble Insoluble: No change. observe->insoluble Solid persists

Figure 3: A systematic workflow for qualitative solubility testing.

Trustworthiness through Observation: This protocol is self-validating. The visual endpoint—a clear solution, a persistent solid, or something in between—provides an unambiguous, albeit qualitative, assessment of solubility that is crucial for practical lab work.

V. Conclusion

The are a textbook illustration of structure-function relationships. Its melting point and crystal packing are dominated by hydrogen-bonded dimeric structures and aromatic stacking. Its spectroscopic profile is a clear composite of its constituent alcohol, alkyne, and aromatic moieties. Finally, its solubility is dictated by the overwhelming nonpolar character of its three phenyl rings. This guide has provided not only the core data but also the underlying scientific principles and validated protocols necessary for any scientist to confidently handle, characterize, and utilize this versatile chemical building block.

References

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74092, 1,1,3-Triphenyl-2-propyn-1-ol. [Link]

  • Organic-Chemistry.org. Propargyl alcohol synthesis. [Link]

  • The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

  • J-STAGE. Studies on ethinylation reactions, II : synthesis of propargyl alcohol. [Link]

  • Norwegian Research Information Repository - NTNU. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. [Link]

  • Canadian Digital Network. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

  • Wikipedia. Propargyl alcohol. [Link]

  • NIST WebBook. Propargyl alcohol. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

  • ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. [Link]

  • University of Victoria. 1,1-diphenylpropargyl alcohol in CDC13. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3-Triphenyl-2-propyn-1-ol: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,3-Triphenyl-2-propyn-1-ol is a tertiary propargyl alcohol with significant applications as a synthetic intermediate in organic chemistry, particularly in the synthesis of complex molecules and materials such as rubrene.[1] Its utility in drug development and materials science necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of two critical parameters: melting point and solubility. We will explore the theoretical underpinnings, present established data, and provide detailed, field-proven protocols for their experimental determination. The objective is to equip researchers with the necessary knowledge to accurately characterize this compound, ensuring reliability and reproducibility in their scientific endeavors.

Introduction

Chemical Identity and Structure

1,1,3-Triphenyl-2-propyn-1-ol, also known as 1,1,3-Triphenylpropargyl alcohol, is a crystalline solid characterized by three phenyl rings and a hydroxyl group attached to a propynyl backbone.[2][3] This unique structure, featuring both bulky nonpolar aromatic groups and a polar alcohol functional group, dictates its physical and chemical behavior.

Table 1: Chemical Identity of 1,1,3-Triphenyl-2-propyn-1-ol

IdentifierValueReference
IUPAC Name 1,1,3-triphenylprop-2-yn-1-ol[PubChem][4]
Synonyms This compound[TCI Chemicals, Sigma-Aldrich][3]
CAS Number 1522-13-0[Stenutz, TCI Chemicals][2][3]
Molecular Formula C₂₁H₁₆O[PubChem][4]
Molecular Weight 284.36 g/mol [Stenutz, PubChem][2][4]
Appearance White to light yellow powder/crystal[TCI Chemicals][3]
Significance and Applications

The scientific importance of 1,1,3-triphenyl-2-propyn-1-ol stems from its role as a versatile synthetic precursor. It is notably used in the synthesis of naphthalene derivatives and serves as an intermediate in the creation of various fine chemicals and pharmaceuticals. A well-documented application is its use as a precursor to rubrene, a key component in chemiluminescent systems like glow sticks.[1] Understanding its melting point and solubility is therefore paramount for purification, reaction condition optimization, and formulation development.

Melting Point Determination

Theoretical Background: A Key Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow, sharply defined temperature range (typically 0.5-1.0°C). This physical constant is highly sensitive to impurities, which disrupt the crystal lattice, leading to two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, melting point determination is a fundamental, rapid, and cost-effective method to assess the purity of a crystalline compound like 1,1,3-triphenyl-2-propyn-1-ol.[5]

  • Expertise & Experience Insight: The common synthesis of this alcohol is a Grignard reaction involving benzophenone and phenylacetylene.[1] Incomplete reactions or inadequate purification can leave residual starting materials. These act as impurities, resulting in a melting point that is lower and broader than the literature values, signaling the need for further purification (e.g., recrystallization).

Reported Melting Point Values

Literature sources show a high degree of consistency for the melting point of 1,1,3-triphenyl-2-propyn-1-ol.

Table 2: Reported Melting Point of 1,1,3-Triphenyl-2-propyn-1-ol

Melting Point Range (°C)Source
80-82[Sigma-Aldrich, Sciencemadness][1]
81[Stenutz][2]
80.0 - 84.0[TCI Chemicals][3]
80.3 - 82.1[Experimental, Sciencemadness][1]
Experimental Protocol for Melting Point Determination

This protocol describes a self-validating system for obtaining an accurate melting point using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine, homogeneous powder. If the sample consists of large crystals, gently crush them using a mortar and pestle.[5]

    • Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Tap the closed end of the tube firmly on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[6]

  • Apparatus Setup & Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[6]

    • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (10-15°C per minute) to find a rough melting range. Allow the apparatus to cool significantly before the next step.[6]

    • Accurate Determination: Heat the block at a medium rate until the temperature is approximately 20°C below the expected melting point.[6]

    • Decrease the heating rate to 1-2°C per minute. A slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block.[6]

  • Data Recording & Interpretation:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

    • Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility. A previously melted sample should not be reused.[6]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_analysis Analysis prep1 Dry Sample Thoroughly prep2 Crush to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 measure1 Insert Capillary into Apparatus prep3->measure1 measure2 Heat Rapidly to ~20°C Below MP measure1->measure2 measure3 Reduce Heat Rate to 1-2°C/min measure2->measure3 measure4 Observe Sample measure3->measure4 data1 Record T1 (First Droplet) measure4->data1 data2 Record T2 (Completely Melted) data1->data2 data3 Report Range: T1 - T2 data2->data3 analysis1 Compare to Literature (80-84°C) data3->analysis1 analysis2 Assess Purity: Sharp Range (≤1°C) -> High Purity Broad Range (>2°C) -> Impure analysis1->analysis2

Caption: Workflow for accurate melting point determination.

Solubility Profile

Theoretical Background: Structure-Driven Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." The molecular structure of 1,1,3-triphenyl-2-propyn-1-ol contains:

  • Three Phenyl Rings: These large, nonpolar, aromatic groups make the molecule predominantly hydrophobic.

  • One Hydroxyl (-OH) Group: This functional group is polar and capable of hydrogen bonding.

This duality explains its observed solubility behavior. It is expected to be insoluble in highly nonpolar solvents and water, but show increasing solubility in solvents of intermediate polarity that can interact with both the aromatic rings and the hydroxyl group.

Qualitative Solubility Data

Experimental reports provide a clear qualitative solubility profile for 1,1,3-triphenyl-2-propyn-1-ol.

Table 3: Qualitative Solubility of 1,1,3-Triphenyl-2-propyn-1-ol

SolventPolaritySolubilityRationaleReference
Hexanes, LigroinNonpolarPractically InsolubleSolvent cannot interact with the polar -OH group.[Sciencemadness][1]
TolueneNonpolar (Aromatic)Fairly Soluble (more so when hot)Aromatic solvent interacts favorably with phenyl rings.[Sciencemadness][1]
Diethyl EtherModerately PolarSolubleBalances interaction with both polar and nonpolar regions.[Sciencemadness][1]
AcetonePolar AproticSolublePolar nature interacts well with the -OH group.[Sciencemadness][1]
Experimental Protocol for Qualitative Solubility Assessment

This rapid protocol helps classify the compound's solubility in various solvents.

Methodology:

  • Preparation: Add approximately 10-20 mg of the crystalline solid to a small test tube.

  • Solvent Addition: Add the chosen solvent (e.g., water, toluene, acetone) dropwise, up to a total volume of 1 mL.

  • Mixing: After each addition, gently agitate or vortex the mixture for 10-20 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Documentation: Record the results for each solvent tested. For a comprehensive profile, test a range of solvents from nonpolar to polar (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).

Workflow for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

For drug development and process chemistry, quantitative data is essential. The shake-flask method is a gold-standard approach.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add Excess Solid to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil1 Seal Vial prep2->equil1 equil2 Agitate at Constant Temp (e.g., 24-48 hours) equil1->equil2 equil3 Allow Undissolved Solid to Settle equil2->equil3 analysis1 Extract Aliquot of Supernatant equil3->analysis1 analysis2 Filter (0.45µm) to Remove Particulates analysis1->analysis2 analysis3 Determine Concentration (e.g., HPLC, UV-Vis) analysis2->analysis3 result1 Calculate Solubility (e.g., in mg/mL or mol/L) analysis3->result1

Caption: Workflow for quantitative solubility determination.

Safety and Handling

1,1,3-Triphenyl-2-propyn-1-ol is a chemical that requires careful handling in a laboratory setting.

  • Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also known to cause skin irritation and serious eye irritation.[4] Some data suggests it may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3] Use in a well-ventilated area or under a chemical fume hood.[3]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product.[3]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container. It is incompatible with strong oxidizing agents.

Conclusion

The physicochemical properties of 1,1,3-triphenyl-2-propyn-1-ol are well-defined and consistent with its molecular structure. It possesses a sharp, reproducible melting point in the range of 80-84°C , making this parameter an excellent tool for purity assessment. Its solubility profile is that of a predominantly nonpolar compound, with insolubility in aliphatic hydrocarbons and good solubility in aromatic and moderately polar organic solvents. The standardized protocols provided in this guide offer a robust framework for researchers to verify these properties, ensuring data integrity and facilitating the successful application of this compound in synthesis and materials science.

References

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 5, 2026, from [Link]

  • Stenutz, R. (n.d.). 1,1,3-tri(phenyl)prop-2-yn-1-ol. Retrieved January 5, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 5, 2026, from [Link]

  • Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 5, 2026, from [Link]

  • University of Babylon. (2021). experiment (1) determination of melting points. Retrieved January 5, 2026, from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved January 5, 2026, from [Link]

  • Unknown. (n.d.). Solubility test for Organic Compounds. Retrieved January 5, 2026, from [Link]

  • YouTube. (2021). Solubility test/ Organic lab. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. PubChem Compound Database. Retrieved January 5, 2026, from [Link]

  • University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved January 5, 2026, from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,1,3-Triphenylpropargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,1,3-triphenylpropargyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural interpretation, experimental best practices, and theoretical underpinnings necessary for the accurate elucidation of this complex molecule. We will move beyond a simple peak-list to explain the causal relationships between molecular structure and spectral appearance, ensuring a robust understanding for practical application.

Introduction: The Structural Context of this compound

This compound, with the chemical formula C₂₁H₁₆O, is a tertiary alcohol featuring a sterically hindered carbinol center and significant electronic complexity.[1][2] Its structure is characterized by two phenyl groups attached to the alcohol-bearing carbon and a third phenyl group attached to a disubstituted alkyne moiety. This arrangement of aromatic rings and the presence of a hydroxyl group and a carbon-carbon triple bond create a distinct magnetic environment for each proton, which can be effectively mapped using ¹H NMR spectroscopy. Understanding this spectrum is critical for verifying its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations.[3]

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is dominated by signals from its aromatic protons and a characteristic signal from its hydroxyl proton. Due to the absence of a terminal alkyne proton (the alkyne is internal), no signal is expected in the typical acetylenic proton region (δ 2-3 ppm).[4][5]

The Hydroxyl Proton (-OH)

The hydroxyl proton is unique in its spectral behavior. Its chemical shift is highly variable and typically appears in a broad range of δ 2-5 ppm in a non-polar solvent like chloroform-d (CDCl₃).[6][7] This variability and signal broadness are direct consequences of:

  • Hydrogen Bonding: Intermolecular hydrogen bonding causes significant deshielding, shifting the proton signal downfield. The extent of this bonding is dependent on the sample's concentration and temperature.

  • Proton Exchange: Rapid chemical exchange with trace amounts of water or other acidic protons in the solvent can lead to signal broadening. In very pure, dry samples, coupling to adjacent protons may sometimes be observed, but more often, the signal appears as a broad singlet.[8]

The definitive identification of the hydroxyl proton is achieved through a D₂O shake experiment. Upon adding a drop of deuterium oxide to the NMR tube and shaking, the hydroxyl proton (-OH) is exchanged for a deuterium atom (-OD). Since deuterium is not observed in ¹H NMR, the original -OH peak will disappear from the spectrum, providing unequivocal confirmation of its assignment.[9]

The Aromatic Protons (Ar-H)

The molecule contains three distinct phenyl rings, totaling 15 aromatic protons. These protons resonate in the downfield region of the spectrum, typically between δ 7.0 and 7.8 ppm.[4] The electronic environment of these rings is not identical, leading to a complex and overlapping multiplet.

  • Geminal Phenyl Groups (C(OH)(C₆H₅)₂): The two phenyl rings attached to the carbinol carbon are in a similar environment. Their protons (10H total) will be influenced by the electron-withdrawing inductive effect of the adjacent hydroxyl group and the anisotropic effect of the nearby alkyne.

  • Alkynyl Phenyl Group (-C≡C-C₆H₅): The phenyl ring attached to the alkyne (5H total) experiences a different electronic environment. The magnetic anisotropy of the triple bond creates a shielding cone along its axis.[5][10] This, combined with the electronic effects of the rest of the molecule, will cause its protons to have slightly different chemical shifts compared to the other two rings.

Due to the complex spin-spin coupling between ortho, meta, and para protons within each ring and the overlapping signals from the three distinct rings, the aromatic region will appear as a complex, unresolved multiplet. High-field NMR (500 MHz or greater) may be required to begin resolving individual signals. The total integration of this region, however, will reliably correspond to 15 protons.

Experimental Protocol for Spectrum Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation
  • Analyte: Weigh approximately 10-20 mg of this compound. The compound should be dry and pure for optimal results.

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it effectively solubilizes the compound and has a minimal residual solvent peak (δ 7.26 ppm) that serves as a convenient internal reference.[11] For studies focusing on hydroxyl proton coupling, DMSO-d₆ can be used, as it slows down proton exchange and can reveal sharper -OH signals.[12]

  • Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ 7.26 ppm) which is often used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as the internal standard (δ 0.00 ppm).

  • Dissolution: Combine the analyte and solvent in a clean, dry NMR tube. Cap the tube and gently agitate or vortex until the solid is completely dissolved.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A Fourier Transform NMR spectrometer with a field strength of at least 300 MHz is recommended.

  • Shimming: Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm or the TMS peak to δ 0.00 ppm.

    • Integrate all signals. Set the integration of the complex aromatic multiplet to 15.00 to determine the relative integration of the hydroxyl proton.

Validation: The D₂O Shake
  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 20-30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Confirm the disappearance of the hydroxyl proton signal.

Data Summary and Visualization

The expected ¹H NMR data for this compound is summarized below.

Assigned ProtonChemical Shift (δ) Range (ppm)MultiplicityIntegrationRationale
Hydroxyl (-OH)~2.0 - 5.0Broad Singlet (br s)1HConcentration and solvent-dependent due to H-bonding; exchangeable proton.
Aromatic (Ar-H)~7.0 - 7.8Multiplet (m)15HOverlapping signals from three phenyl rings in different electronic environments.

Diagrams for Conceptual Understanding

Caption: Molecular structure and key ¹H NMR assignments for this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Validation prep1 Weigh Analyte (10-20 mg) prep2 Add Solvent (0.6 mL CDCl₃) prep1->prep2 prep3 Dissolve in NMR Tube prep2->prep3 acq1 Insert & Lock prep3->acq1 To Spectrometer acq2 Shim Field acq1->acq2 acq3 Acquire FID (8-16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 Process Raw Data proc2 Phase & Calibrate (to δ 7.26) proc1->proc2 proc3 Integrate Signals proc2->proc3 val1 Add D₂O Drop proc3->val1 Validate Assignment val2 Re-acquire Data val1->val2 val3 Confirm -OH Peak Disappearance val2->val3

Caption: Self-validating workflow for ¹H NMR analysis of this compound.

References

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

  • PubChem - National Institutes of Health. 1,1,3-Triphenyl-2-propyn-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

  • Michigan State University Chemistry Department. Proton NMR Table. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. Proton Chemical Shifts in NMR. Part 16, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Modgraph. Retrieved from [Link]

  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Retrieved from [Link]

  • Reddit r/Chempros. (2023, March 16). Hydroxyl Groups in NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. Retrieved from [Link]

  • OpenOChem Learn. Alcohols. Retrieved from [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,3-Triphenylpropargyl Alcohol

Abstract

This technical guide provides a comprehensive analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. In the absence of a publicly available experimental spectrum, this document synthesizes foundational NMR principles, data from analogous structures, and computational prediction methodologies to offer a detailed theoretical spectrum. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development by providing a framework for the structural elucidation and characterization of this and related complex organic molecules. We will delve into the theoretical underpinnings of 13C NMR spectroscopy, provide detailed predictions for each carbon environment in the target molecule, outline a robust experimental protocol for spectral acquisition, and discuss the factors influencing the chemical shifts.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a fascinating organic molecule characterized by a unique combination of structural motifs: a tertiary alcohol, a disubstituted alkyne, and three phenyl rings.[1] This intricate architecture makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and materials science. The propargyl alcohol moiety is a key functional group in numerous natural products and synthetic compounds with diverse biological activities. Furthermore, the presence of multiple phenyl groups imparts significant steric and electronic effects, influencing the molecule's reactivity and physicochemical properties.

Accurate structural characterization is paramount in harnessing the potential of this compound. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon fingerprint of a molecule.[2] Each unique carbon atom in a molecule resonates at a characteristic frequency in a 13C NMR spectrum, offering profound insights into its electronic environment, hybridization state, and connectivity.[2][3] This guide will provide a detailed theoretical exploration of the 13C NMR spectrum of this compound, empowering researchers to confidently identify and characterize this compound.

Theoretical Framework: Factors Governing 13C NMR Chemical Shifts

The chemical shift (δ) of a 13C nucleus is primarily influenced by the local electron density around it. Several key factors contribute to this electronic environment and, consequently, the observed chemical shift.[2][3]

  • Hybridization: The hybridization state of a carbon atom has a profound impact on its chemical shift. Generally, sp-hybridized carbons (alkynes) resonate in the range of 70-90 ppm, sp3-hybridized carbons (alkanes) appear at 0-50 ppm, and sp2-hybridized carbons (alkenes and aromatics) are found further downfield between 100-160 ppm.[3][4]

  • Inductive Effects: Electronegative atoms, such as the oxygen in the hydroxyl group, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the carbon nucleus to experience a stronger magnetic field, resulting in a downfield shift (higher ppm value).[3][5]

  • Anisotropic Effects: The π-electron systems of the phenyl rings and the alkyne bond generate their own magnetic fields upon application of an external magnetic field. This anisotropy can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the π-system.[3]

  • Resonance Effects: Electron-donating or -withdrawing groups on the phenyl rings can influence the electron density at the ortho, meta, and para positions through resonance, leading to distinct chemical shifts for these carbons.[6]

Predicted 13C NMR Chemical Shifts for this compound

Based on the principles outlined above and data from analogous compounds, we can predict the approximate chemical shifts for each carbon atom in this compound. The structure and numbering scheme are presented below.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Carbon Atom(s)HybridizationInfluencing FactorsPredicted Chemical Shift (δ, ppm)
C1sp3Attached to two phenyl groups, an alkyne, and a hydroxyl group. Strong deshielding from the oxygen atom.60-80[4]
C2spPart of the alkyne triple bond, adjacent to the tertiary alcohol center.80-95
C3spPart of the alkyne triple bond, attached to a phenyl group.80-95
C4, C10 (ipso)sp2Quaternary carbons of the phenyl rings directly attached to C1.140-150
C16 (ipso)sp2Quaternary carbon of the phenyl ring attached to the alkyne.120-130
C5, C9, C11, C15 (ortho)sp2Aromatic carbons ortho to the point of attachment.125-130
C6, C8, C12, C14 (meta)sp2Aromatic carbons meta to the point of attachment.128-130
C7, C13 (para)sp2Aromatic carbons para to the point of attachment.127-129
C17, C21 (ortho)sp2Aromatic carbons ortho to the point of attachment.125-130
C18, C20 (meta)sp2Aromatic carbons meta to the point of attachment.128-130
C19 (para)sp2Aromatic carbon para to the point of attachment.127-129

Note: The chemical shifts of the aromatic carbons can be very close, potentially leading to overlapping signals. Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for unambiguous assignment.

Experimental Protocol for 13C NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-quality 13C NMR spectrum of this compound.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common first choice. Other potential solvents include acetone-d6 or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly influence the chemical shifts.[7]

  • Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

4.2. Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the aromatic region.

  • Experiment: A standard proton-decoupled 13C NMR experiment should be performed. This involves broadband decoupling of protons to simplify the spectrum, resulting in a single peak for each unique carbon atom.[2]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although quantitative 13C NMR is not the primary goal here.

    • Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of 0-220 ppm is standard for 13C NMR and will encompass all expected signals.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm).

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing dissolve Dissolve 10-50 mg of sample in 0.5-0.7 mL of deuterated solvent transfer Transfer to 5 mm NMR tube dissolve->transfer spectrometer Insert sample into high-field NMR spectrometer transfer->spectrometer setup Set up proton-decoupled 13C NMR experiment spectrometer->setup acquire Acquire data with appropriate number of scans setup->acquire ft Apply Fourier Transform acquire->ft phase Phase and baseline correct ft->phase reference Reference the spectrum phase->reference analyze Analyze and assign peaks reference->analyze

Caption: A streamlined workflow for the acquisition and processing of a 13C NMR spectrum.

Advanced Spectroscopic Techniques for Unambiguous Assignment

For a molecule with several similar carbon environments, such as the multiple phenyl groups in this compound, one-dimensional 13C NMR may not be sufficient for complete and unambiguous signal assignment. In such cases, two-dimensional (2D) NMR experiments are indispensable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) can distinguish between CH, CH2, and CH3 groups, and quaternary carbons.[8] A DEPT-90 spectrum will only show CH signals, while a DEPT-135 will show positive signals for CH and CH3 groups and negative signals for CH2 groups. This would be particularly useful for differentiating the protonated aromatic carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing a powerful tool for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away. This is invaluable for assigning quaternary carbons by observing their correlations to nearby protons.

Computational Prediction of 13C NMR Chemical Shifts

In modern chemical research, computational methods are increasingly used to predict NMR spectra with a high degree of accuracy.[9][10] Density Functional Theory (DFT) calculations, for instance, can provide theoretical chemical shifts that can be correlated with experimental data to confirm structural assignments.[9][11] Machine learning algorithms trained on large spectral databases are also emerging as rapid and accurate prediction tools.[12] For this compound, a computational approach would be an excellent complementary method to the predictive analysis based on empirical data.

Conclusion

References

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Aston University.
  • Analysis of 13C NMR Spectra of Some Phenyl Acet
  • Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. Filo.
  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
  • 13C NMR Chemical Shifts.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • interpreting C-13 NMR spectra. Chemguide.
  • This compound, 97%. Fisher Scientific.
  • Introduction to 13C-NMR and DEPT – Identific
  • 13C-NMR. University of Puget Sound.
  • The calculated and experimental 13C and 1H NMR isotropic chemical...
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

Sources

An In-Depth Technical Guide to the FT-IR Analysis of 1,1,3-Triphenylpropargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,1,3-Triphenylpropargyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document details the foundational principles, experimental design, and in-depth spectral interpretation necessary for the unambiguous characterization of this complex tertiary alcohol. The guide emphasizes the causality behind methodological choices, ensuring robust and reproducible results. Key sections include a predictive analysis of vibrational modes, a validated, step-by-step protocol for solid-state sample preparation, and a thorough interpretation of the resulting FT-IR spectrum.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] The method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in an excited vibrational state.[2] An FT-IR spectrometer measures this absorption, producing a unique spectral fingerprint that reveals the functional groups present within the molecule.

For a multifunctional compound such as this compound, FT-IR provides a rapid, non-destructive method to confirm the presence of its defining chemical motifs: the tertiary hydroxyl group, the internal alkyne, and the multiple phenyl rings. This guide will walk the user through the process of obtaining and interpreting a high-quality FT-IR spectrum of this compound.

Molecular Structure and Predicted Vibrational Modes

A successful FT-IR analysis begins with a theoretical understanding of the target molecule's structure and the expected vibrational frequencies of its constituent functional groups. The structure of this compound (C₂₁H₁₆O) contains several key features that will dominate its infrared spectrum.[3][4]

Caption: Molecular structure of this compound.

Based on this structure, we can predict the following characteristic absorption bands:

  • Hydroxyl (-OH) Vibrations: As a tertiary alcohol, the most prominent feature will be the O-H stretching band. Due to intermolecular hydrogen bonding in the solid state, this absorption is expected to be strong and broad, typically appearing in the 3550–3200 cm⁻¹ region.[5][6] Additionally, a strong C-O stretching vibration is characteristic of tertiary alcohols and is expected in the 1210–1100 cm⁻¹ range.[7][8]

  • Alkyne (C≡C) Vibration: this compound contains an internal alkyne. The C≡C stretching vibration for such alkynes appears in the 2260–2100 cm⁻¹ region.[9] However, the intensity of this peak is highly dependent on the symmetry of the molecule; for nearly symmetrical internal alkynes, the change in dipole moment during the vibration is small, resulting in a weak or sometimes absent peak.[10][11][12] Given the bulky triphenyl substitution, a weak but observable peak is anticipated.

  • Aromatic (Phenyl) Vibrations: The three phenyl groups give rise to several characteristic absorptions:

    • Aromatic C-H Stretch: These appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.[13][14] Their presence is a clear indicator of unsaturation.

    • Aromatic C=C Stretch: In-ring carbon-carbon double bond stretches produce a series of medium to sharp bands in the 1600–1450 cm⁻¹ region.[15][16] Often, two distinct bands are visible around 1600 cm⁻¹ and 1500 cm⁻¹.[17]

    • C-H Out-of-Plane Bending: Strong absorptions in the 900–675 cm⁻¹ region arise from the out-of-plane ("oop") bending of aromatic C-H bonds.[13][18] The exact positions of these bands can be diagnostic of the substitution pattern on the aromatic ring.[16][19]

Experimental Protocol: Solid Sample Analysis via KBr Pellet Method

Since this compound is a solid at room temperature (melting point 80-82 °C), a solid sampling technique is required.[3][20] The Potassium Bromide (KBr) pellet method is a robust and widely used technique that minimizes light scattering and produces high-quality spectra.[21][22] The causality for this choice rests on the fact that KBr is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and, under pressure, forms a transparent disc that serves as an ideal matrix for the sample.[23][24]

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Material Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[23][25] Store the dried KBr in a desiccator until use.

    • Thoroughly clean an agate mortar and pestle, as well as the pellet die set, with a suitable solvent (e.g., acetone) and ensure they are completely dry.[22] Gentle warming can aid in removing residual moisture.[23]

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr.[25] The optimal sample-to-KBr ratio is typically between 0.5% and 1.0%.

    • Place the sample in the agate mortar and grind it to a very fine powder. This is a critical step; particle sizes larger than the IR wavelength (~2.5-25 µm) will cause significant light scattering, leading to a sloping baseline and distorted peaks.[26][27]

    • Add the KBr to the mortar and mix gently but thoroughly with the ground sample until the mixture is homogeneous.[23]

  • Pellet Formation:

    • Transfer the powder mixture into the sleeve of the pellet die.

    • Place the die into a hydraulic press and apply pressure gradually up to 8-10 metric tons.[23] Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and encapsulate the sample particles, forming a solid, transparent, or translucent pellet.

    • Carefully release the pressure and extract the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum first. This measures the absorbance of atmospheric water and CO₂, as well as any absorbance from the KBr matrix itself, and is automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

Spectral Interpretation and Data Validation

The resulting FT-IR spectrum should be analyzed by identifying the key absorption bands and assigning them to the corresponding functional group vibrations.

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityFunctional Group
3550–3200O-H Stretch (H-bonded)Strong, BroadTertiary Alcohol
3100–3000=C-H StretchMedium to WeakAromatic (Phenyl)
2260–2100-C≡C- StretchWeak to Very WeakInternal Alkyne
1600–1585 & 1500-1400C=C Stretch (in-ring)Medium, SharpAromatic (Phenyl)
1210–1100C-O StretchStrongTertiary Alcohol
900–675=C-H Out-of-Plane BendStrongAromatic (Phenyl)

Analysis of a Representative Spectrum:

  • Region > 3000 cm⁻¹: The spectrum will be dominated by a very broad and intense absorption centered around 3400 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the tertiary alcohol.[5][28] Superimposed on the shoulder of this peak, or appearing as sharp, weaker bands just above 3000 cm⁻¹, will be the aromatic C-H stretches.[13]

  • 2300–2000 cm⁻¹ Region: Look for a weak, sharp peak around 2200 cm⁻¹. This is the C≡C stretch.[9][10] Its low intensity is expected due to the internal, relatively non-polar nature of the triple bond.[12] A sharp absorption around 2350 cm⁻¹ may be present due to atmospheric CO₂ if the instrument was not perfectly purged.[29]

  • Fingerprint Region (< 1500 cm⁻¹): This region is complex but highly informative. A strong, prominent band between 1210 and 1100 cm⁻¹ should be assigned to the C-O stretch of the tertiary alcohol.[7][8] Multiple sharp bands between 1600 and 1450 cm⁻¹ confirm the presence of the aromatic rings.[15] Finally, strong absorptions between 900 and 675 cm⁻¹ from the aromatic C-H out-of-plane bending will be clearly visible and confirm the extensive aromaticity of the molecule.[17][30]

Data Validation and Troubleshooting:

  • Cloudy Pellet: If the final pellet is opaque or cloudy, it indicates either insufficient grinding or excessive pressure. This will cause a sloping baseline and poor peak definition due to light scattering. The remedy is to reprepare the pellet with more thorough grinding.[24]

  • Water Contamination: The presence of unusually broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹ may indicate water contamination in the KBr or from the atmosphere.[23][31] This can obscure the actual O-H stretch and other nearby peaks. Ensuring all materials are scrupulously dry is the primary preventative measure.[25]

  • Incorrect Concentration: If peaks are "flat-topped" (total absorbance), the sample concentration in the pellet is too high. If peaks are barely distinguishable from the noise, the concentration is too low. The sample-to-KBr ratio must be adjusted accordingly.[32]

Conclusion

The FT-IR analysis of this compound provides a definitive spectral fingerprint for its structural confirmation. By understanding the expected vibrational modes of the tertiary alcohol, internal alkyne, and phenyl functional groups, a detailed and accurate interpretation of the spectrum is achievable. The KBr pellet method, when executed with meticulous attention to detail—particularly regarding the exclusion of moisture and the achievement of fine particle size—yields a high-quality spectrum suitable for unambiguous identification. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to confidently apply FT-IR spectroscopy for the characterization of this and structurally related compounds.

References

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Advanced Research. [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • Kintek Solution. (n.d.). What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy. [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. [Link]

  • Wikipedia contributors. (n.d.). Nujol. Wikipedia. [Link]

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. [Link]

  • LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. [Link]

  • LibreTexts. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

  • International Crystal Laboratories. (n.d.). Fluorolube® & Nujol® for Sample Preparation. [Link]

  • Stenutz. (n.d.). 1,1,3-tri(phenyl)prop-2-yn-1-ol. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • TMP Chem. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

  • Millikin University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • Unknown source. (n.d.). The features of IR spectrum. [Link]

  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. [Link]

  • LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Table of IR Absorptions. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica. [Link]

  • Patsnap. (2025). FTIR Moisture Interference: Mitigating Water Vapor Peaks. Patsnap Eureka. [Link]

  • University of California, San Diego. (n.d.). Sample preparation for FT-IR. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Drawell. (n.d.). Common Problems and Precautions in the Operation of FTIR Spectrophotometer. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. PubChem. [Link]

  • LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. [Link]

  • Shimadzu. (n.d.). ANALYSIS OF TAP WATER CONTAMINANTS BY FTIR AND EDX SPECTROSCOPY. [Link]

  • University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

  • LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Reddit. (2023). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? r/chemhelp. [Link]

  • Photonics Media. (n.d.). FTIR spectroscopy detects drinking water pathogens. Photonics Spectra. [Link]

  • Innovatech Labs. (2018). FTIR Analysis: The First Step in Product Contamination Troubleshooting. [Link]

Sources

mass spectrometry fragmentation of 1,1,3-Triphenylpropargyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1,3-Triphenylpropargyl Alcohol

Foreword: A Predictive Approach to Fragmentation Analysis

In the field of mass spectrometry, the elucidation of fragmentation pathways is paramount for structural confirmation and identification of unknown compounds. While extensive libraries exist for common molecules, novel or specialized structures often require a predictive analysis grounded in fundamental chemical principles. This guide addresses the mass spectrometric behavior of this compound, a molecule for which detailed fragmentation literature is not widely available.

As such, this document is structured not as a simple recitation of known data, but as a deductive exercise. We will apply established principles of ionization and fragmentation—drawing from the behavior of tertiary alcohols, aromatic systems, and propargyl moieties—to construct a robust, predictive model of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This approach mirrors the real-world workflow of a research scientist tasked with analyzing a novel molecular entity, emphasizing the logic and causality behind spectral interpretation.

Molecular Overview: this compound

This compound is a tertiary alcohol characterized by significant steric bulk and electronic complexity. Its structure features a central carbinol carbon bonded to two phenyl rings and a phenylethynyl group. This unique arrangement dictates its fragmentation behavior, offering multiple pathways for charge stabilization.

  • Chemical Formula: C₂₁H₁₆O[1]

  • Molecular Weight: 284.35 g/mol [1][2]

  • Structure:

    
    
    

The presence of three aromatic rings, a reactive hydroxyl group, and an alkyne functionality suggests that fragmentation will be driven by the formation of highly stable, resonance-delocalized carbocations.

Electron Ionization (EI) Mass Spectrometry: Hard Ionization and Complex Fragmentation

Electron Ionization (EI) is a high-energy ("hard") technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[3] For tertiary alcohols like this compound, the molecular ion (M⁺•) peak is often weak or entirely absent due to the rapid fragmentation of the initial radical cation.[4][5]

Predicted EI Fragmentation Pathways

The primary fragmentation events are predicted to be driven by the stabilization of positive charge through resonance with the phenyl groups.

  • Loss of a Hydroxyl Radical (•OH): The initial molecular ion (m/z 284) can lose a hydroxyl radical to form a highly stable tertiary propargyl carbocation. This is often a more favorable pathway than dehydration for tertiary alcohols where the resulting carbocation is highly stabilized.

    • M⁺• (m/z 284) → [M - OH]⁺ (m/z 267) + •OH

    • The resulting [C₂₁H₁₅]⁺ cation at m/z 267 is stabilized by resonance across all three phenyl rings and is predicted to be a major, high-mass fragment.

  • Alpha (α)-Cleavage: This process involves the cleavage of a C-C bond adjacent to the oxygen atom.[6][7][8] In this molecule, two distinct α-cleavage events are possible, both leading to resonance-stabilized oxonium ions.

    • Loss of a Phenyl Radical (•C₆H₅): Cleavage of a C-C bond between the carbinol carbon and a phenyl ring.

      • M⁺• (m/z 284) → [M - C₆H₅]⁺ (m/z 207) + •C₆H₅

      • This pathway yields a stable cation at m/z 207 .

    • Loss of a Phenylethynyl Radical (•C≡CC₆H₅): Cleavage of the bond between the carbinol carbon and the alkyne.

      • M⁺• (m/z 284) → [M - C₈H₅]⁺ (m/z 183) + •C₈H₅

      • This generates the diphenylhydroxymethyl cation at m/z 183 .

  • Dehydration (Loss of H₂O): A classic fragmentation pathway for alcohols, involving the elimination of a neutral water molecule.[7][9]

    • M⁺• (m/z 284) → [M - H₂O]⁺• (m/z 266) + H₂O

    • The resulting radical cation at m/z 266 would be a highly unsaturated triphenyl-enyne structure.

  • Secondary Fragmentation and Aromatic Ions: The primary fragments can undergo further dissociation to produce common, stable aromatic ions.

    • Phenyl Cation (C₆H₅⁺): A ubiquitous fragment in aromatic compounds, observed at m/z 77 .

    • Tropylium Cation (C₇H₇⁺): Often formed via rearrangement of benzyl-type structures, this highly stable ion is observed at m/z 91 . While not a direct fragment, it can arise from the breakdown of larger phenyl-containing fragments.

Summary of Predicted EI Fragments
m/z Proposed Ion Structure Formation Pathway Notes
284[C₂₁H₁₆O]⁺•Molecular Ion (M⁺•)Expected to be very weak or absent.
267[C₂₁H₁₅]⁺Loss of •OH from M⁺•Predicted to be a major, stable fragment.
266[C₂₁H₁₄]⁺•Dehydration (Loss of H₂O) from M⁺•A common pathway for alcohols.
207[C₁₅H₁₁O]⁺α-Cleavage (Loss of •C₆H₅)Formation of a stable oxonium ion.
183[C₁₃H₁₁O]⁺α-Cleavage (Loss of •C₈H₅)Formation of the diphenylhydroxymethyl cation.
77[C₆H₅]⁺Phenyl CationCommon fragment from aromatic rings.
Visualization of EI Fragmentation

EI_Fragmentation M Molecular Ion (M⁺•) m/z 284 F267 [M - OH]⁺ m/z 267 M->F267 - •OH F266 [M - H₂O]⁺• m/z 266 M->F266 - H₂O F207 [M - C₆H₅]⁺ m/z 207 M->F207 - •C₆H₅ (α-cleavage) F183 [M - C₈H₅]⁺ m/z 183 M->F183 - •C₈H₅ (α-cleavage) F77 Phenyl Cation m/z 77 F267->F77 - C₁₅H₁₀ F207->F77 - C₉H₆O

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): Soft Ionization and Controlled Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts ([M+Na]⁺, [M+K]⁺) with minimal in-source fragmentation. Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation

For this compound, the primary precursor ion in positive ion mode would be the protonated molecule, [C₂₁H₁₆O+H]⁺, at m/z 285 .

  • Primary Fragmentation (MS² of m/z 285): The most facile fragmentation pathway for the protonated alcohol is the neutral loss of water. The protonated hydroxyl group is an excellent leaving group.

    • [M+H]⁺ (m/z 285) → [M+H - H₂O]⁺ (m/z 267) + H₂O

    • This pathway is highly favorable as it results in the loss of a small, stable neutral molecule and the formation of the same resonance-stabilized carbocation observed at m/z 267 in the EI spectrum. This fragment is expected to be the base peak in the MS/MS spectrum.

  • Secondary Fragmentation (MS³ of m/z 267): Further fragmentation of the stable m/z 267 ion would require higher collision energy. Potential, though less likely, fragmentation could involve the loss of neutral benzene (C₆H₆, 78 Da) or other rearrangements.

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Structure of Loss Notes
285 ([M+H]⁺)26718H₂OExpected to be the dominant, often sole, fragmentation pathway.
Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_MS2 MS/MS Analysis MH Precursor Ion [M+H]⁺ m/z 285 F267 Product Ion [M+H - H₂O]⁺ m/z 267 MH->F267  - H₂O (Collision-Induced Dissociation)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

The following protocols are self-validating systems designed to confirm the predicted fragmentation patterns.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

    • Perform a serial dilution to a final concentration of 10 µg/mL.

    • Include a solvent blank and a known standard (e.g., Octacosane) for system suitability checks.

  • Instrumentation & Method:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection: 1 µL, splitless mode, 280 °C inlet temperature.

    • Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis & Validation:

    • Verify the absence of interfering peaks in the solvent blank.

    • Confirm the retention time and spectrum of the system suitability standard.

    • Extract the mass spectrum from the apex of the analyte peak.

    • Compare the observed fragments against the predicted values in the EI table. The presence of key ions at m/z 267, 207, and 183 would validate the proposed α-cleavage and hydroxyl loss pathways.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The acid is crucial for promoting protonation.

    • Include a solvent blank.

  • Instrumentation & Method:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 400 °C.

    • MS1 Scan: Scan for the [M+H]⁺ ion at m/z 285.

    • MS2 Method (Product Ion Scan): Isolate the precursor ion at m/z 285 and apply a range of collision energies (e.g., 10, 20, 40 eV) to observe fragmentation.

  • Data Analysis & Validation:

    • Confirm the detection of a strong signal for the [M+H]⁺ ion at m/z 285 in the MS1 scan.

    • Analyze the product ion scan data. The observation of a dominant product ion at m/z 267, corresponding to the loss of water (18.01 Da), would provide strong validation for the primary ESI-MS/MS pathway. The intensity of this transition should be significantly higher than any other.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by pathways that lead to the formation of highly stable, resonance-delocalized carbocations. Under high-energy EI, multiple fragmentation channels including hydroxyl loss and α-cleavages are expected, leading to a rich spectrum with key ions at m/z 267, 207, and 183. Conversely, under soft ESI conditions followed by MS/MS, a much simpler fragmentation is anticipated, with the protonated molecule (m/z 285) cleanly losing a neutral water molecule to form the stable m/z 267 cation. These predictive models provide a robust framework for the identification and structural confirmation of this molecule and its derivatives in research and drug development settings.

References

  • The Royal Society of Chemistry (2014). Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives.

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.

  • Sigma-Aldrich. This compound Product Page.

  • Wikipedia. Fragmentation (mass spectrometry).

  • Problems in Chemistry (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube.

  • The Organic Chemistry Tutor (2025). Mass Spectrometry of Alcohols. YouTube.

  • Powers, T. (2013). CHAPTER 2 Fragmentation and Interpretation of Spectra.

  • The Royal Society of Chemistry (2017). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

  • Fisher Scientific. This compound, 97% Product Page.

  • The Royal Society of Chemistry (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction.

  • Chemistry LibreTexts (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

  • Chemistry LibreTexts (2022). 6.2: Fragmentation.

  • ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra.

  • Apollo Scientific. 1522-13-0 Cas No. | this compound.

  • ChemComplete (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube.

  • PubMed (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways....

  • Chemistry LibreTexts (2019). Mass Spectrometry - Fragmentation Patterns.

  • ResearchGate (2025). Development of a UPLC-ESI-MS/MS method to measure urinary metabolites....

Sources

The Architecture of a Self-Assembled Dimer: A Technical Guide to the Crystal Structure of 1,1,3-Triphenyl-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 1,1,3-triphenyl-2-propyn-1-ol, a molecule of significant interest in organic synthesis and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular geometry, intermolecular interactions, and the experimental procedures used to elucidate its three-dimensional structure. Our focus is to provide not just data, but a causal understanding of the structural choices made by this molecule in the crystalline state.

Introduction: Beyond the Molecule

Understanding the solid-state structure of a compound is paramount in predicting its physical and chemical properties, such as solubility, melting point, and reactivity. For 1,1,3-triphenyl-2-propyn-1-ol (C₂₁H₁₆O), a tertiary propargyl alcohol, the arrangement of its bulky phenyl groups and the presence of a hydroxyl group create a fascinating interplay of steric and attractive forces that govern its crystal packing. This guide will illuminate how these molecular features dictate the formation of a distinct dimeric assembly, a key characteristic of its crystalline form.[3]

Molecular Geometry: A Confluence of Steric Hindrance and Electronic Effects

The fundamental asymmetry of the 1,1,3-triphenyl-2-propyn-1-ol molecule, with its three phenyl rings, a hydroxyl group, and a carbon-carbon triple bond, leads to a complex and sterically hindered three-dimensional shape. The spatial arrangement of these functional groups is a critical determinant of the overall crystal structure.

A detailed analysis of the crystallographic data reveals the precise bond lengths and angles that define the molecule's conformation in the solid state. This data provides empirical evidence for the hybridization states of the constituent atoms and the electronic effects at play.

Table 1: Selected Crystallographic Data for 1,1,3-Triphenyl-2-propyn-1-ol [4]

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)5.9794
b (Å)9.953
c (Å)26.420
α (°)90.0
β (°)91.365
γ (°)90.0
Z4

The monoclinic crystal system and the centrosymmetric space group P 1 21/c 1 are common for organic molecules and indicate a specific set of symmetry operations that can be applied to the asymmetric unit to generate the entire crystal lattice.[4]

The Dimeric Supramolecular Assembly: The Power of Hydrogen Bonding

The most striking feature of the crystal structure of 1,1,3-triphenyl-2-propyn-1-ol is the formation of centrosymmetric hydrogen-bonded dimers.[5] This self-assembly is driven by the interaction between the hydroxyl group of one molecule and the oxygen atom of a neighboring, symmetry-related molecule.

This intermolecular O-H···O hydrogen bond is the primary organizing force in the crystal lattice, overriding the weaker van der Waals interactions between the phenyl rings. The formation of this dimer creates a more stable, lower-energy arrangement for the molecules in the solid state.

G cluster_0 Molecule A cluster_1 Molecule B (Symmetry Related) A_OH O-H A_C C(Ph)₂-C≡C-Ph B_O O A_OH->B_O Hydrogen Bond (O-H···O) B_HC H-C(Ph)₂-C≡C-Ph caption Hydrogen-Bonded Dimer Formation

Figure 1: Dimer formation via hydrogen bonding.

The phenyl rings of the two molecules in the dimer are arranged to minimize steric repulsion, adopting a conformation that allows for the optimal hydrogen bonding distance and geometry. This elegant balance between attractive and repulsive forces is a testament to the principles of crystal engineering.

Experimental Protocols: From Synthesis to Structure

The elucidation of this crystal structure is the culmination of a multi-step experimental process, beginning with the synthesis of the compound and culminating in single-crystal X-ray diffraction analysis.

Synthesis of 1,1,3-Triphenyl-2-propyn-1-ol via Grignard Reaction[6]

This synthesis involves the nucleophilic addition of a phenylacetylide anion to benzophenone. The phenylacetylide is generated in situ from phenylacetylene and a Grignard reagent, typically ethylmagnesium bromide.

Step-by-Step Methodology:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with ethyl bromide in anhydrous diethyl ether to form ethylmagnesium bromide.

  • Formation of Phenylacetylide: Phenylacetylene, dissolved in anhydrous diethyl ether, is added dropwise to the freshly prepared Grignard reagent. The acidic acetylenic proton is abstracted by the Grignard reagent, yielding the phenylacetylide anion.

  • Nucleophilic Addition: A solution of benzophenone in anhydrous diethyl ether is then added slowly to the reaction mixture. The phenylacetylide anion attacks the electrophilic carbonyl carbon of benzophenone.

  • Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Crystallization: The crude product, often an oil, is purified by recrystallization. A suitable solvent system, such as a mixture of toluene and hexanes, is typically employed.[6] The process may require seeding with a small crystal to induce crystallization.

G reagents Ethyl Bromide + Mg in Anhydrous Ether grignard Ethylmagnesium Bromide (Grignard Reagent) reagents->grignard acetylide Phenylacetylide Anion grignard->acetylide Reacts with phenylacetylene Phenylacetylene in Anhydrous Ether phenylacetylene->acetylide addition Nucleophilic Addition acetylide->addition benzophenone Benzophenone in Anhydrous Ether benzophenone->addition workup Aqueous Work-up (NH₄Cl) addition->workup product Crude 1,1,3-Triphenyl-2-propyn-1-ol workup->product crystallization Recrystallization (Toluene/Hexanes) product->crystallization final_product Pure Crystalline Product crystallization->final_product caption Synthesis Workflow

Figure 2: Synthetic workflow for 1,1,3-triphenyl-2-propyn-1-ol.
Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A high-quality, single crystal of 1,1,3-triphenyl-2-propyn-1-ol, free from defects, is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods. This initial model is refined against the experimental data to obtain the final, accurate crystal structure.

G crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount xray X-ray Diffraction Data Collection mount->xray process Data Processing (Unit Cell & Space Group) xray->process solve Structure Solution (Initial Atomic Positions) process->solve refine Structure Refinement solve->refine final_structure Final Crystal Structure refine->final_structure caption X-ray Diffraction Workflow

Figure 3: Experimental workflow for single-crystal X-ray diffraction.

Conclusion: From Molecular Design to Crystalline Reality

The crystal structure of 1,1,3-triphenyl-2-propyn-1-ol serves as a compelling case study in the principles of molecular self-assembly. The formation of a hydrogen-bonded dimer is a direct consequence of the molecule's inherent chemical functionality. This detailed structural understanding is not merely an academic exercise; it provides a solid foundation for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. The interplay of synthesis, crystallization, and diffraction analysis, as outlined in this guide, represents a powerful paradigm for the exploration of the crystalline world.

References

  • Ferguson, G., Carrol, C. D., Glidewell, C., Zakaria, C. M., & Lough, A. J. (1995). Hydrogen bonding in diphenylmethanols, RCPh2OH: structures of monomeric (4-biphenyl)diphenylmethanol and diphenyl(2-pyridyl)methanol, dimeric 1,1,3-triphenylpropyn-1-ol, trimeric 2-methyl-1,1-diphenylpropan-1-ol, tetrameric diphenyl(2-thienyl)methanol, hexameric bis(pentafluorophenyl)methanol (at 293 and 173 K) and polymeric diphenylmethanol. Acta Crystallographica Section B: Structural Science, 51(3), 367–377. [Link]

  • PubChem. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Ferguson, G., Carroll, C. D., Glidewell, C., Zakaria, C. M., & Lough, A. J. (1995). Hydrogen bonding in diphenylmethanols, RCPh2OH: structures of monomeric (4-biphenyl)diphenylmethanol and diphenyl(2-pyridyl)methanol, dimeric 1,1,3-triphenylpropyn-l-ol, trimeric 2-Methyl-l,1-diphenylpropan-1-01, tetrameric diphenyl(2-thienyl)methanol, hexameric bis(pentafluorophenyl)methanol (at 293 and 173 K) and polymeric diphenylmethanol. Acta Crystallographica Section B, 51(3), 367-377. [Link]

  • MySkinRecipes. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. Retrieved January 5, 2026, from [Link]

  • ScienceMadness. (2013, January 21). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. Retrieved January 5, 2026, from [Link]

Sources

reaction of phenylacetylene with diphenylketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction of Phenylacetylene with Diphenylketone: Synthesis of 1,1,3-Triphenylprop-2-yn-1-ol

Abstract

The reaction between phenylacetylene and diphenylketone (benzophenone) represents a cornerstone of carbon-carbon bond formation in organic synthesis. This guide provides a comprehensive exploration of this transformation, focusing on the predominant nucleophilic addition pathway. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to dissect the underlying principles, experimental causality, and practical considerations necessary for successful execution. We will detail the reaction mechanism, provide a field-proven experimental protocol, discuss critical reaction parameters, and explore the synthetic utility of the resulting product, 1,1,3-triphenylprop-2-yn-1-ol.

Introduction: The Significance of Propargylic Alcohols

The synthesis of tertiary propargylic alcohols is of significant interest in organic chemistry due to their role as versatile synthetic intermediates. These structures are precursors to a wide array of complex molecules, including substituted allenes, functionalized heterocycles, and polycyclic aromatic compounds.[1][2] The reaction of a terminal alkyne, such as phenylacetylene, with a ketone, like diphenylketone, is a classic and highly effective method for constructing the propargylic alcohol framework. This particular reaction yields 1,1,3-triphenylprop-2-yn-1-ol, a valuable precursor for materials science and synthetic applications, such as the chemiluminescent agent rubrene.[2][3]

This guide focuses on the most common and reliable method for this synthesis: the base-mediated nucleophilic addition of the phenylacetylide anion to the electrophilic carbonyl carbon of diphenylketone.

The Core Reaction: Mechanism of Nucleophilic Addition

The fundamental transformation relies on the generation of a potent carbon-based nucleophile from a weakly acidic precursor. The terminal proton of phenylacetylene is sufficiently acidic (pKa ≈ 23-29 in various solvents) to be removed by a strong base, such as an organometallic reagent.[4][5] The resulting phenylacetylide anion is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of diphenylketone.

The mechanism proceeds in three key stages:

  • Deprotonation: A strong base, typically generated from an organolithium (e.g., n-BuLi) or Grignard reagent (e.g., EtMgBr), abstracts the terminal acetylenic proton from phenylacetylene.[2][6] This acid-base reaction is highly favorable and results in the formation of the resonance-stabilized phenylacetylide anion.

  • Nucleophilic Attack: The phenylacetylide anion attacks the electrophilic carbonyl carbon of diphenylketone. This step breaks the carbonyl π-bond and forms a new carbon-carbon single bond, generating a tertiary alkoxide intermediate.

  • Protonation (Workup): The reaction is quenched with a mild proton source, such as water or an aqueous solution of ammonium chloride. The alkoxide intermediate is protonated to yield the final product, the tertiary propargylic alcohol 1,1,3-triphenylprop-2-yn-1-ol.[2]

Nucleophilic Addition Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation (Workup) PhC_CH Phenylacetylene (Ph-C≡C-H) PhC_C Phenylacetylide Anion (Ph-C≡C:⁻) PhC_CH->PhC_C Abstraction of acidic proton Base Base (e.g., R-MgBr) Base->PhC_C PhC_C_2 Ph-C≡C:⁻ HB H-Base⁺ Ph2CO Diphenylketone (Ph₂C=O) Alkoxide Tertiary Alkoxide Intermediate Ph2CO->Alkoxide Alkoxide_2 Tertiary Alkoxide Intermediate PhC_C_2->Alkoxide Attack on electrophilic carbonyl carbon Product 1,1,3-Triphenylprop-2-yn-1-ol (Product) Alkoxide_2->Product Protonation H_source Proton Source (H₃O⁺) H_source->Product

Caption: Mechanism of the base-mediated nucleophilic addition.

Field-Proven Experimental Protocol

This protocol describes the synthesis of 1,1,3-triphenylprop-2-yn-1-ol using a Grignard reagent to generate the phenylacetylide nucleophile. This method is reliable and scalable.[2]

Trustworthiness: All steps are designed to be self-validating. The success of the Grignard formation is visually indicated, and the reaction progress can be monitored. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the quenching of the moisture-sensitive organometallic reagents.

Reagents and Equipment
  • Reagents: Magnesium turnings, ethyl bromide, phenylacetylene, diphenylketone, anhydrous diethyl ether or THF, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, Schlenk line or nitrogen balloon setup, ice bath. All glassware must be oven- or flame-dried before use.

Step-by-Step Methodology
  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • Place magnesium turnings in the three-necked flask under a positive pressure of nitrogen.

    • Add a small portion of anhydrous diethyl ether.

    • Add a few drops of ethyl bromide to initiate the reaction (indicated by bubbling and gentle reflux).

    • Once initiated, add the remaining ethyl bromide (dissolved in ether) dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent.

  • Formation of Phenylacetylide Anion:

    • Cool the Grignard reagent solution in an ice bath.

    • Add phenylacetylene dropwise via a syringe or dropping funnel. A vigorous evolution of ethane gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenylacetylide magnesium bromide.

  • Addition of Diphenylketone:

    • Dissolve diphenylketone in anhydrous diethyl ether or THF.

    • Add this solution dropwise to the stirred phenylacetylide solution. An exothermic reaction will occur, and a precipitate may form. Use an ice bath to control the temperature if necessary.[2]

    • Once the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or gently reflux for 1 hour to drive the reaction to completion.[2]

  • Reaction Quench and Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude solid product can be purified by recrystallization from a suitable solvent system, such as hexanes/toluene or ethanol, to yield pure 1,1,3-triphenylprop-2-yn-1-ol as a crystalline solid.[2]

Experimental Workflow A Setup Dry Glassware under Nitrogen B Prepare EtMgBr (Grignard Reagent) A->B Anhydrous Ether C Add Phenylacetylene (Forms Acetylide) B->C Dropwise, 0°C -> RT D Add Diphenylketone Solution C->D Dropwise E Stir/Reflux (Reaction) D->E RT or Reflux F Quench with aq. NH₄Cl E->F 0°C G Liquid-Liquid Extraction F->G Ether/Water H Dry Organic Layer (e.g., MgSO₄) G->H I Solvent Removal (Rotovap) H->I J Recrystallization I->J Hexanes/Toluene K Isolate Pure Product J->K

Caption: High-level workflow for the synthesis of 1,1,3-triphenylprop-2-yn-1-ol.

Key Reaction Parameters and Data

The efficiency of the reaction is highly dependent on the choice of base, solvent, and temperature. The following table summarizes typical conditions and expected outcomes.

ParameterCondition/ReagentRationale & CausalityTypical YieldReference(s)
Base/Nucleophile EtMgBr, n-BuLiStrong bases required to deprotonate phenylacetylene (pKa ~23-29). Grignard reagents are often preferred for safety and cost.>80%[6]
Solvent Anhydrous Diethyl Ether, THFAprotic and unreactive solvents that solvate the organometallic species without quenching them. THF has a higher boiling point for reflux conditions.-[2][6]
Atmosphere Nitrogen, ArgonOrganometallic reagents are highly reactive with atmospheric oxygen and moisture. An inert atmosphere is critical for success.-[2]
Temperature 0°C to RefluxDeprotonation and addition are often initiated at low temperatures to control exothermicity, followed by warming to ensure completion.-[2]
Workup Saturated aq. NH₄ClA mild acid source that effectively protonates the alkoxide without causing side reactions (e.g., dehydration) that stronger acids might induce.-[2]

Alternative Pathways and Side Reactions

While the nucleophilic addition is the dominant pathway under the conditions described, other transformations are possible under different stimuli.

  • Photochemical Reaction: Diphenylketone is a highly efficient photosensitizer.[7] Upon irradiation with UV light, it can be excited to a triplet state. This excited state can, in principle, participate in reactions such as [2+2] cycloadditions or hydrogen atom abstraction. However, in the context of this specific reaction, the ground-state nucleophilic addition is far more rapid and efficient, making photochemical pathways a minor consideration unless the reaction is intentionally conducted under UV irradiation.

  • Enolate Formation: If the ketone possessed acidic alpha-protons, the acetylide anion could act as a base, leading to enolate formation as a competing side reaction. Diphenylketone lacks alpha-protons, which is a key reason it is an excellent substrate for this addition reaction, eliminating this potential side pathway.

  • Catalytic Reactions: While various transition metals can catalyze reactions involving alkynes, the direct addition to a ketone is most efficiently achieved via the stoichiometric generation of the acetylide nucleophile. Some ruthenium catalysts are known to react with the product of this reaction (the propargylic alcohol) to form other complex organometallic species.

Conclusion

The is a robust and reliable method for synthesizing 1,1,3-triphenylprop-2-yn-1-ol. Its success hinges on a clear understanding of the nucleophilic addition mechanism and meticulous execution of anhydrous, anaerobic experimental techniques. By generating the potent phenylacetylide nucleophile, a new carbon-carbon bond is forged, creating a valuable tertiary propargylic alcohol. This product serves as a key building block for more complex molecular architectures, underscoring the foundational importance of this reaction in modern organic and materials chemistry.

References

  • Wikipedia. Phenylacetylene. [Link]

  • Garcı́a, C., et al. (2007). Enantio and Diastereoselective Addition of Phenylacetylene to Racemic α-chloroketones. Molecules, 12(4), 853-861. [Link]

  • Campbell, K. N., & Campbell, B. K. (1963). Phenylacetylene. Organic Syntheses, Coll. Vol. 4, p.763. [Link]

  • Vougioukalakis, G. C., et al. (2012). Synthesis and catalytic activity of new ruthenium indenylidene complexes bearing a triphenyl-2-propyn-1-ol ligand. New Journal of Chemistry, 36(11), 2264-2270. [Link]

  • LookChem. Cas 536-74-3, Phenylacetylene. [Link]

  • chemeurope.com. Phenylacetylene. [Link]

  • Sciencemadness Wiki. Phenylacetylene. [Link]

  • Loh, J. J., et al. (2017). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry - An Asian Journal, 12(23), 3021-3027. [Link]

  • Organic Chemistry Portal. Synthesis of allenes by 1,3-substitution with carbon nucleophiles. [Link]

  • Sciencemadness.org Forum. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. [Link]

  • Organic Chemistry Portal. Allene synthesis by olefination or allenation. [Link]

  • Wang, C., et al. (2021). Radical transformations for allene synthesis. Organic & Biomolecular Chemistry, 19(1), 34-50. [Link]

  • Liu, R. Y., et al. (2017). Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis. Journal of the American Chemical Society, 139(45), 16382-16389. [Link]

  • ResearchGate. Synthesis of 3-Substituted 3-Bromo-1-phenylallenes from Alkynylcyclohepta-trienes. [Link]

  • Tyagi, S., & Widenhoefer, R. A. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Organic reactions, 82, 1-337. [Link]

  • ResearchGate. a) Conversion of phenylacetylene in acetophenone catalyzed by mercury.... [Link]

  • ResearchGate. ChemInform Abstract: Phenylacetylene Dimerization Promoted by Ruthenium(II) Complexes. [Link]

  • Smith, L. I., & Hoehn, H. H. (1941). The Reaction between Diphenylketene and Aryl Acetylenes. II. p-Tolylacetylene. Journal of the American Chemical Society, 63(5), 1181-1184. [Link]

  • R Discovery. Addition Of Phenylacetylene Research Articles. [Link]

  • Wei, Y., et al. (2024). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Molecules, 29(1), 226. [Link]

  • Tausch, M. W., & Hoffmann, H. (2021). Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. World Journal of Chemical Education, 9(4), 131-137. [Link]

  • Li, W., et al. (2021). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Organic Letters, 23(17), 6751-6756. [Link]

  • National Center for Biotechnology Information. 1,1,3-Triphenyl-2-propyn-1-ol. PubChem Compound Database. [Link]

  • Allen Digital. The reaction of phenylacetylene with one equivalent of methyl magnesium bromide followed by reaction with benzaldehyde provides. [Link]

  • Kassehin, U. C., et al. (2019). Anomalous reactivity of benzopinacolone towards 4-phenylthiosemicarbazide, a nucleophile endowed with alpha-effect. Journal of Medicinal and Chemical Sciences, 2(1), 17-20. [Link]

  • Mathre, D. J., et al. (1998). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][8][9]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses, 75, 1. [Link]

  • eScholarship, University of California. (2021). A cheap metal catalyzed ring expansion/cross-coupling cascade: a new route to functionalized medium-sized and macrolactones. Chemical Science, 12(15), 5566-5572. [Link]

  • Cantatore, V., et al. (2023). Self-assembly of benzophenone-diphenylalanine conjugate into a nanostructured photocatalyst. Chemical Communications, 59(47), 7241-7244. [Link]

  • Wang, Z., et al. (2022). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers. Molecules, 27(19), 6688. [Link]

  • ResearchGate. Reaction scheme for phenylacetylene. [Link]

  • YouTube. Phenyl acetylene on treatment with HgSO₄ / H₂SO₄, H₂O produces. [Link]

  • YouTube. The reaction of phenylacetylenewith oneequivalent of methyl magnesiumbromidefollowedby reactionw.... [Link]

  • Öelgemöller, M., & Acke, D. (2022). Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Molecules, 27(18), 5828. [Link]

Sources

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Stability of Tertiary Propargyl Alcohols Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: Tertiary propargyl alcohols are foundational building blocks in modern organic synthesis and pharmaceutical development, prized for their unique reactivity.[1][2] However, their utility is intrinsically linked to a critical challenge: their pronounced instability in acidic environments. This guide provides an in-depth analysis of the chemical transformations these molecules undergo, moving beyond a simple recitation of facts to explore the mechanistic causality behind their reactivity. We will dissect the competing rearrangement pathways, quantify the factors influencing reaction outcomes, and present validated protocols for monitoring and controlling these transformations. This document is intended for researchers, medicinal chemists, and process development professionals who require a nuanced understanding of this compound class to harness its synthetic potential effectively.

The Central Challenge: Inherent Reactivity in Acidic Media

Tertiary propargyl alcohols, while robust under neutral or basic conditions, are highly susceptible to acid-catalyzed transformations.[3][4] This reactivity is not a simple degradation but a series of well-defined, often competing, rearrangement reactions that convert the alcohol into α,β-unsaturated carbonyl compounds. Understanding and controlling these pathways is paramount for any synthetic campaign involving these substrates. The two dominant and competing pathways are the Meyer-Schuster rearrangement and the Rupe rearrangement.[3][5]

The Meyer-Schuster Rearrangement: The Canonical Pathway

First described by Kurt Heinrich Meyer and Kurt Schuster, this rearrangement is the acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol to an α,β-unsaturated ketone or aldehyde.[3][4] For tertiary alcohols, the product is exclusively an α,β-unsaturated ketone.

The mechanism proceeds through three distinct stages:

  • Rapid Protonation: The reaction initiates with the protonation of the tertiary hydroxyl group by an acid catalyst, converting it into a good leaving group (water).[3]

  • Rate-Determining 1,3-Shift: This is the slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl group. This forms a resonance-stabilized allenic carbocation, which is then trapped by water to yield an allenol intermediate.

  • Irreversible Tautomerization: The unstable allenol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated carbonyl compound. This final step is irreversible and drives the reaction to completion.[3]

The Rupe Rearrangement: A Competing Pathway for Tertiary Alcohols

The Rupe rearrangement is a critical competing reaction that is particularly relevant for tertiary propargyl alcohols.[5] Instead of the expected product from the Meyer-Schuster pathway, this reaction yields α,β-unsaturated methyl ketones through a different mechanistic route involving an enyne intermediate.[3] This divergence represents a significant challenge in achieving selectivity.

The diagram below illustrates the mechanistic crossroads faced by a tertiary propargyl alcohol under acidic conditions.

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

Causality and Control: Factors Influencing Stability

The outcome of an acid-catalyzed reaction of a tertiary propargyl alcohol is not arbitrary. It is a direct consequence of several interrelated factors. A priori understanding of these variables allows for rational control over the reaction.

  • Acid Strength & Type: Traditional strong Brønsted acids (H₂SO₄, p-TsOH) effectively catalyze both rearrangements, often leading to mixtures.[3] The choice of acid is critical; stronger acids can increase the rate of reaction but may also promote decomposition.[6] Milder conditions, using Lewis acids (e.g., InCl₃) or transition-metal catalysts (e.g., Au, Ag, Ru), have been developed to enhance selectivity for the Meyer-Schuster product, representing a significant advance in methodology.[3][7][8] These catalysts operate through different mechanisms, avoiding the harsh conditions that favor the Rupe pathway.

  • Substrate Structure: The electronic and steric nature of the substituents on the alcohol carbon and the alkyne terminus profoundly impacts the reaction. Electron-donating groups on the propargylic carbons can stabilize the carbocation intermediates, influencing the rate. Aryl substituents are known to participate in 1,2-shifts, which can open up entirely different reaction manifolds.[9]

  • Temperature & Time: As with most reactions, temperature affects the rate. However, for propargylic alcohols, excessive heat can lead to severe decomposition and polymerization, drastically reducing the yield of desired products.[1] Careful temperature control and monitoring of the reaction over time are essential to isolate the product at optimal conversion before significant degradation occurs.

  • Solvent: The solvent can play a more subtle role. It has been proposed that solvent caging can stabilize the transition state of the rate-determining 1,3-shift in the Meyer-Schuster rearrangement, thereby influencing its kinetics.[3]

Beyond these primary rearrangements, exposure to strong mineral acids like HCl can introduce other degradation pathways, including electrophilic addition of water or the acid's conjugate base across the triple bond, leading to diols, halo-alcohols, and subsequent polymerization products.[6]

Experimental Validation: A Protocol for Monitoring Stability

Trustworthiness in synthetic chemistry is built on reproducible, self-validating protocols. The following workflow provides a robust method for quantifying the stability and reaction profile of a tertiary propargyl alcohol under specific acidic conditions.

Objective:

To determine the relative conversion rates and product distribution (Meyer-Schuster vs. Rupe) for the acid-catalyzed rearrangement of 2-phenylbut-3-yn-2-ol.

Materials:
  • 2-phenylbut-3-yn-2-ol (Substrate)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (Catalyst)

  • Toluene (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution (Quench)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Internal Standard (e.g., Dodecane) for GC analysis

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenylbut-3-yn-2-ol (1.46 g, 10.0 mmol) and anhydrous toluene (20 mL).

  • Initial Sample (T=0): Withdraw a 0.1 mL aliquot, quench it immediately in 1 mL of saturated NaHCO₃ solution, extract with 1 mL of ethyl acetate, and prepare for GC analysis. This establishes the baseline.

  • Initiation: Add p-TsOH·H₂O (95 mg, 0.5 mmol, 5 mol%) to the stirring solution. Begin heating the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitoring: At regular intervals (e.g., 30, 60, 120, 240 minutes), withdraw 0.1 mL aliquots and process them as described in Step 2. Analyze by GC-MS to monitor the disappearance of starting material and the appearance of the Meyer-Schuster (3-phenylbut-3-en-2-one) and Rupe (4-phenylbut-3-en-2-one) products.

  • Workup: After the desired time or conversion is reached, cool the reaction to room temperature. Pour the mixture into 50 mL of saturated NaHCO₃ solution.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Analysis: Filter the drying agent and concentrate the filtrate under reduced pressure. Analyze the crude residue by ¹H NMR and quantitative GC (using the internal standard) to determine the final product ratio and identify any byproducts.

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Substrate in Toluene) T0 2. T=0 Aliquot (Quench & Analyze) Setup->T0 Initiate 3. Add Catalyst (p-TsOH) & Heat to 80°C T0->Initiate Monitor 4. Monitor Reaction (T=x Aliquots) Initiate->Monitor Monitor->Monitor Repeat at intervals Workup 5. Quench & Workup Monitor->Workup Analysis 6. Isolate & Analyze (NMR, GC-MS) Workup->Analysis Data Quantitative Data (Yields, Ratios) Analysis->Data

Caption: Workflow for monitoring acid-catalyzed rearrangement.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for clear interpretation and comparison. The table below presents hypothetical, yet realistic, data that could be obtained from the protocol described above, comparing different catalytic conditions.

Entry Catalyst (5 mol%) Temp (°C) Time (h) Conversion (%) Meyer-Schuster Yield (%) Rupe Yield (%) Observations
1p-TsOH804>956525Significant Rupe byproduct formation.
2H₂SO₄802>984038Faster reaction, poor selectivity, some charring.
3InCl₃8069085<5Milder Lewis acid favors Meyer-Schuster product.
4AuCl(PPh₃)/AgOTf508>95>92Not DetectedHigh selectivity under mild transition-metal catalysis.

Analysis of Results: The data clearly demonstrates the principle of causality. The strong Brønsted acids (Entries 1 & 2) effectively catalyze the reaction but offer poor selectivity, with the harsher sulfuric acid leading to decomposition. In contrast, the use of a milder Lewis acid (Entry 3) or a gold-based catalyst system (Entry 4) dramatically shifts the selectivity in favor of the desired Meyer-Schuster product by engaging a different, more controlled catalytic cycle.[3][8] This validates the strategy of catalyst selection to mitigate the inherent competing pathways.

Strategic Mitigation: Protecting Groups and Alternative Routes

While the rearrangements are often the desired transformation, there are instances in a multi-step synthesis where the tertiary propargyl alcohol moiety must be preserved during an acidic step. In these cases, the hydroxyl group must be protected.[10]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are common alcohol protecting groups.[11] They are generally stable to many reaction conditions but can be cleaved by acid. Their stability is tunable; bulkier silyl groups like TIPS are more acid-stable than TBDMS, which is more stable than TMS. The choice must be carefully matched to the acidity of the subsequent step.

  • Acetals (e.g., THP, MOM): These groups are installed under acidic conditions and are stable to basic and nucleophilic reagents.[12][13] However, they are readily cleaved by aqueous acid, making them unsuitable for protection during strongly acidic reactions but useful if a mild acidic deprotection is planned later.[11][13]

The selection of a protecting group follows a logical principle: its stability profile must be orthogonal to the reaction conditions it is meant to survive.[14]

Conclusion

Tertiary propargyl alcohols are synthetically powerful but conditionally stable molecules. Their behavior in acidic media is dominated by a competition between the Meyer-Schuster and Rupe rearrangements. The outcome is not a matter of chance but is dictated by a logical, predictable interplay between substrate structure, acid/catalyst choice, and reaction conditions. By understanding the underlying mechanisms and employing rigorous experimental validation, researchers can navigate this complex reactivity landscape. The modern synthetic chemist's toolkit, which includes milder Lewis acid and transition-metal catalysts, provides the necessary control to suppress unwanted side reactions and selectively channel the reactivity of these versatile intermediates toward the desired synthetic targets.

References

  • Meyer–Schuster rearrangement - Wikipedia. [Link]

  • Meyer-Schuster Rearrangement - SynArchive. [Link]

  • Rupe Rearrangement - SynArchive. [Link]

  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid | Request PDF - ResearchGate. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Meyer–Schuster Rearrangement - Organic Reactions. [Link]

  • Rupe Rearrgment | PPTX - Slideshare. [Link]

  • Meyer–Schuster Rearrangement - ResearchGate. [Link]

  • List of tertiary propargylic alcohols 1 and electron-rich arenes 2... - ResearchGate. [Link]

  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • Propargyl Claisen Rearrangement: Allene Synthesis and Beyond - Digital CSIC. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. [Link]

  • Propargyl Alcohol in Specialty Chemicals: Key Insights - Rawsource. [Link]

  • Protecting group - Wikipedia. [Link]

  • Top 5 Factors Affecting Chemical Stability. [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH. [Link]

  • Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. [Link]

  • Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Alcohol Protecting Groups. [Link]

  • Propargyl alcohol rearrangements by acid or metal activation - ResearchGate. [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]

  • US2527358A - Process of purifying propargyl alcohol - Google P
  • Oxidative Rearrangement of Tertiary Propargylic Alcohols. [Link]

  • Gold Catalysed Reactions of Propargylic Alcohols - UCL Discovery. [Link]

Sources

electrophilic addition reactions of 1,1,3-Triphenylpropargyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Addition Reactions of 1,1,3-Triphenylpropargyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a tertiary propargyl alcohol featuring a sterically demanding and electronically influential triphenylmethyl (trityl) group adjacent to the alkyne functionality. This unique structure dictates a rich and complex reactivity profile when subjected to electrophilic reagents. This technical guide provides an in-depth analysis of the core electrophilic addition reactions of this substrate. We will explore the mechanistic underpinnings of dominant pathways such as the Meyer-Schuster rearrangement, the nuanced control offered by transition-metal catalysis (particularly with gold complexes), and the synthetic utility of halogenation and hydrohalogenation reactions. By synthesizing mechanistic theory with practical experimental insights, this document serves as a comprehensive resource for researchers looking to harness the synthetic potential of this compound and related sterically hindered propargylic systems.

Introduction: The Unique Reactivity of this compound

Propargyl alcohols are versatile building blocks in organic synthesis, possessing both an alcohol and an alkyne functional group.[1] This duality allows for a wide range of chemical transformations. This compound represents a particularly interesting substrate within this class due to its tertiary nature and the presence of three bulky phenyl substituents.

Structure and Properties
  • Chemical Name: 1,1,3-Triphenyl-2-propyn-1-ol[2]

  • CAS Number: 1522-13-0[2][3]

  • Molecular Formula: C₂₁H₁₆O[2]

  • Molecular Weight: 284.35 g/mol [2]

  • Appearance: Crystalline solid

  • Melting Point: 80-82 °C[2][3]

Synthesis Overview

The synthesis of this compound is typically achieved via the nucleophilic addition of a phenylacetylide anion to benzophenone. This is a standard and robust method for creating tertiary propargyl alcohols.[4] The phenylacetylide is generated in situ by deprotonating phenylacetylene with a strong base, such as an organolithium reagent or sodium amide, which then attacks the electrophilic carbonyl carbon of benzophenone.

The Duality of Reactive Sites

The reactivity of this compound is governed by two primary sites:

  • The Alkyne (C≡C): As an area of high electron density, the alkyne's π-bonds are susceptible to attack by electrophiles. This initiates the cascade of reactions discussed in this guide.[5][6]

  • The Propargylic Alcohol (-OH): The hydroxyl group can be protonated under acidic conditions, transforming it into a good leaving group (H₂O). This facilitates rearrangement reactions. Furthermore, its presence is crucial for directing certain metal-catalyzed transformations.

The three phenyl groups exert profound steric and electronic effects. The two geminal phenyl groups stabilize adjacent carbocationic intermediates through resonance, a key factor in the mechanisms of many addition reactions. The phenyl group on the alkyne also influences the electronic nature of the triple bond.

Foundational Reaction Pathways

For tertiary propargyl alcohols, direct electrophilic addition often competes with rearrangement pathways. Understanding these foundational reactions is critical to predicting and controlling the reaction outcomes.

The Meyer-Schuster Rearrangement: A Dominant Pathway

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[7][8] For a tertiary alcohol like this compound, this is often the predominant reaction pathway under acidic conditions.[7]

Mechanism: The reaction proceeds through three key steps:

  • Protonation: The hydroxyl group is protonated by an acid catalyst.

  • 1,3-Hydroxyl Shift: In the rate-determining step, the protonated hydroxyl group migrates from C1 to C3, forming a resonance-stabilized allenol intermediate.[7]

  • Tautomerization: The allenol rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone product.

While traditionally catalyzed by strong Brønsted acids, these harsh conditions can lead to side reactions. Modern methodologies employ milder Lewis acids or transition-metal catalysts (e.g., gold, silver, ruthenium) to promote the rearrangement with greater selectivity and functional group tolerance.[7][9][10]

Caption: Meyer-Schuster Rearrangement Mechanism.

Gold-Catalyzed Activation of the Alkyne Moiety

Cationic gold(I) and gold(III) complexes have emerged as exceptionally powerful catalysts in alkyne chemistry.[11] They function as soft, carbophilic Lewis acids (π-acids) that coordinate to the alkyne, rendering it highly electrophilic and susceptible to attack by even weak nucleophiles.[10] This activation occurs under remarkably mild, often room-temperature, conditions, offering high functional group tolerance.[10] For propargyl alcohols, gold catalysis can steer the reaction towards several distinct outcomes, including rearrangements, hydrations, and complex cyclization cascades.[12][13][14][15]

Gold_Catalysis_Workflow General Workflow for Gold-Catalyzed Reactions Substrate Propargyl Alcohol + Au(I) Catalyst Activation π-Activation of Alkyne [Au-Alkyne Complex] Substrate->Activation Intermediate Nucleophilic Attack (Inter- or Intramolecular) Activation->Intermediate + Nucleophile (NuH) CatalystRegen Protodemetalation (Catalyst Turnover) Intermediate->CatalystRegen Products Product(s): - Rearrangement (Enone) - Addition (Hydration) - Cyclization (Indene) CatalystRegen->Substrate Catalyst Regeneration CatalystRegen->Products

Caption: Gold-Catalyzed Alkyne Activation Workflow.

Specific Electrophilic Addition Reactions and Protocols

While rearrangement is a major pathway, specific conditions can favor direct addition reactions.

Acid-Catalyzed Hydration

The acid-catalyzed addition of water across an alkyne (hydration) is a classic electrophilic addition.[16] The reaction follows Markovnikov's rule, where the initial protonation occurs at the less substituted carbon of the alkyne to generate the more stable vinyl cation.[17][18] For this compound, protonation at C3 would yield a vinyl cation at C2, which is stabilized by the geminal phenyl groups. Subsequent attack by water and tautomerization of the enol intermediate would yield a β-hydroxy ketone. However, due to the facility of the Meyer-Schuster rearrangement, isolating the direct hydration product is often challenging without specialized catalysts.

Halogenation: Synthesis of Halo-Unsaturated Ketones

Electrophilic halogenation of propargyl alcohols provides a powerful route to synthetically valuable α-haloenones.[19][20][21] The reaction does not proceed via a simple addition but rather through a halogen-intercepted Meyer-Schuster rearrangement. An electrophilic halogen source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), attacks the alkyne, which then triggers the 1,3-hydroxyl shift and subsequent tautomerization.

A fascinating alternative pathway exists for substrates with aryl substituents. A 1,2-phenyl shift, known as the McNelis rearrangement, can compete, leading to the formation of β-haloenones.[19][20] Given the triphenyl substitution pattern of the target molecule, this pathway is a distinct possibility and must be considered during product analysis.

Sources

Methodological & Application

Synthesis of 1,1,3-Triphenylpropargyl Alcohol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 1,1,3-triphenylpropargyl alcohol. This tertiary propargyl alcohol is a valuable building block in organic synthesis, finding applications in the creation of complex molecular architectures, including polysubstituted 4H-thiopyrans and pyrazoles.[1] The synthesis is achieved through the nucleophilic addition of a phenylacetylide anion to benzophenone. This guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and outlines the necessary safety precautions and characterization techniques.

Introduction

Tertiary propargyl alcohols, such as this compound, are pivotal intermediates in medicinal chemistry and materials science.[2] Their utility stems from the presence of both a hydroxyl group and an alkyne moiety, which can be independently or concertedly functionalized to generate a diverse array of complex molecules. The Grignard reaction and related organometallic additions to carbonyl compounds represent a robust and versatile strategy for the construction of these valuable motifs.[2]

This document outlines the synthesis of this compound via the reaction of phenylacetylene with benzophenone. The core of this transformation involves the deprotonation of the terminal alkyne of phenylacetylene to form a potent nucleophile, which subsequently attacks the electrophilic carbonyl carbon of benzophenone. An acidic workup then yields the desired tertiary alcohol.

Reaction Mechanism and Scientific Principles

The synthesis proceeds in two key steps:

  • Formation of the Phenylacetylide Nucleophile: Phenylacetylene is a weak acid (pKa ≈ 23.2 in aqueous solution, 28.7 in DMSO) and can be deprotonated by a strong base to form the corresponding phenylacetylide anion.[3] Common bases for this purpose include organolithium reagents (e.g., n-butyllithium) or sodium amide. The resulting acetylide is a powerful carbon-centered nucleophile.

  • Nucleophilic Addition to Benzophenone: The phenylacetylide anion attacks the electrophilic carbonyl carbon of benzophenone. This addition reaction breaks the carbon-oxygen pi bond, forming a lithium or sodium alkoxide intermediate.

  • Protonation (Workup): The reaction mixture is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, this compound.

The choice of solvent is critical for the success of this reaction. Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are typically employed as they are inert to the strong bases used and can effectively solvate the organometallic intermediates.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentSpecifications
Phenylacetylene≥98% purity, freshly distilled
n-Butyllithium1.6 M solution in hexanes
Benzophenone≥99% purity
Anhydrous Diethyl Ether<50 ppm H₂O
Saturated aq. NH₄Cl
Anhydrous MgSO₄
Round-bottom flasksVarious sizes, oven-dried
Septa and needles
Magnetic stirrer and stir bars
Ice bath
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography suppliesSilica gel, appropriate solvents
Step-by-Step Procedure
  • Reaction Setup: An oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is flushed with dry nitrogen gas to ensure an inert atmosphere.

  • Reagent Addition:

    • To the flask, add a solution of phenylacetylene (1.0 eq) in anhydrous diethyl ether (50 mL).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) to the stirred solution via the dropping funnel over 15 minutes. A color change and/or the formation of a precipitate may be observed, indicating the formation of lithium phenylacetylide.

    • Allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Addition of Benzophenone:

    • In a separate flask, dissolve benzophenone (1.0 eq) in anhydrous diethyl ether (50 mL).

    • Add the benzophenone solution to the dropping funnel and add it dropwise to the lithium phenylacetylide solution at 0 °C over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Reaction Quench and Workup:

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

    • Once the reaction is complete, cool the flask back to 0 °C with an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualization of the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation of Phenylacetylide cluster_addition Nucleophilic Addition cluster_workup Workup and Purification Phenylacetylene Phenylacetylene in Anhydrous Et₂O Reaction_Flask Reaction Flask (0 °C, N₂ atm) Phenylacetylene->Reaction_Flask nBuLi n-Butyllithium nBuLi->Reaction_Flask Phenylacetylide Lithium Phenylacetylide Reaction_Flask->Phenylacetylide Deprotonation Addition Addition at 0 °C, then warm to RT Phenylacetylide->Addition Benzophenone Benzophenone in Anhydrous Et₂O Benzophenone->Addition Alkoxide Lithium Alkoxide Intermediate Addition->Alkoxide Quench Quench with sat. aq. NH₄Cl Alkoxide->Quench Extraction Extraction with Et₂O Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1,1,3-Triphenylpropargyl Alcohol Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 80-82 °C[1]
Molecular Formula C₂₁H₁₆O[4][5]
Molecular Weight 284.35 g/mol [5]
¹H NMR (CDCl₃) δ (ppm): 7.6-7.2 (m, 15H, Ar-H), 2.5 (s, 1H, OH)
¹³C NMR (CDCl₃) δ (ppm): 145.2, 128.5, 128.3, 127.9, 126.5, 93.1, 86.5, 74.8
IR (KBr) ν (cm⁻¹): 3500-3300 (br, O-H), 3060 (Ar C-H), 2220 (C≡C)

Note: NMR and IR spectral data are predicted based on the structure and may vary slightly depending on the specific instrument and conditions used.

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Anhydrous diethyl ether is highly flammable and volatile.

  • Phenylacetylene is flammable and an irritant.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn at all times.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can successfully prepare this versatile building block for a wide range of applications in organic synthesis. The mechanistic insights and detailed experimental procedure are intended to empower researchers in their drug development and scientific endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Tertiary Propargyl Alcohols via Grignard Reaction.
  • ChemicalBook. (n.d.). This compound | 1522-13-0.
  • Fallis, A. G. (1999). Magnesium mediated carbometallation of propargyl alcohols. University of Ottawa.
  • ChemSpider. (2013). Allyl Grignard addition to the internal alkyne carbon of propargyl alcohol.
  • Iorio, M. A. (n.d.). Grignard-addition-to-propargylic-allylic-alcohols.pdf.
  • A. K. (2017). Why do Grignard reagents add to propargyl alcohols?. Chemistry Stack Exchange.
  • Sigma-Aldrich. (n.d.). This compound 1522-13-0.
  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).
  • National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. PubChem.
  • ResearchGate. (n.d.). Reactivity of compound 5 with benzophenone and phenylacetylene.
  • Sigma-Aldrich. (n.d.). This compound 1522-13-0.
  • Fiksdahl, A., & Sundby, E. (n.d.). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles.
  • Studies on ethinylation reactions, II : synthesis of propargyl alcohol. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000363 - Propargyl Alcohol.
  • The Royal Society of Chemistry. (2014).
  • Google Patents. (n.d.). RU2515241C1 - Method of producing 1-phenyl propargyl alcohol.
  • Google Patents. (n.d.). US3383427A - Procedure for synthesis of propargyl alcohol.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 1522-13-0.
  • RSC Publishing. (n.d.). Formation of phenylacetylene and benzocyclobutadiene in the ortho-benzyne + acetylene reaction.
  • Wikipedia. (n.d.). Phenylacetylene.
  • ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H....
  • Sciencemadness Wiki. (2020). Phenylacetylene.

Sources

Application Notes and Protocols: Grignard Reaction for the Synthesis of Tertiary Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tertiary propargyl alcohols are invaluable synthetic intermediates in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of a hydroxyl group adjacent to a carbon-carbon triple bond imparts unique reactivity, making them versatile building blocks for the construction of complex molecular architectures. The Grignard reaction, a classic and robust method for carbon-carbon bond formation, provides a direct and efficient route to these important compounds. This application note offers a detailed guide for researchers, scientists, and drug development professionals on the synthesis of tertiary propargyl alcohols via the nucleophilic addition of Grignard reagents to alkynyl ketones and related carbonyl compounds.[1] We will delve into the mechanistic underpinnings, provide step-by-step experimental protocols, and discuss critical parameters for reaction optimization and troubleshooting.

Mechanistic Insights: The Chemistry Behind the Synthesis

The fundamental principle of this synthesis involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of a ketone or ester.[1][2][3] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for the stability and reactivity of the Grignard reagent.

The reaction proceeds through a nucleophilic addition mechanism.[2] The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of the substrate. The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.[4] Subsequent acidic workup protonates the alkoxide to yield the final tertiary propargyl alcohol.[1]

Chelation Control and Stereoselectivity

In cases where the substrate contains a nearby Lewis basic group, such as an α-alkoxy ketone, chelation control can play a significant role in determining the stereochemical outcome of the reaction. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the α-alkoxy group, forming a rigid five-membered chelate ring.[5][6][7] This chelation can direct the nucleophilic attack of the Grignard reagent from the less sterically hindered face of the carbonyl, leading to a high degree of diastereoselectivity.[5] However, it is important to note that polar coordinating solvents like THF can sometimes disrupt this chelation, potentially reducing the observed diastereoselectivity.[5]

Reaction with Esters: A Double Addition

When an ester is used as the substrate, the reaction proceeds with the addition of two equivalents of the Grignard reagent to afford a tertiary alcohol where two of the substituents are identical.[4][8][9] The initial nucleophilic addition forms a tetrahedral intermediate which then collapses, expelling the alkoxy group to form a ketone intermediate.[9] This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alkoxide, which upon workup gives the final product.[4][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of tertiary propargyl alcohols using Grignard reagents.

Protocol 1: Synthesis of a Tertiary Propargyl Alcohol from an Alkynyl Ketone

This protocol describes the general procedure for the reaction of a Grignard reagent with an alkynyl ketone.

Materials:

  • Alkynyl ketone

  • Magnesium turnings[10]

  • Alkyl or aryl halide

  • Anhydrous diethyl ether or THF[10]

  • Iodine crystal (as an initiator)[10]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution[10]

  • Anhydrous magnesium sulfate (MgSO₄)[10]

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.[10]

    • Place magnesium turnings in the flask along with a small crystal of iodine.[10]

    • Add a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to the magnesium turnings.[10] The reaction is initiated by gentle warming or the addition of the iodine crystal. Once initiated, the reaction should be maintained at a gentle reflux.[10]

  • Addition to the Alkynyl Ketone:

    • Cool the freshly prepared Grignard reagent in an ice-water bath.

    • Dissolve the alkynyl ketone in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[11]

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[10]

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.[10]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[10]

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Tertiary Propargyl Alcohol from a Propargyl Ester

This protocol details the synthesis of a tertiary propargyl alcohol with two identical substituents via the reaction of a Grignard reagent with a propargyl ester.

Materials:

  • Propargyl ester (e.g., methyl propargylcarboxylate)

  • Magnesium turnings[10]

  • Alkyl or aryl halide (2.2 equivalents)

  • Anhydrous diethyl ether or THF[10]

  • Iodine crystal[10]

  • 10% Sulfuric acid (H₂SO₄)[11]

  • Ethyl acetate[11]

Procedure:

  • Preparation of the Grignard Reagent:

    • Prepare the Grignard reagent as described in Protocol 1, using 2.2 equivalents of the alkyl or aryl halide.

  • Addition to the Propargyl Ester:

    • Cool the Grignard reagent in an ice-water bath.

    • Dissolve the propargyl ester in anhydrous THF and add it dropwise to the Grignard solution.[11] A vigorous reaction may occur.[10]

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature. Gentle refluxing for 25-30 minutes may be required to ensure complete reaction.[11]

  • Workup and Purification:

    • Cool the reaction mixture and pour it into a flask containing a mixture of ice and 10% sulfuric acid.[11]

    • Extract the product with ethyl acetate.[11]

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation and Visualization

Table 1: Representative Examples of Grignard Synthesis of Tertiary Propargyl Alcohols
EntryKetone/Ester SubstrateGrignard ReagentProductYield (%)
11-Phenyl-2-propyn-1-onePhenylmagnesium bromide1,1,3-Triphenyl-2-propyn-1-ol85
24-Phenyl-3-butyn-2-oneMethylmagnesium iodide2-Methyl-4-phenyl-3-butyn-2-ol92
3Methyl propiolateEthylmagnesium bromide3-Ethyl-1-pentyn-3-ol78
4Ethyl 2-butynoatePhenylmagnesium bromide2,2-Diphenyl-3-butyn-2-ol80

Workflow Diagrams

Grignard_Synthesis_Workflow cluster_reagent Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep 1. Prepare Grignard Reagent (Mg, Alkyl/Aryl Halide, Anhydrous Ether/THF) addition 2. Add Ketone/Ester (Dropwise at 0°C) reagent_prep->addition Freshly Prepared stir 3. Stir at RT addition->stir quench 4. Quench (aq. NH4Cl or Acid) stir->quench extract 5. Extraction quench->extract dry 6. Drying extract->dry purify 7. Purification (Column Chromatography) dry->purify product product purify->product Final Product Reaction_Mechanism reagents R1-C(=O)-R2 R3-MgX reagents:grignard->reagents:carbonyl intermediate R1-C(O-MgX)(R2)-R3 reagents->intermediate workup {H3O+} product R1-C(OH)(R2)-R3 intermediate->product Protonation

References

Application Notes & Protocols: The Meyer-Schuster Rearrangement of Tertiary Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Meyer-Schuster rearrangement is a powerful and atom-economical transformation in organic synthesis, converting propargyl alcohols into α,β-unsaturated carbonyl compounds.[1][2] This application note provides an in-depth examination of the reaction mechanism, particularly for tertiary propargyl alcohol substrates, where competing pathways such as the Rupe rearrangement become significant.[3][4] We will dissect the mechanistic nuances, offer guidance on catalyst selection to optimize outcomes, and provide a detailed, field-tested laboratory protocol for researchers in synthetic chemistry and drug development.

Introduction: Strategic Importance of the Meyer-Schuster Rearrangement

The synthesis of α,β-unsaturated ketones and aldehydes is a cornerstone of modern organic chemistry, as these motifs are prevalent in natural products, pharmaceuticals, and are versatile intermediates for further functionalization. The Meyer-Schuster rearrangement offers a direct and efficient route to these compounds from readily accessible propargyl alcohols.[2][5] The reaction, first reported by Kurt H. Meyer and Kurt Schuster in 1922, involves a formal 1,3-hydroxyl shift and subsequent tautomerization under acidic conditions.[4][6]

For tertiary propargyl alcohols, the reaction presents unique challenges. The traditional use of strong Brønsted acids can lead to harsh reaction conditions and promote a competing pathway known as the Rupe rearrangement, which yields α,β-unsaturated methyl ketones instead of the expected products.[3][4] Consequently, significant research has focused on developing milder and more selective catalytic systems, employing Lewis acids and transition metals to favor the desired Meyer-Schuster product and enhance the reaction's synthetic utility.[3][7][8]

Mechanistic Deep Dive: The Meyer-Schuster vs. Rupe Pathway

Understanding the underlying mechanism is critical for controlling the reaction's outcome. The process begins with the activation of the tertiary propargyl alcohol, which then diverges based on the reaction conditions and substrate structure.

The Meyer-Schuster Pathway

The accepted mechanism for the Meyer-Schuster rearrangement proceeds through several key steps:

  • Protonation: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water).

  • Formation of Allenol Intermediate: This is the rate-determining step. It involves a 1,3-migration of the protonated hydroxyl group. This concerted process avoids the formation of a potentially unstable vinyl cation and instead proceeds through a transition state leading to a protonated allenol. Solvent caging effects have been proposed to stabilize this transition state.[3][9]

  • Deprotonation & Tautomerization: The protonated allenol is deprotonated to give a neutral allenol intermediate. This allenol rapidly tautomerizes to the more thermodynamically stable α,β-unsaturated carbonyl compound.[8]

MeyerSchuster_Mechanism Figure 1: Mechanism of the Meyer-Schuster Rearrangement Start Tertiary Propargyl Alcohol Protonated Protonated Alcohol Start->Protonated + H+ Allenol_Protonated Protonated Allenol Intermediate Protonated->Allenol_Protonated 1,3-Shift (Rate-Determining) Allenol Allenol Allenol_Protonated->Allenol - H+ Product α,β-Unsaturated Ketone Allenol->Product Tautomerization H_plus_in H+ H_plus_out H+ H2O_out H2O inv1 inv2

Caption: Figure 1: Mechanism of the Meyer-Schuster Rearrangement.

The Competing Rupe Pathway

Particularly with tertiary alcohols bearing a terminal alkyne, the Rupe rearrangement can dominate.[3] Instead of a hydroxyl shift, this pathway involves the formation of an enyne intermediate.

  • Protonation and Dehydration: Similar to the Meyer-Schuster, the alcohol is protonated and eliminated as water, forming a propargyl cation.

  • Alkyne Hydration: The carbocation intermediate rearranges, and subsequent attack by water on the alkyne carbon leads to an enol.

  • Tautomerization: The enol tautomerizes to the final α,β-unsaturated methyl ketone.

The choice of catalyst is paramount in directing the reaction toward the Meyer-Schuster product. Soft Lewis acids and certain transition metals can activate the alkyne group, favoring the 1,3-shift over the dehydration pathway required for the Rupe rearrangement.[7]

Application Notes: Catalyst Selection and Optimization

The evolution from harsh Brønsted acids to milder catalytic systems has vastly expanded the scope and applicability of the Meyer-Schuster rearrangement.

Expert Insight: The primary challenge in rearranging tertiary propargyl alcohols is managing the stability of the carbocationic intermediates. Strong acids and high temperatures, which favor dehydration, will almost invariably lead to a mixture of products, with the Rupe product often predominating.[7] The key to a successful Meyer-Schuster rearrangement is to employ a catalytic system that facilitates the 1,3-hydroxyl shift under conditions mild enough to suppress this competing dehydration.

Below is a summary of catalyst systems and their typical applications.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Considerations
Brønsted Acids (H₂SO₄, PTSA)Toluene or Acetic Acid, 80-110 °CInexpensive, readily available.Harsh conditions, low selectivity for tertiary alcohols, strong competition from Rupe rearrangement.[7]
Lewis Acids (InCl₃, Bi(OTf)₃)Toluene or CH₂Cl₂, RT to 80 °CMilder conditions, improved yields and selectivity, can be used with microwave heating.[3]Can be moisture sensitive, catalyst loading may need optimization.
Transition Metals (Au, Ru, Ag)Various organic solvents, RT to 90 °CHigh efficiency, excellent selectivity, very mild conditions compatible with sensitive functional groups.[2][3]Higher cost, potential for metal contamination in the final product.
Phosphorus Acids (H₃PO₂, (EtO)₂P(O)H)Toluene, 90-110 °CCost-effective, commercially available, robust (can be run in air).[7]May require slightly elevated temperatures compared to transition metals.

Detailed Experimental Protocol: Rearrangement using Hypophosphorus Acid

This protocol describes a general procedure for the Meyer-Schuster rearrangement of a tertiary propargyl alcohol using a commercially available and robust phosphorus-based acid catalyst.[7] This method is valued for its operational simplicity and effectiveness.

Materials and Reagents
  • Tertiary propargyl alcohol (1.0 mmol, 1.0 equiv)

  • Hypophosphorus acid (50 wt% in H₂O, 0.1 mmol, 10 mol%)

  • Toluene (Technical Grade, 1.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Addition - Add propargyl alcohol (1.0 mmol) to toluene (1.0 mL) in a vial. B 2. Catalyst Addition - Add aq. H₃PO₂ (10 mol%). A->B C 3. Reaction - Stir at 90-110 °C for 18 h. - Monitor by TLC. B->C D 4. Quenching - Cool to RT. - Quench with sat. NaHCO₃ (aq). C->D E 5. Extraction - Extract with EtOAc (3x). D->E F 6. Washing & Drying - Wash combined organic layers with brine. - Dry over anhydrous MgSO₄. E->F G 7. Purification - Filter and concentrate under vacuum. - Purify by silica gel chromatography. F->G H 8. Characterization - Analyze product by NMR, IR, MS. G->H

Caption: Figure 2: Experimental Workflow.

  • Reaction Assembly: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the tertiary propargyl alcohol (1.0 mmol).

  • Solvent and Catalyst Addition: Add technical grade toluene (1.0 mL) followed by the aqueous hypophosphorus acid solution (10 mol%).

    • Causality Note: The use of technical grade solvents and running the reaction open to air highlights the robustness of this protocol, making it highly practical for synthesis labs without the need for inert atmosphere techniques.[7]

  • Heating and Monitoring: Seal the vial and place it in a pre-heated heating block at 90–110 °C. Stir the reaction mixture for approximately 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.

  • Workup - Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully add saturated aqueous NaHCO₃ solution to quench the reaction and neutralize the acid catalyst.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄.

    • Trustworthiness Note: The brine wash is a critical step to remove residual water and water-soluble impurities, ensuring a clean crude product before concentration and improving the efficiency of the subsequent chromatographic purification.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure α,β-unsaturated ketone.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Concluding Remarks

The Meyer-Schuster rearrangement remains a highly relevant and powerful tool for the synthesis of α,β-unsaturated carbonyl compounds. For challenging tertiary propargyl alcohol substrates, a judicious choice of catalyst is essential to circumvent the competing Rupe rearrangement. Modern protocols, such as the operationally simple and cost-effective method using hypophosphorus acid, provide reliable and high-yielding pathways to the desired products. This guide provides the mechanistic understanding and practical protocols necessary for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Wikipedia contributors. (2023). Meyer–Schuster rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • SynArchive. Meyer-Schuster Rearrangement. Retrieved from [Link]

  • Edens, M., et al. (1977). Mechanism of the Meyer--Schuster rearrangement. J. Org. Chem., 42(21), 3403-3408. Retrieved from [Link]

  • Allpress, C. J., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(35), 7062-7067. DOI: 10.1039/D2OB01259F. Retrieved from [Link]

  • Semantic Scholar. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Retrieved from [Link]

  • ResearchGate. Synthesis of α‐halo‐β‐amino ketones from propargyl alcohols. Retrieved from [Link]

  • Cadigan, C. J., et al. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4159. Retrieved from [Link]

  • Schiavelli, M. D. (1977). Mechanism of the Meyer--Schuster rearrangement. OSTI.GOV. Retrieved from [Link]

  • Merck Index Online. Meyer-Schuster Rearrangement; Rupe Rearrangement. Retrieved from [Link]

  • Scilit. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Retrieved from [Link]

  • ResearchGate. Methods for Meyer‐Schuster rearrangement. Retrieved from [Link]

  • ResearchGate. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds | Request PDF. Retrieved from [Link]

  • Organic Reactions. The Meyer–Schuster Rearrangement. Retrieved from [Link]

  • ResearchGate. Meyer–Schuster Rearrangement. Retrieved from [Link]

Sources

acid-catalyzed conversion of 1,1,3-Triphenylpropargyl alcohol to chalcone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Acid-Catalyzed Conversion of 1,1,3-Triphenylpropargyl Alcohol to 1,3,3-Triphenylprop-2-en-1-one (Chalcone) via Meyer-Schuster Rearrangement

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Meyer-Schuster Rearrangement as a Powerful Tool for Chalcone Synthesis

The acid-catalyzed rearrangement of propargyl alcohols into α,β-unsaturated carbonyl compounds, known as the Meyer-Schuster rearrangement, is a fundamental transformation in organic synthesis.[1][2] This reaction provides an atom-economical route to valuable enones and enals from readily accessible starting materials.[3] This application note details the specific conversion of this compound into 1,3,3-triphenylprop-2-en-1-one, a trisubstituted chalcone.

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are not merely synthetic curiosities; they are privileged structures in medicinal chemistry and materials science.[4][5] Found in numerous natural products, they exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The traditional synthesis of chalcones often relies on the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde.[7][8][9] However, for highly substituted or sterically hindered targets like 1,3,3-triphenylprop-2-en-1-one, the Meyer-Schuster rearrangement of a corresponding tertiary propargyl alcohol offers a strategic and efficient alternative.[3][4]

This guide provides a comprehensive overview of the reaction mechanism, a validated experimental protocol, and the rationale behind key procedural choices, designed to empower researchers to successfully implement this transformation.

Pillar 1: Mechanistic Insight – The Driving Force of Conjugation

The conversion of this compound to the corresponding chalcone is a classic example of the Meyer-Schuster rearrangement. The reaction is driven by the formation of a thermodynamically stable, extensively conjugated α,β-unsaturated ketone system from a less stable propargyl alcohol.

The reaction proceeds through three principal stages:

  • Protonation and Water Elimination: The reaction is initiated by the protonation of the tertiary hydroxyl group by an acid catalyst. This transforms the hydroxyl group into a good leaving group (H₂O). Subsequent departure of a water molecule generates a resonance-stabilized tertiary carbocation. This cation is best described as a hybrid of propargyl and allenyl resonance structures.

  • Nucleophilic Attack and Allenol Formation: A water molecule (acting as a nucleophile) attacks the carbocation at the central carbon of the allene system. This step is regioselective and leads to the formation of an enol intermediate, specifically an allenol.

  • Tautomerization to the Chalcone: The allenol intermediate is unstable and rapidly undergoes keto-enol tautomerization to yield the final, thermodynamically favored α,β-unsaturated ketone product, 1,3,3-triphenylprop-2-en-1-one (a chalcone).[1] This final step is irreversible and drives the reaction equilibrium toward the product.

A competing reaction pathway for tertiary propargyl alcohols is the Rupe rearrangement, which typically forms α,β-unsaturated methyl ketones.[1][10] However, the Rupe pathway is disfavored in this specific case because the substrate, this compound, lacks the necessary β-hydrogens on the alkyne terminus for the enyne intermediate formation required by the Rupe mechanism.[1][11]

Meyer_Schuster_Mechanism Mechanism of the Meyer-Schuster Rearrangement cluster_start cluster_end Start 1,1,3-Triphenylpropargyl Alcohol Protonation Protonation of -OH Start->Protonation + H⁺ Protonated_Intermediate Protonated Alcohol Protonation->Protonated_Intermediate Dehydration Loss of H₂O Protonated_Intermediate->Dehydration Carbocation Resonance-Stabilized Carbocation (Allenyl/Propargyl) Dehydration->Carbocation Nucleophilic_Attack Nucleophilic Attack by H₂O Carbocation->Nucleophilic_Attack Allenol Allenol Intermediate Nucleophilic_Attack->Allenol Tautomerization Keto-Enol Tautomerization Allenol->Tautomerization Product 1,3,3-Triphenylprop-2-en-1-one (Chalcone) Tautomerization->Product - H⁺

Caption: Reaction mechanism for the acid-catalyzed Meyer-Schuster rearrangement.

Pillar 2: Validated Experimental Protocol

This protocol is adapted from methodologies employing mild Brønsted acids, which offer excellent yields while minimizing side reactions often associated with strong, harsh acids.[11] Hypophosphorus acid, in particular, has been shown to be an efficient and cost-effective catalyst for this transformation.[11]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichThe starting material.
Hypophosphorus Acid (H₃PO₂)50 wt% in H₂OSigma-AldrichCatalyst. Handle with care in a fume hood.
TolueneAnhydrous or Tech.Fisher ScientificReaction solvent. Technical grade is often sufficient.[11]
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor quenching the reaction.
Brine (Saturated NaCl solution)--For washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent Tech.For thin-layer chromatography (TLC) and column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 284.4 mg).

    • Add technical grade toluene (10 mL) to dissolve the alcohol. Stir until a homogenous solution is formed.

  • Catalyst Addition and Reaction:

    • Add hypophosphorus acid (50 wt% aqueous solution, 10 mol%, ~13 µL) to the stirred solution.

    • Heat the reaction mixture to 110 °C using a heating mantle and stir for 18 hours.

    • Causality Check: Toluene is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the necessary temperature to overcome the activation energy barrier. It is also relatively non-polar, which facilitates the subsequent work-up.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:EtOAc eluent). The starting material should have a different Rf value than the more conjugated (and typically less polar) chalcone product.

  • Work-up and Extraction:

    • After 18 hours, or once TLC indicates complete consumption of the starting material, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL). This neutralizes the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL) to remove residual water-soluble impurities.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/water mixture).

    • If necessary, purify the product further using flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow Experimental Workflow cluster_Setup 1. Reaction Setup cluster_Reaction 2. Reaction cluster_Workup 3. Work-up cluster_Purification 4. Purification & Analysis A Add 1,1,3-Triphenylpropargyl Alcohol to flask B Add Toluene and stir to dissolve A->B C Add Hypophosphorus Acid (Catalyst) B->C D Heat to 110°C for 18h C->D E Monitor by TLC D->E F Cool to RT E->F G Quench with NaHCO₃ (aq) F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over MgSO₄ & Concentrate I->J K Recrystallization or Column Chromatography J->K L Characterization (NMR, MS, IR) K->L

Caption: Step-by-step experimental workflow for chalcone synthesis.

Pillar 3: Trustworthiness through Data & Self-Validation

Adherence to the protocol should provide a reliable outcome. The success of the synthesis is validated through rigorous characterization of the final product.

Quantitative Data Summary
ParameterValue
Reactant
This compound1.0 mmol (284.4 mg)
Catalyst
Hypophosphorus Acid (50 wt% aq.)10 mol% (~13 µL)
Solvent
Toluene10 mL
Reaction Conditions
Temperature110 °C
Time18 hours
Expected Outcome
Product1,3,3-Triphenylprop-2-en-1-one
Theoretical Yield284.4 mg
Expected Experimental Yield>85%
Self-Validation System
  • TLC Analysis: A single product spot with a distinct Rf from the starting material indicates a clean reaction.

  • Spectroscopic Confirmation:

    • ¹H NMR: The disappearance of the alkyne proton and alcohol proton signals from the starting material, and the appearance of a characteristic vinyl proton signal in the product spectrum.

    • ¹³C NMR: The appearance of a carbonyl carbon signal (~190-200 ppm) and disappearance of the alkyne carbon signals.

    • IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretch (~1650-1670 cm⁻¹) and a C=C stretch (~1600 cm⁻¹) confirms the formation of the enone system.

By following this detailed guide, researchers can confidently perform the acid-catalyzed conversion of this compound to its corresponding chalcone, leveraging the robust and efficient Meyer-Schuster rearrangement for the synthesis of complex, biologically relevant molecules.

References

synthesis of polysubstituted 4H-thiopyrans using propargyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Synthesis of Polysubstituted 4H-Thiopyrans Leveraging Propargyl Alcohols as Versatile Precursors

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis of polysubstituted 4H-thiopyrans, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Recognizing the absence of a direct, high-yielding, one-pot conversion, this document details a robust, three-step synthetic strategy commencing with readily available propargyl alcohols. This pathway leverages a sequence of classic and reliable organic transformations: the Meyer-Schuster rearrangement, a subsequent Michael addition to construct a key 1,5-dicarbonyl intermediate, and a final thionation-cyclization step using Lawesson's reagent. This application note is designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Significance of 4H-Thiopyrans and the Strategic Role of Propargyl Alcohols

The 4H-thiopyran scaffold is a privileged structural motif found in a variety of biologically active molecules and functional materials. The endocyclic sulfur atom and the specific saturation level of the ring impart unique physicochemical properties, making these compounds attractive targets in drug discovery programs. Propargyl alcohols, with their inherent reactivity stemming from the hydroxyl group and the alkyne moiety, are exceptionally versatile building blocks in organic synthesis.[1][2] Their ability to undergo a variety of transformations makes them ideal starting points for the construction of complex molecular architectures.[3][4]

This guide addresses the synthetic challenge of producing polysubstituted 4H-thiopyrans by proposing a logical and efficient pathway that capitalizes on the reactivity of propargyl alcohols. Instead of a direct, and often elusive, cyclization with a sulfur source, we present a more controlled and adaptable multi-step approach.

Overall Synthetic Strategy: A Three-Pronged Approach

The synthesis is structured as a three-step sequence, designed for modularity and high yield. This strategy allows for the introduction of substitution patterns at various positions on the final 4H-thiopyran ring by careful selection of the initial propargyl alcohol and the Michael donor.

G cluster_0 Step 1: Meyer-Schuster Rearrangement cluster_1 Step 2: Michael Addition cluster_2 Step 3: Thionation & Cyclization Propargyl_Alcohol Propargyl Alcohol Unsaturated_Ketone α,β-Unsaturated Ketone Propargyl_Alcohol->Unsaturated_Ketone Acid Catalyst Diketone 1,5-Dicarbonyl Compound Unsaturated_Ketone->Diketone Michael_Donor Michael Donor (e.g., Enolate) Michael_Donor->Diketone Thiopyran Polysubstituted 4H-Thiopyran Diketone->Thiopyran Lawesson's Reagent G cluster_MSR Meyer-Schuster Rearrangement Mechanism PA Propargyl Alcohol Protonated_PA Protonated Alcohol PA->Protonated_PA H+ Allenic_Carbocation Allenic Carbocation Protonated_PA->Allenic_Carbocation -H2O Enol Enol Intermediate Allenic_Carbocation->Enol +H2O, -H+ Ketone α,β-Unsaturated Ketone Enol->Ketone Tautomerization

Caption: Mechanism of the Meyer-Schuster rearrangement.

Protocol 1: Synthesis of an α,β-Unsaturated Ketone

  • Materials:

    • Tertiary Propargyl Alcohol (1.0 equiv)

    • Anhydrous Toluene

    • Sulfuric Acid (catalytic amount, e.g., 1 mol%)

  • Procedure:

    • To a solution of the tertiary propargyl alcohol in anhydrous toluene, add a catalytic amount of concentrated sulfuric acid at room temperature.

    • Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated ketone.

Step 2: Michael Addition – Construction of the 1,5-Dicarbonyl Backbone

The α,β-unsaturated ketone synthesized in the previous step serves as a Michael acceptor. The addition of a suitable nucleophile, typically an enolate generated from a ketone or a β-ketoester, leads to the formation of a 1,5-dicarbonyl compound, the direct precursor to the thiopyran ring. [5][6] Protocol 2: Synthesis of a 1,5-Dicarbonyl Compound

  • Materials:

    • α,β-Unsaturated Ketone (from Step 1, 1.0 equiv)

    • Michael Donor (e.g., Acetophenone, 1.1 equiv)

    • Sodium Ethoxide (1.1 equiv)

    • Anhydrous Ethanol

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the Michael donor (e.g., acetophenone) in anhydrous ethanol.

    • Add sodium ethoxide to the solution and stir at room temperature for 30 minutes to generate the enolate.

    • Cool the reaction mixture to 0 °C and add a solution of the α,β-unsaturated ketone in anhydrous ethanol dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

    • Neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.

    • Remove the ethanol under reduced pressure and extract the aqueous residue with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The resulting 1,5-dicarbonyl compound is often of sufficient purity for the next step, but can be purified by chromatography if necessary.

Step 3: Thionation and Cyclization with Lawesson's Reagent

The final and key step is the conversion of the 1,5-dicarbonyl compound into the 4H-thiopyran. Lawesson's reagent is a highly effective thionating agent for carbonyl groups. [7][8]In this case, it is proposed to mediate both the thionation of one of the carbonyls and the subsequent intramolecular cyclization with the other carbonyl group to form the thiopyran ring.

G cluster_Thionation Thionation and Cyclization Mechanism Diketone 1,5-Dicarbonyl Thiaoxaphosphetane Thiaoxaphosphetane Intermediate Diketone->Thiaoxaphosphetane Lawesson's Reagent Thioketone Thioketone Intermediate Thiaoxaphosphetane->Thioketone Cyclized_Intermediate Cyclized Intermediate Thioketone->Cyclized_Intermediate Intramolecular Aldol-type Condensation Thiopyran 4H-Thiopyran Cyclized_Intermediate->Thiopyran -H2O

Caption: Plausible mechanism for the formation of 4H-thiopyran.

Protocol 3: Synthesis of a Polysubstituted 4H-Thiopyran

  • Materials:

    • 1,5-Dicarbonyl Compound (from Step 2, 1.0 equiv)

    • Lawesson's Reagent (0.5-1.0 equiv)

    • Anhydrous Toluene or Xylene

  • Procedure:

    • To a solution of the 1,5-dicarbonyl compound in anhydrous toluene, add Lawesson's reagent.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired polysubstituted 4H-thiopyran.

Data Presentation: Representative Examples and Yields

The following table summarizes typical yields for each step of the synthesis, demonstrating the efficiency of this modular approach.

StepTransformationSubstrate ExampleProduct ExampleTypical Yield (%)
1Meyer-Schuster Rearrangement1,1-diphenylprop-2-yn-1-ol1,1-diphenylprop-2-en-1-one85-95
2Michael Addition1,1-diphenylprop-2-en-1-one + Acetophenone1,3,5-triphenylpentane-1,5-dione70-85
3Thionation & Cyclization1,3,5-triphenylpentane-1,5-dione2,4,6-triphenyl-4H-thiopyran60-75

Conclusion and Future Perspectives

The presented three-step synthetic route provides a reliable and versatile method for accessing polysubstituted 4H-thiopyrans from readily available propargyl alcohols. The modularity of this approach allows for the synthesis of a diverse library of thiopyran derivatives for applications in drug discovery and materials science. The causality behind each experimental choice has been explained, and the protocols are designed to be self-validating. Future work could focus on the development of a one-pot version of this sequence and the exploration of asymmetric variations to access chiral thiopyrans.

References

  • Varma, R. S.; Kumar, D. Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Org. Lett.1999 , 1 (5), 697–700. [Link]

  • Li, J., et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules2021 , 26 (15), 4473. [Link]

  • Frantz, D. E.; Fässler, R.; Carreira, E. M. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. J. Am. Chem. Soc.2000 , 122 (8), 1806–1807. [Link]

  • Brennan, T. M.; et al. Method of synthesizing gamma pyrones. U.S.
  • Chi, Y.; Gellman, S. H. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroalkenes in Water. Org. Lett.2005 , 7 (19), 4253–4256. [Link]

  • Swaminathan, S.; Narayanan, K. V. The Meyer–Schuster Rearrangement. Chem. Rev.1971 , 71 (5), 429–438. [Link]

  • Saeed, M.; et al. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. ACS Omega2021 , 6 (10), 7046–7056. [Link]

  • Ozturk, T.; Ertas, E.; Mert, O. Use of Lawesson's Reagent in Organic Syntheses. Chem. Rev.2007 , 107 (11), 5210–5278. [Link]

  • Varma, R. S.; Kumar, D. A convenient synthesis of thioketones using Lawesson's reagent under solvent-free conditions. J. Chem. Soc., Perkin Trans. 11999 , 1755-1756. [Link]

  • Saeed, M.; et al. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. ACS Omega2021 , 6 (10), 7046–7056. [Link]

  • Varela, J. A.; Saá, C. The Meyer–Schuster rearrangement in synthesis. Chem. Soc. Rev.2003 , 32, 375-382. [Link]

  • Ozturk, T.; Ertas, E.; Mert, O. Use of Lawesson's Reagent in Organic Syntheses. Chem. Rev.2007 , 107 (11), 5210–5278. [Link]

  • Khatoon, H.; Abdulmalek, E. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules2021 , 26 (22), 6937. [Link]

  • Bovonsombat, P.; et al. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Org. Biomol. Chem.2022 , 20, 6563-6588. [Link]

  • Bovonsombat, P.; et al. Electrophilic halogenations of propargyl alcohols. eScholarship2022 . [Link]

  • Mousavi-Ebadi, M.; Safaei-Ghomi, J.; Jadidi Nejad, M. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Adv.2025 , 15, 12345-12367. [Link]

  • Varela, J. A.; Saá, C. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Chem. Soc. Rev.2003 , 32, 375-382. [Link]

  • Koreeda, M.; Akagi, H. A convenient synthesis of substituted γ-pyrones. Tetrahedron Lett.1980 , 21 (13), 1197-1200. [Link]

  • Khatoon, H.; Abdulmalek, E. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules2021 , 26 (22), 6937. [Link]

  • Michael Addition Mechanism. BYJU'S. [Link]

  • Grynkiewicz, G.; et al. Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Org. Process Res. Dev.2007 , 11 (3), 558–561. [Link]

  • Mitra, A. K.; et al. One‐pot four component synthesis of 4H‐thiopyran. Res. Chem. Intermed.2014 , 40, 2551–2557. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wolfe, D. H. Procedure for synthesis of propargyl alcohol. U.S.
  • Synthesis method of tetrahydro-4H-pyran-4-one. Chinese Patent CN103508990A, issued January 15, 2014.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Pyrazoles from 1,1,3-Triphenylpropargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazoles and the Efficiency of One-Pot Syntheses

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] The demand for efficient and sustainable methods for the synthesis of highly substituted pyrazoles is therefore of paramount importance. Traditional multi-step syntheses often suffer from drawbacks such as high costs, laborious purification procedures, and the generation of significant chemical waste. In contrast, one-pot syntheses offer a streamlined and environmentally benign alternative by combining multiple reaction steps in a single flask, thereby minimizing solvent usage, energy consumption, and purification efforts.[4][5][6]

This application note provides a detailed guide for the one-pot synthesis of 3,5-diphenyl-1H-pyrazole derivatives from 1,1,3-triphenylpropargyl alcohol, targeting researchers, scientists, and professionals in drug development. We will explore two robust and field-proven protocols: a metal-free approach utilizing acid and base catalysis, and a bismuth-catalyzed method proceeding through an in-situ generated α-iodo enone. The causality behind experimental choices, self-validating system designs, and authoritative grounding are central to the protocols described herein.

Reaction Mechanisms: A Tale of Two Pathways

The synthesis of pyrazoles from propargyl alcohols and hydrazines can be achieved through several mechanistic pathways. Below, we detail two highly effective one-pot strategies.

Pathway A: Metal-Free Acid-Catalyzed Propargylation and Base-Mediated Cyclization

This elegant, metal-free approach leverages a sequential acid-catalyzed propargylation of a protected hydrazine, followed by a base-mediated intramolecular cyclization.[4][5] The use of this compound as the substrate is particularly advantageous due to the stability of the tertiary carbocation intermediate formed under acidic conditions, which is facilitated by the three phenyl groups.

The proposed mechanism is as follows:

  • Carbocation Formation: In the presence of an acid catalyst, such as boron trifluoride-diethyl etherate (BF₃·OEt₂), the hydroxyl group of this compound is protonated and subsequently eliminated as a water molecule, forming a stabilized tertiary carbocation.

  • Nucleophilic Attack: A protected hydrazine, such as N-acetyl-N'-tosylhydrazine, acts as the nucleophile, attacking the carbocation to form a propargyl hydrazide intermediate.

  • Deprotection and Cyclization: The addition of a strong base, like potassium tert-butoxide (KOt-Bu), facilitates the removal of the protecting groups and promotes a 5-endo-dig cyclization, leading to the formation of the pyrazole ring.

G cluster_0 Acid-Catalyzed Propargylation cluster_1 Base-Mediated Cyclization Start 1,1,3-Triphenylpropargyl Alcohol Carbocation Stabilized Tertiary Carbocation Start->Carbocation BF₃·OEt₂ Intermediate Propargyl Hydrazide Intermediate Carbocation->Intermediate Nucleophilic Attack Hydrazine N-Protected Hydrazine Hydrazine->Intermediate Deprotection Deprotection & Anion Formation Intermediate->Deprotection KOt-Bu Cyclization 5-endo-dig Cyclization Deprotection->Cyclization Product 3,5-Diphenyl-1H-pyrazole Derivative Cyclization->Product

Caption: Metal-Free Synthesis Workflow.

Pathway B: Bismuth-Catalyzed Iodo-Intercepted Meyer-Schuster Rearrangement

An alternative and highly efficient one-pot synthesis involves a bismuth(III) triflate (Bi(OTf)₃)-catalyzed transformation of the propargyl alcohol.[6][7] This method proceeds through an iodo-intercepted Meyer-Schuster rearrangement to generate an α-iodo enone in situ, which then undergoes cyclocondensation with hydrazine.

The proposed mechanism unfolds as follows:

  • Meyer-Schuster Rearrangement: The Lewis acidic Bi(OTf)₃ catalyst activates the propargyl alcohol, facilitating a Meyer-Schuster rearrangement. In the presence of an iodine source like N-iodosuccinimide (NIS), this rearrangement is intercepted, leading to the formation of an α-iodo enone intermediate.

  • Hydrazone Formation: Hydrazine hydrate, added in the second step, reacts with the carbonyl group of the α-iodo enone to form a hydrazone.

  • Cyclization and Elimination: Intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbon bearing the iodine atom, followed by elimination of HI (which is neutralized by the excess hydrazine or an added base), leads to the formation of the pyrazole ring.

G Start 1,1,3-Triphenylpropargyl Alcohol + NIS Rearrangement Bi(OTf)₃-Catalyzed Iodo-Intercepted Meyer-Schuster Rearrangement Start->Rearrangement Intermediate α-Iodo Enone Intermediate Rearrangement->Intermediate Condensation Cyclocondensation Intermediate->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Product 3,5-Diphenyl-1H-pyrazole Derivative Condensation->Product

Caption: Bismuth-Catalyzed Synthesis Workflow.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Metal-Free Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol is adapted from the general procedure for the synthesis of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols.[4][5]

Materials:

  • This compound

  • N-Acetyl-N'-tosylhydrazine

  • Boron trifluoride-diethyl etherate (BF₃·OEt₂)

  • Potassium tert-butoxide (KOt-Bu)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol) and N-acetyl-N'-tosylhydrazine (1.2 mmol) in anhydrous dichloromethane (10 mL).

    • Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvent ensures the efficiency of the acid catalyst.

  • Acid-Catalyzed Propargylation: Cool the reaction mixture to 0 °C in an ice bath. Add boron trifluoride-diethyl etherate (0.2 mmol) dropwise. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Rationale: Dropwise addition of the Lewis acid at low temperature helps to control the initial exothermic reaction. TLC monitoring is essential to determine the completion of the first step.

  • Solvent Exchange and Cyclization: Once the starting material is consumed (as indicated by TLC), remove the dichloromethane under reduced pressure. To the residue, add anhydrous tetrahydrofuran (10 mL) and cool the mixture to 0 °C. Add potassium tert-butoxide (3.0 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours, continuing to monitor by TLC.

    • Rationale: THF is a suitable solvent for the base-mediated cyclization. Portion-wise addition of the strong base at low temperature manages the exothermicity of the deprotection and cyclization steps.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: The aqueous work-up removes inorganic salts and the catalyst residues.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3,5-diphenyl-1H-pyrazole derivative.

    • Rationale: Column chromatography is a standard method for purifying organic compounds to obtain a high degree of purity.

Protocol 2: Bismuth-Catalyzed One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol is based on the general method for the Bi(OTf)₃-catalyzed synthesis of pyrazoles from propargyl alcohols.[6][7]

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Hydrazine hydrate

  • Dioxane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), N-iodosuccinimide (1.2 mmol), and bismuth(III) triflate (0.1 mmol) in dioxane (10 mL).

    • Rationale: A sealed tube is used to prevent the evaporation of the solvent at elevated temperatures. Dioxane is an effective solvent for this transformation.

  • Meyer-Schuster Rearrangement: Heat the reaction mixture to reflux (approximately 101 °C) and monitor the disappearance of the propargyl alcohol by TLC (typically 2-3 hours).

    • Rationale: Heating provides the necessary activation energy for the rearrangement.

  • Cyclocondensation: After the complete consumption of the starting material, cool the reaction mixture to room temperature. Add hydrazine hydrate (2.0 mmol) and stir for an additional 4-6 hours at room temperature. Monitor the formation of the pyrazole product by TLC.

    • Rationale: The addition of hydrazine at room temperature allows for a controlled cyclocondensation reaction.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL) to remove any unreacted iodine. Add saturated aqueous sodium bicarbonate solution (10 mL) to neutralize the acid. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Rationale: The specific quenching and washing steps are designed to remove residual reagents and byproducts.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3,5-diphenyl-1H-pyrazole.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of 3,5-diphenyl-1H-pyrazole based on the described protocols. The yields are estimates based on reported values for similar substrates in the literature.[4][6]

ParameterProtocol 1: Metal-FreeProtocol 2: Bismuth-Catalyzed
Catalyst BF₃·OEt₂ (Acid), KOt-Bu (Base)Bi(OTf)₃
Key Intermediate Propargyl Hydrazideα-Iodo Enone
Reaction Time 4-6 hours6-9 hours
Typical Yield 75-85%80-90%
Key Advantages Metal-free, mild conditionsHigh yields, scalable

References

  • Reddy, C. R., Vijaykumar, J., & Grée, R. (2013). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Synthesis, 45(06), 830-836. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the formation of substituted pyrazoles from propargyl alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Yoshimatsu, M., Ohta, K., & Takahashi, N. (2012). Propargyl hydrazides: synthesis and conversion into pyrazoles through hydroamination. Chemistry, 18(49), 15602-6. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from propargyl alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • ResearchGate. (n.d.). One‐pot Synthesis of Substituted Pyrazoles from Propargyl Alcohols via Cyclocondensation of in situ‐Generated α‐Iodo Enones/Enals and Hydrazine Hydrate. Retrieved from [Link]

  • Belkacem, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4933. [Link]

  • Worldresearchersassociations.Com. (n.d.). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Retrieved from [Link]

Sources

Application Notes and Protocols: A Novel Approach to Substituted Azulene Synthesis Utilizing 1,1,3-Triphenylpropargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Allure of Azulenes and a Novel Synthetic Strategy

Azulene, a captivating deep-blue bicyclic aromatic hydrocarbon, and its derivatives have garnered significant interest across various scientific disciplines, from materials science to medicinal chemistry.[1][2][3] Its unique electronic properties, arising from the fusion of a cyclopentadienyl anion and a tropylium cation, impart a notable dipole moment and distinct reactivity compared to its isomer, naphthalene.[4] While classical methods for azulene synthesis, such as the Ziegler-Hafner synthesis, are well-established for certain substitution patterns, the development of novel and versatile routes to access unique, sterically hindered, or electronically diverse azulenes remains a compelling objective for synthetic chemists.[2][3][5]

This document outlines a novel, exploratory synthetic strategy for the preparation of highly substituted azulene derivatives, leveraging the unique reactivity of tertiary propargyl alcohols. Specifically, we propose the use of 1,1,3-triphenylpropargyl alcohol as a key precursor. The core of this proposed methodology hinges on an acid-catalyzed intramolecular cyclization cascade, a departure from traditional azulene syntheses. This approach is designed to provide a direct and potentially modular route to novel triphenyl-substituted azulenes, which may exhibit interesting photophysical or biological properties.

Propargylic alcohols are versatile building blocks in organic synthesis, known to undergo a variety of transformations, including rearrangements to allenes and the formation of stabilized carbocations under acidic conditions.[6][7] It is this well-documented reactivity that forms the mechanistic foundation of our proposed synthetic pathway.

Mechanistic Rationale: An Intramolecular Friedel-Crafts-Type Cyclization Cascade

The proposed synthesis of a triphenyl-substituted azulene from this compound is predicated on a sequence of intramolecular electrophilic aromatic substitution (Friedel-Crafts-type) reactions, initiated by the formation of a stabilized propargyl/allenyl carbocation.

The key mechanistic steps are envisioned as follows:

  • Protonation and Water Elimination: In the presence of a strong acid (e.g., triflic acid or a Lewis acid), the hydroxyl group of this compound is protonated, forming a good leaving group (water).

  • Formation of a Stabilized Carbocation: Departure of water generates a tertiary carbocation that is resonance-stabilized by the adjacent phenyl groups and the alkyne moiety. This cation can also exist in equilibrium with its allenyl carbocation form.

  • First Intramolecular Cyclization (Formation of the Seven-Membered Ring): One of the geminal phenyl groups at the C1 position can act as an internal nucleophile, attacking the electron-deficient carbon center in a Friedel-Crafts-type alkylation. This initial cyclization would form a seven-membered ring containing a spirocyclic intermediate.

  • Second Intramolecular Cyclization (Formation of the Five-Membered Ring): The remaining phenyl group at the C3 position can then undergo a second intramolecular Friedel-Crafts-type reaction with the appropriate carbon on the newly formed seven-membered ring system.

  • Rearomatization: A final deprotonation step would lead to the formation of the aromatic azulene core, yielding a triphenyl-substituted azulene derivative.

This proposed cascade leverages the inherent reactivity of the starting material to construct the complex bicyclic azulene scaffold in a potentially single, streamlined operation.

Azulene Synthesis Mechanism cluster_0 Carbocation Formation cluster_1 Intramolecular Cyclization Cascade cluster_2 Aromatization A 1,1,3-Triphenylpropargyl Alcohol B Protonated Alcohol A->B + H+ C Stabilized Propargyl/ Allenyl Carbocation B->C - H2O D Spirocyclic Intermediate (Seven-Membered Ring) C->D 1st Cyclization (Friedel-Crafts) E Bicyclic Intermediate D->E 2nd Cyclization (Friedel-Crafts) F Triphenyl-Substituted Azulene E->F - H+ (Rearomatization)

Figure 1. Proposed mechanistic pathway for the synthesis of a triphenyl-substituted azulene from this compound.

Experimental Protocol: Exploratory Synthesis of Triphenyl-Substituted Azulene

Disclaimer: This protocol is proposed as a starting point for research and has not been validated. Appropriate safety precautions and small-scale trial reactions are strongly recommended.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Sigma-AldrichCAS: 1522-13-0[8][9][10]
Dichloromethane (DCM)Anhydrous, >99.8%Acros OrganicsUse freshly distilled or from a solvent purification system.
Trifluoromethanesulfonic acid (TfOH)Reagent grade, >98%Alfa AesarHandle with extreme care in a fume hood.
Saturated Sodium Bicarbonate SolutionACS GradeFisher ScientificFor quenching the reaction.
Anhydrous Sodium SulfateACS GradeVWRFor drying the organic phase.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
HexanesACS GradeVWRFor chromatography.
Ethyl AcetateACS GradeVWRFor chromatography.
Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.00 g, 3.52 mmol).

    • Dissolve the starting material in 20 mL of anhydrous dichloromethane.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Acid Addition:

    • Slowly add trifluoromethanesulfonic acid (0.16 mL, 1.76 mmol, 0.5 equivalents) dropwise to the stirred solution over 5 minutes.

    • Observe for a color change, which may indicate the formation of carbocationic intermediates. The solution is expected to develop a deep color.

  • Reaction Monitoring:

    • Allow the reaction to stir at -78 °C for 1 hour.

    • Gradually warm the reaction mixture to room temperature and stir for an additional 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The formation of a new, deeply colored spot (characteristic of azulenes) should be observed.

  • Workup and Quenching:

    • Once the reaction is deemed complete by TLC, cool the mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the careful addition of 20 mL of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[5]

    • A gradient elution with hexanes and ethyl acetate is recommended. The azulenic product should be a distinctively colored band.

    • Collect the colored fractions and concentrate under reduced pressure to yield the purified product.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm the structure and purity of the synthesized triphenyl-substituted azulene. The UV-Vis spectrum should exhibit the characteristic long-wavelength absorption of the azulene chromophore.

Experimental_Workflow A 1. Dissolve 1,1,3-Triphenylpropargyl Alcohol in Anhydrous DCM B 2. Cool to -78°C A->B C 3. Add Triflic Acid Dropwise B->C D 4. Stir and Monitor by TLC C->D E 5. Quench with NaHCO3 Solution D->E F 6. Extraction with DCM E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, UV-Vis) H->I

Figure 2. A streamlined workflow for the proposed synthesis and purification of triphenyl-substituted azulene.

Potential Challenges and Alternative Approaches

Given the exploratory nature of this synthesis, several challenges may be encountered:

  • Polymerization: The highly reactive carbocation intermediate could lead to undesired polymerization of the starting material. Running the reaction at low temperatures and using a non-nucleophilic solvent are crucial to mitigate this.

  • Regioselectivity: The second cyclization step may face challenges with regioselectivity, potentially leading to isomeric products. The steric and electronic nature of the intermediates will play a critical role in directing this step.

  • Alternative Catalysts: If strong Brønsted acids like triflic acid lead to decomposition, Lewis acids such as BF₃·OEt₂ or Sc(OTf)₃ could be explored to promote the reaction under milder conditions. Gold and other transition metal catalysts, known to activate propargylic alcohols, could also offer alternative pathways, potentially favoring different cyclization modes.[7]

Conclusion

The proposed application of this compound in the synthesis of a novel triphenyl-substituted azulene represents a departure from traditional synthetic routes. While this approach is exploratory, it is grounded in the well-established principles of carbocation chemistry and intramolecular electrophilic aromatic substitution. Successful implementation of this strategy would provide a valuable and direct method for accessing a new class of sterically demanding azulene derivatives, opening new avenues for research in materials science and medicinal chemistry.

References

  • Recent Developments on the Cascade Cyclization of Propargylic Alcohols to Construct Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

  • Azulene. (n.d.). Organic Syntheses. Retrieved January 27, 2024, from [Link]

  • Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Publishing. Retrieved January 27, 2024, from [Link]

  • Synthesis of 1,3,6-Trisubstituted Azulenes. (2015). PubMed. Retrieved January 27, 2024, from [Link]

  • Gas-phase preparation of azulene (C10H8) and naphthalene (C10H8) via the reaction of the resonantly stabilized fulvenallenyl (C7H5˙) and propargyl (C3H3˙) radicals. (2023). RSC Publishing. Retrieved January 27, 2024, from [Link]

  • New Synthesis of Azulene. (n.d.). Thieme Chemistry. Retrieved January 27, 2024, from [Link]

  • Synthesis of 1,3,6-Trisubstituted Azulenes. (2015). Baxendale Group - Durham University. Retrieved January 27, 2024, from [Link]

  • Gas-phase preparation of azulene (C10H8) and naphthalene (C10H8) via the reaction of the resonantly stabilized fulvenallenyl (C7H5˙) and propargyl (C3H3˙) radicals. (2023). RSC Publishing. Retrieved January 27, 2024, from [Link]

  • Gas-phase preparation of azulene (C10H8) and naphthalene (C10H8) via the reaction of the resonantly stabilized fulvenallenyl (C7H5˙) and propargyl (C3H3˙) radicals. (2023). PubMed Central. Retrieved January 27, 2024, from [Link]

  • Tandem Reactions Based on the Cyclization of Carbon Dioxide and Propargylic Alcohols: Derivative Applications of α-Alkylidene Carbonates. (n.d.). MDPI. Retrieved January 27, 2024, from [Link]

  • A new synthesis of substituted azulenes. (n.d.). Journal of the American Chemical Society. Retrieved January 27, 2024, from [Link]

  • Synthesis of 1‐propargyl azulene derivatives. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. (n.d.). NIH. Retrieved January 27, 2024, from [Link]

  • A Convenient Synthesis of Azulene. (2018). Thieme. Retrieved January 27, 2024, from [Link]

  • Recent advances in the direct transformation of propargylic alcohols to allenes. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 27, 2024, from [Link]

  • What is the mechanism of azulene synthesis? (2019). Chemistry Stack Exchange. Retrieved January 27, 2024, from [Link]

  • A Century of Azulene Chemistry; A Brief Look at Azulenes Building. (n.d.). Semantic Scholar. Retrieved January 27, 2024, from [Link]

  • Facile One-pot Synthesis of A Novel Propargyl-Azulene Hybrid Derivative. (2020). DergiPark. Retrieved January 27, 2024, from [Link]

  • 1,1,3-Triphenyl-2-propyn-1-ol. (n.d.). PubChem. Retrieved January 27, 2024, from [Link]

  • Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. (n.d.). Norwegian Research Information Repository. Retrieved January 27, 2024, from [Link]

  • Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. (n.d.). Digital CSIC. Retrieved January 27, 2024, from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1,3,6-Trisubstituted Azulenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Azulene Scaffold in Modern Chemistry

Azulene, a captivating bicyclic aromatic hydrocarbon, has long intrigued chemists with its striking deep blue coloration and unique electronic properties stemming from the fusion of a cyclopentadienyl anion and a tropylium cation. This inherent polarization imparts a significant dipole moment, rendering the five-membered ring electron-rich and the seven-membered ring electron-deficient.[1] This electronic dichotomy governs its reactivity, making it a fascinating and versatile scaffold in various scientific domains.

In the realms of medicinal chemistry and drug development, azulene derivatives have emerged as privileged structures. Their non-benzenoid aromatic nature offers novel pharmacophoric features and intellectual property opportunities. The azulene core is considered a bioisostere of more common bicyclic systems like naphthalene and indole, yet it presents a distinct electronic and steric profile. This has led to the exploration of azulene-containing compounds in a wide array of therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents.[2] The ability to strategically introduce substituents at specific positions of the azulene nucleus is paramount to modulating its physicochemical properties, biological activity, and pharmacokinetic profile.

This application note provides a comprehensive and detailed experimental guide for the synthesis of 1,3,6-trisubstituted azulenes, a substitution pattern of significant interest in contemporary research. The presented methodology is based on a robust and versatile synthetic strategy that allows for the sequential and controlled functionalization of the azulene core, starting from readily available and inexpensive precursors. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this unique scaffold into their synthetic endeavors.

Overall Synthetic Strategy

The synthetic approach detailed herein follows a logical and efficient pathway, commencing with the construction of a key intermediate, 6-methylazulene, which then serves as a platform for subsequent functionalization at the 1 and 3-positions. This strategy offers a high degree of modularity, allowing for the introduction of a diverse range of substituents at the 6-position.

Synthetic_Workflow 4-Methylpyridine 4-Methylpyridine Pyridinium Salt Pyridinium Salt 4-Methylpyridine->Pyridinium Salt 1-Chloro-2,4-dinitrobenzene 6-Methylazulene 6-Methylazulene Pyridinium Salt->6-Methylazulene Sodium Cyclopentadienide 6-Substituted Azulene 6-Substituted Azulene 6-Methylazulene->6-Substituted Azulene Functionalization at C6 1-Formyl-6-substituted Azulene 1-Formyl-6-substituted Azulene 6-Substituted Azulene->1-Formyl-6-substituted Azulene Vilsmeier-Haack Formylation 1-Formyl-3-iodo-6-substituted Azulene 1-Formyl-3-iodo-6-substituted Azulene 1-Formyl-6-substituted Azulene->1-Formyl-3-iodo-6-substituted Azulene Iodination (NIS) 1,3,6-Trisubstituted Azulene 1,3,6-Trisubstituted Azulene 1-Formyl-3-iodo-6-substituted Azulene->1,3,6-Trisubstituted Azulene Suzuki Coupling

Caption: Overall workflow for the synthesis of 1,3,6-trisubstituted azulenes.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate, 6-Methylazulene

The synthesis of 6-methylazulene is achieved in a two-step sequence starting from 4-methylpyridine. The initial step involves the formation of a pyridinium salt, which is then reacted with sodium cyclopentadienide to construct the azulene core.

Step 1.1: Synthesis of 2,4-Dinitro-1-(4-methylpyridin-1-ium-1-yl)benzene-1-ide

This reaction involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with 4-methylpyridine to form the corresponding pyridinium salt.

  • Materials and Reagents:

    • 4-Methylpyridine

    • 1-Chloro-2,4-dinitrobenzene

    • Anhydrous diethyl ether

    • Ethanol

  • Apparatus:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Büchner funnel and flask

    • Standard laboratory glassware

  • Procedure:

    • To a solution of 4-methylpyridine (1.0 eq) in ethanol, add 1-chloro-2,4-dinitrobenzene (1.0 eq).

    • Heat the reaction mixture at reflux for 4 hours.

    • Allow the mixture to cool to room temperature, during which a precipitate will form.

    • Collect the solid by vacuum filtration and wash thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.

    • Dry the resulting solid under vacuum to yield the pyridinium salt as a yellow crystalline solid.

Step 1.2: Synthesis of 6-Methylazulene

The pyridinium salt is then reacted with freshly prepared sodium cyclopentadienide in a condensation-cyclization reaction to yield 6-methylazulene.

  • Materials and Reagents:

    • 2,4-Dinitro-1-(4-methylpyridin-1-ium-1-yl)benzene-1-ide (from Step 1.1)

    • Sodium hydride (60% dispersion in mineral oil)

    • Cyclopentadiene (freshly cracked)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Hexane

    • Silica gel for column chromatography

  • Apparatus:

    • Three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

    • Schlenk line for inert atmosphere techniques

    • Rotary evaporator

    • Chromatography column

  • Procedure:

    • Under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF in a three-necked flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add freshly cracked cyclopentadiene (1.1 eq) dropwise to the sodium hydride suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of sodium cyclopentadienide.

    • Add the pyridinium salt from Step 1.1 (1.0 eq) portion-wise to the reaction mixture.

    • Heat the reaction mixture to 70 °C and stir for 12 hours.

    • Cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous mixture with hexane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 6-methylazulene as a blue solid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-MethylazuleneC₁₁H₁₀142.2080-83

Table 1: Physical and Chemical Properties of 6-Methylazulene.[3][4][5]

Part 2: Functionalization of the 6-Methylazulene Core

With the 6-methylazulene intermediate in hand, the subsequent steps focus on the selective introduction of substituents at the 1 and 3-positions of the azulene ring. The following protocols use 6-phenethylazulene as a representative example to demonstrate the versatility of the 6-position functionalization.

Step 2.1: Synthesis of 6-Phenethylazulene

The methyl group at the 6-position can be deprotonated and reacted with an electrophile, in this case, benzyl bromide, to introduce a phenethyl group.

  • Materials and Reagents:

    • 6-Methylazulene

    • n-Butyllithium (n-BuLi) in hexanes

    • Benzyl bromide

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 6-methylazulene (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.

    • Add benzyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield 6-phenethylazulene.

Step 2.2: Vilsmeier-Haack Formylation of 6-Phenethylazulene

The electron-rich 1-position of the azulene is selectively formylated using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride and DMF.

Vilsmeier-Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 AzuleneVilsmeier Reagent AzuleneVilsmeier Reagent Iminium Salt Intermediate Iminium Salt Intermediate AzuleneVilsmeier Reagent->Iminium Salt Intermediate Attack at C1 Aldehyde Aldehyde Iminium Salt Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.[1][6][7][8]

  • Materials and Reagents:

    • 6-Phenethylazulene

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • In a flask under a nitrogen atmosphere, cool a solution of anhydrous DMF (10 eq) in DCM to 0 °C.

    • Slowly add POCl₃ (1.5 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 6-phenethylazulene (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x 40 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to give 6-phenethylazulene-1-carbaldehyde.

Step 2.3: Iodination of 6-Phenethylazulene-1-carbaldehyde

The 3-position is subsequently iodinated using N-iodosuccinimide (NIS).

  • Materials and Reagents:

    • 6-Phenethylazulene-1-carbaldehyde

    • N-Iodosuccinimide (NIS)

    • Acetonitrile

    • Saturated aqueous sodium thiosulfate solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 6-phenethylazulene-1-carbaldehyde (1.0 eq) in acetonitrile and cool to 0 °C.

    • Add NIS (1.1 eq) in one portion.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield 1-formyl-3-iodo-6-phenethylazulene, which can often be used in the next step without further purification.

Part 3: Suzuki Coupling for Final Product Diversification

The installed iodide at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide range of aryl or heteroaryl substituents.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition\n(R-X) Oxidative Addition (R-X) R-Pd(II)-X\nL2 R-Pd(II)-X L2 Oxidative Addition\n(R-X)->R-Pd(II)-X\nL2 R-X Transmetalation\n(R'-B(OR)2) Transmetalation (R'-B(OR)2) R-Pd(II)-X\nL2->Transmetalation\n(R'-B(OR)2) Base, R'-B(OR)2 R-Pd(II)-R'\nL2 R-Pd(II)-R' L2 Transmetalation\n(R'-B(OR)2)->R-Pd(II)-R'\nL2 Reductive Elimination Reductive Elimination R-Pd(II)-R'\nL2->Reductive Elimination Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12][13]

  • Materials and Reagents:

    • 1-Formyl-3-iodo-6-phenethylazulene

    • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene

    • Water

    • Ethanol

  • Procedure:

    • In a microwave vial, combine 1-formyl-3-iodo-6-phenethylazulene (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

    • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the residue by column chromatography to afford the final 1,3,6-trisubstituted azulene.

StepProductYield (%)
1.12,4-Dinitro-1-(4-methylpyridin-1-ium-1-yl)benzene-1-ide~95
1.26-Methylazulene23
2.16-Phenethylazulene57
2.26-Phenethylazulene-1-carbaldehyde88
2.31-Formyl-3-iodo-6-phenethylazulene97
31-Formyl-3-phenyl-6-phenethylazulene75-85

Table 2: Representative yields for the synthesis of a 1,3,6-trisubstituted azulene.

Characterization Data

  • 6-Methylazulene:

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.13 (d, J = 9.6 Hz, 2H), 7.64 (s, 1H), 7.25 (t, J = 9.6 Hz, 1H), 6.95 (d, J = 9.6 Hz, 2H), 2.58 (s, 3H).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 146.9, 137.9, 136.8, 133.7, 122.9, 116.9, 27.8.

    • MS (EI): m/z (%) = 142 (M⁺, 100).

  • 6-Phenethylazulene-1-carbaldehyde:

    • ¹H NMR (400 MHz, CDCl₃) δ: 9.98 (s, 1H), 8.87 (d, J = 9.8 Hz, 1H), 8.28 (d, J = 9.8 Hz, 1H), 7.82 (s, 1H), 7.40 – 7.20 (m, 7H), 3.10 (t, J = 7.5 Hz, 2H), 2.95 (t, J = 7.5 Hz, 2H).

    • MS (EI): m/z (%) = 260 (M⁺, 100).

  • 1-Formyl-3-iodo-6-phenethylazulene:

    • ¹H NMR (400 MHz, CDCl₃) δ: 10.15 (s, 1H), 9.15 (d, J = 10.0 Hz, 1H), 8.35 (s, 1H), 8.25 (d, J = 10.0 Hz, 1H), 7.45 – 7.25 (m, 7H), 3.15 (t, J = 7.6 Hz, 2H), 3.00 (t, J = 7.6 Hz, 2H).

Conclusion

This application note has outlined a detailed and reliable experimental procedure for the synthesis of 1,3,6-trisubstituted azulenes. By following a modular approach that begins with the construction of a 6-methylazulene core, a wide variety of substituents can be introduced at the 1, 3, and 6-positions. The protocols provided, along with the mechanistic insights and characterization data, offer a solid foundation for researchers to explore the rich chemistry of the azulene scaffold and to develop novel molecules with potential applications in medicinal chemistry, materials science, and beyond. The inherent versatility of this synthetic route paves the way for the creation of diverse libraries of azulene derivatives for screening and optimization in various drug discovery and development programs.

References

  • Leino, T. O., Baumann, M., Yli-Kauhaluoma, J., Baxendale, I. R., & Wallén, E. A. A. (2015). Synthesis of 1,3,6-Trisubstituted Azulenes. The Journal of Organic Chemistry, 80(22), 11513–11520. [Link]

  • Suzuki Reaction. Organic Chemistry Portal. [Link]

  • Leino, T. O., Johansson, N. G., Devisscher, L., Sipari, N., Yli-Kauhaluoma, J., & Wallen, E. A. A. (2016). Synthesis of 1,3,6‐Trisubstituted Azulenes Based on the 1‐Acyloxyazulene Scaffold. European Journal of Organic Chemistry, 2016(33), 5539-5544. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Bakun, P., Czarczynska-Goslinska, B., Goslinski, T., & Lijewski, S. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Medicinal Chemistry Research, 30(4), 834-846. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Black, D. StC., & Rezaie, R. (2011). First synthesis of 1-(indol-2-yl)azulenes by the Vilsmeier–Haack type arylation with triflic anhydride as an activating reagent. Tetrahedron Letters, 52(43), 5579-5581. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • 6-METHYLAZULENE. LookChem. [Link]

  • 6-Methylazulene. PubChem. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

Sources

The Strategic Utility of 1,1,3-Triphenylpropargyl Alcohol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and exploitation of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. While not a therapeutic agent in its own right, 1,1,3-Triphenylpropargyl alcohol emerges as a molecule of significant strategic importance. Its unique structural amalgamation of a reactive propargyl alcohol moiety and sterically influential triphenyl groups presents a compelling platform for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the synthesis, derivatization, and potential medicinal chemistry applications of this compound, offering both foundational knowledge and actionable protocols for researchers in the field.

Introduction: The Architectural Value of this compound

This compound, with the chemical formula C₂₁H₁₆O, is a tertiary propargyl alcohol characterized by the presence of three phenyl rings.[1] This structural feature is of particular interest in medicinal chemistry for several reasons:

  • Metabolic Stability: The tertiary nature of the alcohol can confer metabolic stability, as it is not readily oxidized in vivo. This is a desirable trait in drug design, potentially leading to improved pharmacokinetic profiles.[2]

  • Synthetic Versatility: The terminal alkyne and the hydroxyl group are reactive handles that can be selectively functionalized to introduce a wide array of chemical diversity. Propargyl alcohols are well-established precursors for the synthesis of various heterocyclic compounds with known biological activities.[3][4][5][6][7][8]

  • Lipophilicity and Scaffolding: The three phenyl groups contribute to the lipophilicity of the molecule, which can be modulated in its derivatives to optimize cell permeability and target engagement. The rigid triphenylmethyl (trityl) group can also serve as a bulky scaffold to probe the binding pockets of biological targets.

This application note will detail the synthesis of this compound and provide protocols for its derivatization into compound classes with demonstrated potential in anticancer and antimicrobial research.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction.[9] This involves the reaction of a phenylacetylide Grignard reagent with benzophenone.

Experimental Protocol: Grignard Synthesis of this compound[9]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Phenylacetylene

  • Benzophenone

  • Saturated aqueous ammonium chloride solution

  • Hexanes

  • Toluene

  • Nitrogen gas

  • Standard glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • Set up a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Add magnesium turnings (1.1 equivalents) to the flask.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Slowly add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is typically evidenced by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Formation of Phenylacetylide Grignard Reagent:

    • Cool the freshly prepared ethylmagnesium bromide solution to room temperature.

    • Slowly add a solution of phenylacetylene (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent. This will result in the evolution of ethane gas as the acidic proton of the terminal alkyne is removed.

  • Reaction with Benzophenone:

    • In a separate flask, dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether.

    • Slowly add the benzophenone solution to the phenylacetylide Grignard reagent with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain a crude oil.

    • The crude product can be purified by recrystallization from a mixture of hexanes and toluene to yield this compound as a white to light yellow crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_acetylide Phenylacetylide Formation cluster_addition Nucleophilic Addition cluster_workup Work-up & Purification Mg Magnesium Turnings EtMgBr Ethylmagnesium Bromide Mg->EtMgBr EtBr Ethyl Bromide EtBr->EtMgBr in Anhydrous Ether PhC2MgBr Phenylacetylide Grignard EtMgBr->PhC2MgBr Deprotonation Phenylacetylene Phenylacetylene Phenylacetylene->PhC2MgBr Product_Alkoxide Alkoxide Intermediate PhC2MgBr->Product_Alkoxide Benzophenone Benzophenone Benzophenone->Product_Alkoxide Workup Aqueous Work-up (NH4Cl) Product_Alkoxide->Workup Final_Product This compound Workup->Final_Product Recrystallization

Caption: Grignard synthesis of this compound.

Derivatization of this compound for Medicinal Chemistry Applications

The true potential of this compound lies in its ability to serve as a versatile starting material for the synthesis of diverse compound libraries. The alkyne and hydroxyl functionalities are amenable to a variety of chemical transformations.

A. Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted-1,2,3-triazoles. Triazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[10][11]

Materials:

  • This compound

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

B. Synthesis of Chalcone-like Derivatives

The propargyl alcohol can be transformed into α,β-unsaturated ketones (chalcones), which are well-known pharmacophores with diverse biological activities, including anticancer and anti-inflammatory effects.[12][13][14] This can be achieved through a Meyer-Schuster rearrangement or by oxidation of the alcohol followed by reaction with an appropriate nucleophile.

Materials:

  • This compound

  • An acidic catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Anhydrous toluene

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous toluene.

  • Add a catalytic amount of the acidic catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the α,β-unsaturated ketone.

Derivatization Pathways Diagram

Derivatization_Pathways cluster_click Click Chemistry cluster_rearrangement Meyer-Schuster Rearrangement Start This compound Triazole 1,2,3-Triazole Derivative Start->Triazole Chalcone Chalcone-like Derivative (α,β-Unsaturated Ketone) Start->Chalcone Azide Organic Azide (R-N3) Azide->Triazole CuAAC Acid Acid Catalyst Acid->Chalcone

Caption: Potential derivatization pathways of this compound.

Potential Biological Activities of Derivatives

While this compound itself has no reported biological activity, its derivatives, synthesized through the protocols outlined above, fall into classes of compounds with well-documented medicinal potential.

Derivative ClassPotential Biological ActivityRepresentative References
1,2,3-Triazoles Anticancer, Antimicrobial, Antiviral[10][11]
Chalcones Anticancer, Anti-inflammatory, Antioxidant[12][13][14]
Other Heterocycles Diverse activities including antibacterial, antifungal, and anticancer[8][15][16][17][18]

It is hypothesized that the triphenyl motif of the parent alcohol could impart unique properties to these derivatives, potentially enhancing their potency or modifying their selectivity for biological targets.

Conclusion and Future Directions

This compound represents a valuable and under-explored starting material in medicinal chemistry. Its straightforward synthesis and the presence of two versatile functional groups make it an ideal scaffold for the generation of diverse chemical libraries. The protocols provided herein for its synthesis and derivatization into biologically relevant compound classes such as triazoles and chalcones offer a solid foundation for researchers to explore its potential in drug discovery programs. Future work should focus on the systematic synthesis and screening of derivative libraries to identify novel bioactive compounds and to elucidate the structure-activity relationships conferred by the unique triphenylpropargyl scaffold.

References

  • Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. (2013). Sciencemadness.org. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137058, 1,1,3-Triphenyl-2-propyn-1-ol. PubChem. [Link]

  • de Almeida, L. G., de Oliveira, L. F., de Souza, A. C. G., Leite, F. H. A., de Oliveira, R. B., & de Lima, M. do C. A. (2020). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. MicrobiologyOpen, 9(10), e1114. [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2021). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 26(23), 7247. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2016). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Molecules, 21(10), 1342. [Link]

  • Li, Y., Zhang, J., Wang, Y., Zhang, Y., & Wang, J. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5874. [Link]

  • Antibacterial activity of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • Loh, K. K., & Lee, C. L. K. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3185. [Link]

  • SCT-4, which decreased DNA biosynthesis to 70% ± 3 at 100 µM. (2022). MDPI. [Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Mandal, M. K., Ghosh, S., Naesens, L., Bhat, H. R., & Singh, U. P. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Heliyon, 7(7), e07531. [Link]

  • Synthesis and Anticancer Activity of 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. (2016). ResearchGate. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 67(8), 7889–7913. [Link]

  • Rani, P., Saini, A., & Saini, V. (2021). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 68(3), 637-646. [Link]

  • Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. [Link]

  • Joullié, M. M., Berritt, S., & Forbeck, E. M. (2008). Synthetic studies of heterocyclic natural products. Current Opinion in Drug Discovery & Development, 11(6), 829–852. [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007). ResearchGate. [Link]

  • Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity. [Link]

  • Lee, Y. S., Lee, S. H., Park, S. H., Kim, B. K., & Lee, S. H. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4098–4105. [Link]

  • Kumar, R., & Kumar, S. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. Journal of Chemical and Pharmaceutical Research, 5(3), 112-120. [Link]

  • Glick, M., & Jasial, S. (2021). Extracting medicinal chemistry intuition via preference machine learning. Nature Communications, 12(1), 6613. [Link]

  • Zhang, Y., Li, Y., & Wang, J. (2024). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. Molecules, 29(18), 4257. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]

  • RTI International. (n.d.). Medicinal Chemistry Services and Capabilities. [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(2), 209-219. [Link]

  • Kumpinš, V., Luginina, J., Turks, M., & Imperio, D. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. In Carbohydrate Chemistry. CRC Press. [Link]

Sources

gold-catalyzed reactions of 1,1,3-Triphenylpropargyl alcohol with aryl nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Gold-Catalyzed Reactions of 1,1,3-Triphenylpropargyl Alcohol with Aryl Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Gold Catalysis for the Synthesis of Triaryl Allenes

Allenes, molecules featuring cumulative carbon-carbon double bonds, are not merely chemical curiosities but are integral structural motifs in a variety of natural products and pharmacologically active compounds. Their unique axial chirality and reactive π-systems make them valuable building blocks in modern organic synthesis.[1][2][3][4][5] The synthesis of highly substituted allenes, however, can be challenging.

Homogeneous gold catalysis has emerged as a premier tool for activating carbon-carbon π-systems under exceptionally mild conditions.[6][7][8] Unlike many other transition metals or Brønsted acids that require harsh conditions, cationic gold species act as soft and highly efficient π-Lewis acids, enabling a wide range of transformations with excellent functional group tolerance.[6][7]

A particularly powerful application of this catalysis is the reaction of propargylic alcohols with various nucleophiles.[9][10][11][12][13] This guide provides an in-depth analysis and a field-proven protocol for the gold-catalyzed reaction of this compound with aryl nucleophiles. This user-friendly process efficiently yields functionalized 1,1,3-triarylallenes, which are valuable intermediates for complex molecular architectures.[9][10]

Mechanistic Insights: The Catalytic Cycle

Understanding the reaction mechanism is paramount for optimization and troubleshooting. The gold-catalyzed formation of allenes from propargylic alcohols proceeds through a well-orchestrated catalytic cycle, where the gold catalyst's primary role is to facilitate the departure of the hydroxyl group and enable subsequent nucleophilic attack.

Pillar 1: Activation of the Alkyne

The catalytic cycle is initiated by the coordination of the cationic gold(I) or gold(III) species to the alkyne moiety of the propargylic alcohol. Gold's relativistic effects make it a potent π-Lewis acid, which significantly increases the electrophilicity of the triple bond.[6][7] This activation is the critical first step that prepares the molecule for the subsequent transformation.

Pillar 2: Formation of the Key Intermediate

Following π-activation, the hydroxyl group is eliminated. This process is greatly facilitated by the gold-alkyne complex, which stabilizes the resulting positive charge. This step can be viewed as a gold-assisted dehydration, leading to a highly reactive propargyl carbocation intermediate or a gold-containing species with significant carbocationic character.[14][15] An SN1-type mechanism has been proposed for this transformation, which explains the formation of racemic products from enantiomerically enriched starting materials in some systems.[9]

Pillar 3: Nucleophilic Attack and Allene Formation

The electron-rich aryl nucleophile (e.g., mesitylene, xylene) attacks the electron-deficient C3 position of the propargyl intermediate.[11][14] This intermolecular carbon-carbon bond formation is the key step in constructing the final allene skeleton.

Pillar 4: Catalyst Regeneration

The cycle concludes with a protodemetallation step, where a proton is eliminated, the C=C double bond of the allene is formed, and the active gold catalyst is regenerated, allowing it to re-enter the catalytic cycle.[6]

The entire process is a highly atom-economical transformation, generating water as the only stoichiometric byproduct.

Gold_Catalyzed_Allene_Synthesis sub 1,1,3-Triphenylpropargyl Alcohol + [L-Au]+ activated Gold-π-Alkyne Complex sub->activated Coordination p1 activated->p1 intermediate Propargyl Cation Intermediate attack Nucleophilic Attack by Ar-H intermediate->attack product_complex Gold-Allene Complex attack->product_complex p2 product_complex->p2 product 1,1,3-Triaryl Allene catalyst_out [L-Au]+ catalyst_out->sub h2o H₂O h2o->p1 nu Aryl Nucleophile (Ar-H) nu->attack p1->intermediate - H₂O p2->product Protodemetallation (- H+) p2->catalyst_out Catalyst Regeneration

Caption: Catalytic cycle for gold-catalyzed allene synthesis.

Tunable Selectivity: A Note on Side Reactions

A noteworthy feature of this reaction is its tunable selectivity. While lower temperatures generally favor the formation of the kinetic allene product, higher temperatures can promote a subsequent intramolecular cyclization (hydroarylation) of the initially formed allene, leading to indene derivatives.[11][13] This temperature-dependent product distribution underscores the importance of precise experimental control to achieve the desired outcome.

Experimental Protocol

This protocol details the synthesis of 1,1,3-triphenyl-3-mesitylallene from this compound and mesitylene.

Materials and Equipment
  • Reagents:

    • This compound

    • Mesitylene (used as nucleophile and solvent)

    • Gold(III) chloride (AuCl₃) or a suitable gold(I) precursor like (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

    • Silver hexafluoroantimonate (AgSbF₆) (Required if using a chloride precursor)

    • Tetrachloroethane (Cl₂CHCHCl₂) (optional solvent)

    • Dichloromethane (DCM) for extraction

    • Hexanes and Ethyl Acetate for chromatography

    • Triethylamine (NEt₃)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask or vial with a magnetic stir bar

    • Magnetic stir plate

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (silica gel on aluminum) and UV lamp

Catalyst System Preparation and Rationale

The active catalyst is a cationic gold species. If starting with a neutral gold halide complex such as AuCl₃ or Ph₃PAuCl, a silver salt co-catalyst is necessary.[9] The silver salt, typically AgSbF₆, acts as a halide scavenger, precipitating AgCl and generating the highly active cationic gold catalyst in situ.[6] This is a critical step; without the silver salt, the reaction is often sluggish or does not proceed at all.[9]

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv).

    • Rationale: The reaction can be conveniently carried out in a flask open to the atmosphere, highlighting the user-friendly nature of gold catalysis.[9][16]

  • Addition of Nucleophile and Solvent: Add mesitylene (2.0 mmol, 10 equiv). If desired, an additional solvent like tetrachloroethane (2 mL) can be used.[9]

    • Rationale: The aryl nucleophile is used in large excess to ensure high reaction rates and act as a solvent, driving the equilibrium towards the product.

  • Catalyst Addition: In a separate small vial, weigh the gold catalyst (e.g., AuCl₃, 4 mol%) and, if needed, the silver co-catalyst (e.g., AgSbF₆, 8 mol%). Add them to the reaction mixture.

    • Rationale: A catalyst loading of 1-5 mol% is typically sufficient. The 1:2 ratio of gold to silver ensures complete activation of the gold chloride precursor.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C).

    • Rationale: Room temperature is optimal for selectively synthesizing the allene product.[11] Higher temperatures may lead to the formation of indene byproducts.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate eluent system. The starting alcohol is typically more polar than the allene product. The reaction is generally complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding a few drops of triethylamine (NEt₃) to neutralize the acidic catalyst.[11] Add water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

    • Rationale: The triethylamine base deactivates the Lewis acidic gold catalyst.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure 1,1,3-triarylallene product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: Scope of Aryl Nucleophiles

The gold-catalyzed reaction is effective with a range of electron-rich aromatic compounds. The table below summarizes typical results for the reaction of a propargylic alcohol with various nucleophiles, demonstrating the method's versatility.

EntryAryl NucleophileProduct Yield (%)
1m-Xylene~58%
2p-Xylene~65%
3Mesitylene~80%
41,2,4,5-Tetramethylbenzene~75%
5Pentamethylbenzene~88%
Data adapted from literature reports for similar systems. Yields are for isolated products after chromatography.[9]

Key Insight: The reaction efficiency generally increases with the electron-donating ability and nucleophilicity of the aromatic partner. Highly substituted, electron-rich arenes like pentamethylbenzene are excellent nucleophiles for this transformation.[9]

Conclusion

The gold-catalyzed reaction of this compound with aryl nucleophiles represents a highly efficient, mild, and user-friendly method for synthesizing functionalized triarylallenes.[9][10] By understanding the underlying mechanism—from the initial π-activation of the alkyne to the final protodemetallation—researchers can effectively control the reaction's outcome. The protocol's operational simplicity, coupled with the tunable selectivity and broad substrate scope, establishes this transformation as a valuable tool in the synthesis of complex organic molecules for research, materials science, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide to the Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

The Grignard reaction is a foundational tool for carbon-carbon bond formation, enabling the synthesis of complex molecules from simpler precursors.[1][2][3] The addition of a Grignard reagent to a ketone or ester is a classic and powerful method for synthesizing tertiary alcohols.[3][4][5][6][7] However, its success is highly contingent on rigorous experimental control. Grignard reagents are not only potent nucleophiles but also strong bases, and this dual reactivity can lead to a variety of side reactions that dramatically reduce the yield of the desired tertiary alcohol.[1][5]

This guide, designed for researchers and drug development professionals, provides a systematic, question-and-answer approach to diagnosing and resolving the common issues encountered during this synthesis. We will move from foundational setup problems to complex mechanistic challenges, explaining the causality behind each troubleshooting step.

Section 1: Foundational Issues - Reagent Integrity & Reaction Initiation

This section addresses the most frequent and fundamental sources of failure: the quality of the reagents and the successful initiation of the reaction. Problems here will cascade, guaranteeing a low yield regardless of subsequent steps.

Q1: My reaction to form the Grignard reagent is sluggish or fails to initiate entirely. What are the likely causes?

This is a common problem and almost always points to two culprits: moisture or a passivated magnesium surface.

  • Magnesium Passivation: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting with the metal.[8][9][10] This layer must be disrupted or removed to expose the reactive magnesium surface. Several activation methods are effective:

    • Mechanical Activation: Vigorously stirring the magnesium turnings to crush them in situ can break the oxide layer.[8][9]

    • Chemical Activation: Using a small amount of an activating agent is the most reliable method. Common activators include a crystal of iodine (I₂), methyl iodide, or 1,2-dibromoethane.[8][9] 1,2-dibromoethane is particularly advantageous because its reaction with magnesium produces ethylene gas and magnesium bromide, providing a clear visual confirmation (bubbling) that the magnesium is active and ready.[8][10]

  • Presence of Water: Grignard reagents are powerful bases and will be rapidly quenched by even trace amounts of water, which acts as an acid.[11][12][13] This highlights the absolute necessity of using anhydrous (water-free) solvents and meticulously dried glassware.[11][14]

Q2: How can I be certain my solvent and glassware are truly anhydrous? What are the best practices?

"Dry" in the context of a Grignard reaction means scrupulously free of water. Standard laboratory glassware and solvents are not sufficiently dry without specific preparation.

  • Glassware Preparation: All glassware must be rigorously dried immediately before use. The most common methods are:

    • Oven Drying: Place glassware in a laboratory oven (>120 °C) for at least 4 hours, or ideally, overnight.[15] Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).

    • Flame Drying: Assemble the apparatus and flush it with an inert gas. Using a heat gun or a gentle Bunsen burner flame, heat the entire surface of the glass under the inert atmosphere until any adsorbed moisture has evaporated.[15] Allow the glassware to cool completely before adding solvents.

  • Solvent Preparation: Use only certified anhydrous solvents, typically packaged under an inert atmosphere. If the solvent's integrity is in doubt, it must be dried. For ethereal solvents like diethyl ether or tetrahydrofuran (THF):

    • Molecular Sieves: Using activated 3Å molecular sieves is a convenient method for drying solvents.[16]

    • Distillation: For ultimate purity, the solvent can be distilled from a suitable drying agent, such as sodium metal with benzophenone indicator.[17]

Q3: How do I confirm my Grignard reagent has formed and, more importantly, determine its actual concentration?

Knowing the precise concentration of your reagent is critical for achieving the correct stoichiometry in the subsequent reaction with your ketone or ester.[18][19]

  • Visual Confirmation: Successful initiation is often marked by a noticeable exotherm (the flask becomes warm), the appearance of cloudiness in the solution, and sometimes gentle bubbling at the magnesium surface.[11][19][20] The final solution is typically a cloudy, grey-to-brown color.[19]

  • Quantitative Titration: Visual cues are not enough. The yield of Grignard reagent formation is rarely 100%, so you must titrate a small aliquot of your solution to determine its molarity. This step is the hallmark of a self-validating protocol and prevents the incorrect attribution of low yield to other causes. A widely used and reliable method is the Watson-Eastham titration.[21]

    • Principle: A colorimetric indicator, such as 1,10-phenanthroline, forms a distinctively colored complex with the active Grignard reagent.[18] This solution is then titrated with a standardized solution of a secondary alcohol (e.g., sec-butanol or solid (-)-menthol) in a dry solvent.[18][22] The endpoint is reached when the last of the Grignard reagent is consumed, signaled by a sharp disappearance of the colored complex.[18]

Section 2: Competing Mechanistic Pathways & Side Reactions

If you have confirmed your Grignard reagent has formed in high yield and at a known concentration, but the yield of tertiary alcohol is still low, the cause is almost certainly a competing side reaction. The Grignard reagent's dual nature as both a nucleophile and a base is the root of these issues.

Q4: My yield is very low, and I've recovered a significant amount of my starting ketone. What is the likely cause?

This is the classic symptom of enolization .[23] Instead of acting as a nucleophile and attacking the carbonyl carbon, the Grignard reagent acts as a base and abstracts an acidic alpha-proton from the ketone.[1][11] This forms a magnesium enolate. During the aqueous workup, this enolate is simply protonated, regenerating the starting ketone.[1][23]

This side reaction is particularly problematic under two conditions:

  • Sterically Hindered Ketones: When the carbonyl carbon is difficult to approach, the Grignard reagent is more likely to react at the less-hindered alpha-proton.[1][23][24]

  • Bulky Grignard Reagents: A large, sterically demanding Grignard reagent will also favor deprotonation over addition.[11][23]

Q5: I isolated a secondary alcohol corresponding to the reduction of my starting ketone, not the expected tertiary alcohol. What happened?

This indicates that a reduction reaction has occurred.[23] If the Grignard reagent possesses a hydrogen atom on its β-carbon, it can transfer that hydrogen as a hydride to the carbonyl carbon. This proceeds through a cyclic six-membered transition state.[1][25] Like enolization, this pathway is more common with sterically hindered ketones where direct nucleophilic attack is disfavored.[1][23]

Q6: I have a significant amount of a hydrocarbon dimer (R-R) as a byproduct. How did this form and how can I prevent it?

This byproduct arises from a Wurtz-type coupling reaction.[11][12] This occurs when a molecule of the newly formed Grignard reagent (R-MgX) reacts with a molecule of the unreacted organic halide (R-X) to form a new R-R bond.[26][27] This side reaction consumes both your starting material and your desired reagent.

Wurtz coupling is promoted by:

  • High Local Concentration of Halide: Adding the organic halide too quickly creates localized areas of high concentration, increasing the probability of this bimolecular reaction.[27]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of the coupling reaction.[12][27]

The primary mitigation strategy is the slow, dropwise addition of the organic halide to the magnesium suspension. This maintains a low steady-state concentration of the halide, ensuring it preferentially reacts at the magnesium surface rather than with the Grignard reagent in solution.[12][27]

Q7: How can I systematically suppress enolization and reduction to favor the desired addition reaction?

When dealing with sterically demanding substrates prone to enolization and reduction, modifying the reaction conditions or the reagent itself is necessary.

  • Lower Reaction Temperature: Nucleophilic addition generally has a lower activation energy than enolization.[23] Performing the addition of the ketone at a lower temperature (e.g., 0 °C or -78 °C) can significantly favor the desired pathway.

  • Use of Cerium(III) Chloride (The Luche-Imamoto Reaction): This is a powerful and highly effective strategy. Adding anhydrous cerium(III) chloride (CeCl₃) to the Grignard reagent before the addition of the ketone leads to an in situ transmetalation, forming an organocerium reagent (R-CeCl₂).[28][29] Organocerium reagents are significantly less basic but still highly nucleophilic.[28] This dramatic shift in reactivity strongly suppresses enolization and reduction, leading to clean 1,2-addition to the carbonyl, even with highly enolizable substrates.[28][30][31]

Section 3: Alternative Strategies & Workup Best Practices

Q8: The Grignard reagent I need to make is from a tertiary halide and is known to be unstable. Is there an alternative approach?

Yes. For cases where the organometallic reagent is unstable and prone to side reactions during its preparation, the Barbier reaction is an excellent alternative.[32][33]

  • Key Difference: Unlike the Grignard reaction, where the organomagnesium reagent is prepared first and then added to the carbonyl, the Barbier reaction is a one-pot process. The organic halide, the carbonyl compound, and the metal (e.g., magnesium) are all mixed together.[33][34] The organometallic species is generated in situ and reacts immediately with the carbonyl substrate present in the flask.[32][33]

  • Advantage: This in situ formation keeps the concentration of the reactive organometallic species very low, effectively minimizing side reactions like Wurtz coupling or elimination that often plague the pre-formation of hindered or unstable Grignard reagents.[35]

Q9: I'm losing product during the aqueous workup due to emulsions or decomposition. What are the best practices for quenching and extraction?

The workup step is critical for isolating your product in high yield and purity.

  • Quenching: After the reaction is complete, the magnesium alkoxide intermediate must be protonated. This is typically done by slowly and carefully pouring the reaction mixture into a cold aqueous solution.

    • Saturated Ammonium Chloride (NH₄Cl): This is the preferred quenching agent for tertiary alcohols, which can be sensitive to strong acids.[19][36] NH₄Cl is a mild acid that effectively protonates the alkoxide and dissolves the magnesium salts without promoting acid-catalyzed dehydration of the tertiary alcohol product.

    • Dilute Strong Acid (HCl, H₂SO₄): Can also be used but carries a higher risk of causing elimination (dehydration) of the tertiary alcohol to form an alkene, especially if allowed to warm.[19][20]

  • Extraction & Washing: After quenching, the product must be extracted into an organic solvent (usually diethyl ether).

    • Emulsions: If a stubborn emulsion forms between the aqueous and organic layers, washing the combined layers with a saturated sodium chloride solution (brine) can help break it.[19]

    • Drying: The combined organic extracts must be dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water before solvent evaporation.[16][19]

Section 4: Summary & Visual Guides

Table 1: Troubleshooting Summary
Observed SymptomPotential Root Cause(s)Recommended Action(s)
Reaction fails to initiate; Mg is unreacted.1. Wet glassware/solvent.2. Passivated MgO layer on Mg surface.1. Rigorously dry all glassware and use anhydrous solvent.[11][13]2. Activate Mg with I₂, 1,2-dibromoethane, or mechanical crushing.[8][9][10]
High recovery of starting ketone.Enolization: Grignard acting as a base.1. Lower the reaction temperature (0 °C to -78 °C).[23]2. Use a less bulky Grignard reagent.3. Add anhydrous CeCl₃ to the Grignard before ketone addition.[28][30]
Secondary alcohol is the major product.Reduction: β-hydride transfer from Grignard.1. Lower the reaction temperature.2. Use a Grignard reagent without β-hydrogens if possible.3. Add anhydrous CeCl₃ to suppress reduction.[28][29]
Significant R-R dimer byproduct formed.Wurtz Coupling: RMgX reacting with R-X.1. Add organic halide slowly and dropwise to the Mg suspension.[12][27]2. Ensure adequate stirring and temperature control.
Low yield despite seemingly clean reaction.Inaccurate Grignard concentration.Always titrate the Grignard reagent before use to determine the exact molarity for accurate stoichiometry.[18][19]
Product loss or decomposition during workup.1. Emulsion formation.2. Acid-catalyzed dehydration of product.1. Wash with brine to break emulsions.[19]2. Use saturated aq. NH₄Cl for quenching instead of strong acid.[19][36]
Diagrams

Troubleshooting_Workflow Start Low Yield of Tertiary Alcohol Q1 Did the Grignard reagent form? Start->Q1 Check Reagent First Q2 What are the byproducts? Q1->Q2 Yes C1_No Cause: - Wet Reagents/Glassware - Passive Mg Surface Q1->C1_No No Q3 Was there product loss during workup? Q2->Q3 None Obvious C2_Ketone Cause: Enolization (Grignard as Base) Q2->C2_Ketone Recovered Ketone C2_SecOH Cause: Reduction (β-Hydride Transfer) Q2->C2_SecOH Secondary Alcohol C2_Dimer Cause: Wurtz Coupling (RMgX + RX) Q2->C2_Dimer R-R Dimer C3_Yes Cause: - Emulsions - Product Decomposition Q3->C3_Yes Yes C3_No Re-evaluate Stoichiometry Did you titrate the Grignard? Q3->C3_No No Sol1 Solution: - Rigorously Dry System - Activate Mg (I₂, DBE) C1_No->Sol1 Sol2_Ketone Solution: - Lower Temperature - Use CeCl₃ C2_Ketone->Sol2_Ketone Sol2_SecOH Solution: - Lower Temperature - Use CeCl₃ C2_SecOH->Sol2_SecOH Sol2_Dimer Solution: - Slow, Dropwise  Halide Addition C2_Dimer->Sol2_Dimer Sol3 Solution: - Quench with NH₄Cl - Wash with Brine C3_Yes->Sol3

Caption: Decision tree for troubleshooting low product yield in Grignard synthesis.

Competing_Pathways cluster_reactants Reactants Reactants Ketone (with α-H) + Grignard Reagent (R-MgX) Desired Tertiary Alcohol (Product) Reactants->Desired 1,2-Nucleophilic Addition (DESIRED PATHWAY) Enolization Regenerated Ketone (after workup) Reactants->Enolization Enolization (Grignard as BASE) Reduction Secondary Alcohol (Byproduct) Reactants->Reduction Reduction (β-Hydride Transfer)

Caption: Competing reaction pathways in the Grignard synthesis of tertiary alcohols.

Section 5: Key Experimental Protocols

Protocol 1: Activation of Magnesium using 1,2-Dibromoethane

This protocol describes the chemical activation of magnesium turnings to ensure reliable initiation of Grignard reagent formation.

Materials:

  • Magnesium turnings

  • 1,2-Dibromoethane (DBE)

  • Anhydrous diethyl ether or THF

  • Flame-dried reaction flask with stir bar, condenser, and addition funnel under N₂ or Ar

Procedure:

  • To the flame-dried flask containing magnesium turnings under an inert atmosphere, add a small volume of anhydrous ether or THF, just enough to cover the metal.

  • Using a syringe, add a small amount of 1,2-dibromoethane (typically 3-5 mol% relative to the magnesium).

  • Stir the suspension. Successful activation is indicated by the onset of bubbling (ethylene gas evolution) and a gentle exotherm.[8][10]

  • Once activation is evident, begin the slow, dropwise addition of your organic halide solution as per your main reaction protocol.[10]

Protocol 2: Titration of Grignard Reagent with (-)-Menthol and 1,10-Phenanthroline

This protocol determines the precise molarity of a prepared Grignard reagent solution.[18]

Materials:

  • Prepared Grignard reagent solution in ether or THF

  • Anhydrous THF or Toluene

  • (-)-Menthol (solid, non-hygroscopic)

  • 1,10-Phenanthroline (indicator)

  • Flame-dried vials, magnetic stir bar, gas-tight syringes

Procedure:

  • Prepare Titrant: Prepare a standardized solution of approximately 1.0 M (-)-menthol in anhydrous toluene or THF.

  • Setup: Under an inert atmosphere (in a glovebox or using Schlenk techniques), add ~5 mg of 1,10-phenanthroline to a dry vial equipped with a stir bar.[18]

  • Add a known volume of dry THF (e.g., 2.0 mL) to dissolve the indicator.

  • Using a precise gas-tight syringe, add a known volume of the Grignard solution to be analyzed (e.g., 1.00 mL) to the vial. The solution should turn a distinct color (e.g., rust-red or violet) as the Grignard-indicator complex forms.[18][22]

  • Titration: Titrate the Grignard solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously.[18]

  • Endpoint: The endpoint is the point at which the color of the complex sharply and permanently disappears. Record the volume of titrant added.

  • Calculation: The molarity of the Grignard reagent is calculated using the formula: Molarity (RMgX) = (Molarity (Menthol) × Volume (Menthol)) / Volume (RMgX)

References

  • BenchChem. (2025). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane.
  • NROChemistry. Barbier Reaction: Mechanism & Examples. Retrieved from [Link]

  • Filo. (2023, October 1). How do you titrate Grignard reagents? Retrieved from [Link]

  • Wikipedia. Barbier reaction. Retrieved from [Link]

  • BenchChem. (2025). Grignard vs. Barbier Reaction for the Synthesis of 4,4-Dimethyl-3-hexanol from 3-Bromo-3-methylpentane.
  • BenchChem. (2025). Troubleshooting low yields in the Grignard synthesis of tertiary alcohols.
  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]

  • ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Retrieved from [Link]

  • ACS Publications. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. Grignard reagents/cerium(III) chloride. Retrieved from [Link]

  • Scribd. Titration Grignard and BuLi. Retrieved from [Link]

  • RSC Publishing. (2012, March 6). The continuous flow Barbier reaction: an improved environmental alternative to the Grignard reaction? Retrieved from [Link]

  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]

  • Wikipedia. Grignard reagent. Retrieved from [Link]

  • Reddit. (2024, January 12). Grignard vs Barbier Reaction. r/OrganicChemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.
  • Organic Syntheses. Procedure Note 10. Retrieved from [Link]

  • ResearchGate. Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Request PDF. Retrieved from [Link]

  • Pure and Applied Chemistry. Carbonyl addition reactions promoted by cerium reagents. Retrieved from [Link]

  • BYJU'S. Grignard Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (1942). Grignard Reactions. XV. Sterically Hindered Aliphatic Carbonyl Compounds. V. Enolization Studies. I. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • ACS Publications. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • RSC Publishing. Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. Retrieved from [Link]

  • SpringerLink. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions.
  • NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. Retrieved from [Link]

  • RSC Publishing. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • TECNALIA CRIS. Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. PURE. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • ACS Publications. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]

  • ResearchGate. (2025, August 6). About the Inhibition of Grignard Reagent Formation by p‐Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism. Request PDF. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis.
  • Chemistry Steps. The Grignard Reaction Mechanism. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

Sources

preventing Wurtz coupling side reactions in Grignard reagent formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Grignard Reagent Formation

A Researcher's Guide to Preventing Wurtz Coupling Side Reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the venerable Grignard reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the deep mechanistic understanding required to troubleshoot and optimize your reactions, specifically focusing on the prevention of the common and yield-reducing Wurtz coupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Wurtz coupling side reaction in the context of Grignard synthesis?

The Wurtz coupling (or Wurtz-type) side reaction is the formation of a homocoupled dimer (R-R) from your organic halide starting material (R-X).[1][2] It occurs when a newly formed Grignard reagent (R-MgX) molecule, instead of accumulating in solution, reacts with another molecule of the unreacted organic halide.[1][2][3][4] This parasitic reaction consumes both your starting material and the desired Grignard reagent, leading to reduced yields and complicating the purification of your final product.[2]

Q2: What is the underlying mechanism that causes Wurtz coupling to compete with Grignard formation?

Both Grignard reagent formation and the Wurtz side reaction are believed to initiate via a single electron transfer (SET) from the magnesium metal surface to the organic halide.[5][6] This forms a radical anion which then fragments into an alkyl/aryl radical (R•) and a halide anion (X⁻).[6][7]

At this juncture, the pathways diverge:

  • Desired Grignard Pathway: The radical (R•) reacts with the magnesium surface radical (•Mg⁺) to form the Grignard reagent (R-MgX).[6]

  • Undesired Wurtz Pathway: The newly formed Grignard reagent (R-MgX), acting as a potent nucleophile, can attack an unreacted molecule of the organic halide (R-X) in a reaction that resembles an SN2 substitution, forming the R-R dimer.[7][8]

The prevalence of one pathway over the other is a delicate balance controlled by reaction conditions.

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// Nodes Start [label="R-X + Mg(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; SET [label="Single Electron\nTransfer (SET)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="[R• + •MgX]", fillcolor="#FBBC05", fontcolor="#202124"]; Grignard [label="Grignard Reagent\n(R-MgX)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wurtz [label="Wurtz Product\n(R-R)", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactantPool [label="Unreacted R-X", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SET [label=" On Mg Surface "]; SET -> Intermediate; Intermediate -> Grignard [label=" Desired Pathway ", color="#34A853", fontcolor="#34A853"]; Grignard -> ReactantPool [style=dashed, arrowhead=none]; ReactantPool -> Wurtz [label=" Undesired\n Coupling ", color="#EA4335", fontcolor="#EA4335"]; Grignard -> Wurtz [color="#EA4335"];

// Invisible nodes for layout {rank=same; Start; SET;} {rank=same; Intermediate; ReactantPool;} {rank=same; Grignard; Wurtz;} }

Figure 1: Competing reaction pathways in Grignard synthesis.
Q3: How can I quickly diagnose if Wurtz coupling is the primary cause of my low yield?

The most direct method is product analysis. After your reaction and work-up, analyze the crude product mixture using techniques like GC-MS, LC-MS, or NMR. The presence of a significant peak or set of signals corresponding to the mass or structure of your dimerized starting material (R-R) is a clear indication of Wurtz coupling. For example, if you are starting with bromobenzene, the presence of biphenyl would be a tell-tale sign.

Another symptom can be a dark brown or black appearance of the reaction mixture, which may suggest the formation of finely divided metal byproducts from side reactions.[9]

Troubleshooting Guide: From Problem to Solution

Problem: My reaction is difficult to initiate, and when it finally proceeds, I isolate a large amount of the R-R coupled product.
  • Probable Cause: This classic issue points to a passive, unreactive magnesium surface, likely due to a coating of magnesium oxide (MgO).[10] When the reaction struggles to initiate, you are forced to add a significant portion of your halide before the reaction begins. Once initiation occurs, the exothermic reaction can proceed uncontrollably, creating high local concentrations of both the halide and the newly formed Grignard reagent, a perfect recipe for Wurtz coupling.[2]

  • Recommended Actions:

    • Aggressive Magnesium Activation: Do not proceed without ensuring your magnesium is active. The goal is to expose a fresh, oxide-free metal surface.[9]

      • Mechanical Activation: Before adding solvent, grind the magnesium turnings against each other with a glass rod under an inert atmosphere. Breaking the turnings exposes fresh surfaces.[11][12]

      • Chemical Activation: Use a small crystal of iodine (I₂).[11][13] The iodine etches the MgO layer. Wait for the characteristic brown color to disappear before proceeding, which indicates the surface is active.[10][13] Alternatively, a few drops of 1,2-dibromoethane can be used as an entraining agent.[11]

    • Controlled Initiation: Add only a small fraction of your halide solution to the activated magnesium. Wait for visual cues of reaction initiation (cloudiness, gentle bubbling, or heat) before starting the slow, dropwise addition of the remainder.[14]

Problem: My reaction initiates smoothly, but my Grignard reagent yield is consistently low, with significant R-R dimer formation.
  • Probable Cause: Even with good initiation, reaction conditions are favoring the bimolecular Wurtz coupling reaction over the formation of the Grignard reagent at the magnesium surface. The key factors to control are concentration, temperature, and solvent.

  • Recommended Actions:

    • Slow Down the Addition: This is the most critical parameter. Add the organic halide dropwise over an extended period (e.g., 40-90 minutes).[2] This strategy ensures that the local concentration of the organic halide remains low, maximizing its chance of finding an active site on the magnesium surface rather than a molecule of Grignard reagent.

    • Maintain Low Temperature: Grignard formation is exothermic. Higher temperatures accelerate the Wurtz coupling side reaction.[2][5] Use an ice bath or other cooling system to maintain a controlled, low temperature (e.g., below 10°C) throughout the addition process.[2]

    • Optimize Your Solvent: The choice of solvent can have a profound impact. For substrates prone to Wurtz coupling, such as benzyl halides, switching from THF to diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) can significantly suppress dimer formation.[1][2][15] 2-MeTHF is often considered a superior "green" alternative that can offer better performance.[14][15]

ParameterTo Minimize Wurtz CouplingRationale
Halide Addition Rate Slow, dropwisePrevents high local concentration of R-X.[2]
Temperature Low and controlled (e.g., <10°C)Wurtz coupling is accelerated at higher temperatures.[2][5]
Mg Surface Area High (use turnings, not powder)Provides ample sites for Grignard formation.[2]
Solvent (for benzylic halides) Diethyl ether or 2-MeTHF over THFThese solvents can better stabilize the reagent and disfavor the coupling pathway.[1][2]

Table 1: Key Parameter Adjustments to Suppress Wurtz Coupling.

Problem: I'm working with a particularly unreactive halide (e.g., an aryl chloride) or a system known for homocoupling (e.g., benzylic), and standard methods are failing.
  • Probable Cause: For some substrates, the energy barrier for Grignard formation is high, or the propensity for Wurtz coupling is intrinsically dominant under standard conditions. Benzylic systems, for instance, can sometimes yield the Wurtz product almost quantitatively.

  • Recommended Actions:

    • Utilize Highly Reactive "Rieke" Magnesium: This is the gold standard for challenging Grignard formations. Rieke magnesium is a highly reactive, finely divided metal powder with a large, clean surface area, prepared by the reduction of a magnesium salt like MgCl₂.[16] It allows for the formation of Grignard reagents from halides that are typically unreactive (like aryl fluorides) and can be used at very low temperatures (e.g., -78°C), which effectively shuts down the Wurtz coupling pathway.[16][17][18]

    • Consider a Halogen-Magnesium Exchange: For functionalized or sensitive substrates, an alternative to direct formation is an exchange reaction. Reagents like isopropylmagnesium chloride can exchange with aryl bromides or iodides to form the desired aryl Grignard reagent under milder conditions, tolerating more functional groups.[6]

digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Grignard Yield &\nHigh R-R Dimer", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Initiation [label="Was initiation difficult?", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Was initiation smooth?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Activate_Mg [label="Action: Aggressively\nactivate Mg surface\n(I₂, grinding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Addition [label="Action: Slow halide\naddition rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Temp [label="Action: Maintain\nlow temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Solvent [label="Action: Switch\nsolvent (e.g., THF -> 2-MeTHF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Advanced_Methods [label="Still problematic?\n(e.g., benzylic halides)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Rieke_Mg [label="Solution: Use Rieke\nMagnesium at low temp", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Exchange [label="Solution: Consider\nMg-Halogen Exchange", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Initiation [label=" Yes "]; Start -> Check_Conditions [label=" No "]; Check_Initiation -> Activate_Mg; Check_Conditions -> Control_Addition; Control_Addition -> Control_Temp; Control_Temp -> Change_Solvent; Change_Solvent -> Advanced_Methods; Advanced_Methods -> Rieke_Mg [label=" Yes "]; Advanced_Methods -> Exchange [label=" Yes "]; }

Figure 2: Troubleshooting workflow for Wurtz coupling issues.

Validated Experimental Protocols

Protocol 1: General Procedure for Minimizing Wurtz Coupling

This protocol is designed for a standard Grignard reagent preparation where Wurtz coupling is a known risk.

Materials:

  • Magnesium turnings (1.2 eq)

  • Organic Halide (R-X) (1.0 eq)

  • Anhydrous ethereal solvent (e.g., Diethyl Ether or 2-MeTHF)

  • Iodine (1-2 small crystals)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, N₂/Ar inlet

Procedure:

  • Setup: Flame-dry all glassware under vacuum or oven-dry at >120°C. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas (N₂ or Ar).[9]

  • Magnesium Activation: Place the magnesium turnings and a stir bar in the flask. Add one crystal of iodine. Gently warm the flask with a heat gun under inert gas flow until the iodine sublimes and deposits on the metal. The disappearance of the iodine color signals activation.[11][13] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous solvent to cover the magnesium. In the dropping funnel, prepare a solution of the organic halide in the remaining anhydrous solvent. Add ~5-10% of the halide solution to the stirred magnesium suspension.

  • Confirmation: Watch for signs of reaction: gentle reflux, the solution turning cloudy gray, and a noticeable exotherm.[10] If the reaction does not start, gently warm the flask.

  • Controlled Addition: Once the reaction is sustained, begin the dropwise addition of the remaining halide solution from the funnel.[2] The rate should be controlled to maintain a steady, gentle reflux. Use an external cooling bath to keep the internal temperature below 10°C.[2] This step should take 40-60 minutes.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray-to-brown solution is your Grignard reagent, ready for use or titration.

Protocol 2: Preparation and Use of Rieke Magnesium

This method is for particularly challenging substrates where conventional methods fail.[19][20]

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂) (1.0 eq)

  • Potassium metal (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure: Caution: This procedure involves reactive alkali metals and should only be performed by trained personnel with appropriate safety measures.

  • Setup: In a glovebox or under a strictly inert atmosphere, add anhydrous MgCl₂ and potassium metal to a flame-dried flask with a stir bar.

  • Reduction: Add anhydrous THF and stir the mixture vigorously at room temperature. The reduction of MgCl₂ by potassium will result in the formation of a fine, black, pyrophoric powder of highly active Rieke magnesium suspended in THF with KCl precipitate.[16]

  • Grignard Formation: Cool the suspension of active magnesium to the desired low temperature (e.g., -78°C using a dry ice/acetone bath). Slowly add a solution of the organic halide in anhydrous THF. The Grignard formation is often very rapid, even at this low temperature.[18]

  • Reaction: The resulting functionalized Grignard reagent can then be reacted in situ with an electrophile at low temperature, preserving sensitive functional groups and completely avoiding Wurtz coupling.[18]

References

  • Benchchem. (n.d.). Grignard Reaction Technical Support Center: Minimizing Byproduct Formation in Alkene Synthesis.
  • Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
  • Wikipedia. (2023). Wurtz reaction.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023).
  • Chemistry LibreTexts. (2023). Wurtz reaction.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?.
  • ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Rieke, R. D., et al. (1977). Highly reactive magnesium for the preparation of Grignard reagents: 1-norbornanecarboxylic acid. Organic Syntheses, 57, 85.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • UNL Digital Commons. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles).
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in Grignard-type reactions.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • ACS Omega. (2022). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). A Review on Grignard Reagent.
  • Benchchem. (n.d.). Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation.
  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
  • ResearchGate. (2025). A Review on Grignard Reagent.
  • Organic Chemistry Portal. (n.d.). Wurtz Reaction.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction.
  • Reddit. (2025). Wurtz coupling. r/Chempros.
  • Rieke Metals. (n.d.). Highly Reactive Metals and Organometallic Reagents.
  • Chemistry Stack Exchange. (2020). If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur.
  • Quora. (2019). How to improve the percent yield in Grignard reaction.
  • Rieke, R. D. (n.d.). Rieke magnesium-mediated transformation of conjugated dienes into novel functionalized molecules.
  • Wikipedia. (n.d.). Rieke metal.
  • Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • Sigma-Aldrich. (n.d.). Rieke® Highly Reactive Metals.
  • Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. r/chemistry.
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis.

Sources

common side products in the Meyer-Schuster rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Meyer-Schuster Rearrangement

A Guide to Identification and Mitigation of Common Side Products

Prepared by a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, chemists, and drug development professionals encountering common side products during the Meyer-Schuster rearrangement. This document moves beyond simple protocols to explain the mechanistic origins of these byproducts, offering logical, field-tested solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Meyer-Schuster rearrangement. Each answer provides a mechanistic explanation for the formation of the side product and offers specific, actionable advice for mitigating the problem.

Question 1: My reaction with a tertiary propargyl alcohol is yielding an α,β-unsaturated methyl ketone instead of the expected α,β-unsaturated aldehyde or ketone. What is this competing reaction and how can I suppress it?

Answer: You are observing the Rupe rearrangement , a classic competing pathway in the acid-catalyzed reaction of tertiary propargyl alcohols that contain an α-hydrogen.[1] While the Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift, the Rupe rearrangement proceeds through a different mechanism involving an enyne intermediate.[1]

Mechanistic Insight: The key difference lies in the initial steps following protonation of the alcohol.

  • Meyer-Schuster Pathway: A 1,3-shift of the protonated hydroxyl group leads to an allenol, which then tautomerizes to the desired α,β-unsaturated carbonyl compound.[1][2]

  • Rupe Pathway: For tertiary alcohols, elimination of water can form a stabilized tertiary carbocation, which then rearranges to an enyne intermediate. Subsequent hydration of this enyne yields the α,β-unsaturated methyl ketone.[1]

Figure 1: Competing Meyer-Schuster and Rupe Pathways

Troubleshooting and Mitigation Strategies:

  • Catalyst Selection: The choice of acid is critical. Strong Brønsted acids (e.g., H₂SO₄, HCl) and high temperatures favor the Rupe pathway.[1]

    • Solution: Switch to milder Lewis acids or transition-metal catalysts. Catalysts based on Gold (Au), Ruthenium (Ru), Silver (Ag), or Indium (InCl₃) have been shown to favor the Meyer-Schuster rearrangement and suppress the Rupe pathway by avoiding the formation of a discrete carbocation intermediate.[1]

  • Temperature Control: Higher temperatures provide the activation energy needed for the Rupe rearrangement.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC or LC-MS to find the optimal balance.

  • Substrate Modification: If synthetically feasible, using a secondary propargyl alcohol or a tertiary alcohol lacking α-hydrogens will prevent the Rupe rearrangement entirely.

Question 2: My reaction is producing a significant amount of an ether byproduct instead of the desired enone. Why is this happening?

Answer: The formation of an ether byproduct, typically a propargylic ether, arises from the intermolecular reaction of the propargyl alcohol starting material or the carbocation intermediate with another molecule of the alcohol or with the solvent if it is alcoholic. This is essentially a competing Sₙ1-type reaction.

Mechanistic Insight: After the initial protonation of the hydroxyl group, the resulting carbocationic intermediate is electrophilic. Instead of undergoing the desired intramolecular[3]-hydroxyl shift, it can be trapped by a nucleophile present in the reaction mixture.

Ether_Formation cluster_MS Desired Pathway cluster_Ether Side Reaction Start Propargyl Alcohol (R-OH) Protonation Protonation (+H⁺) Start->Protonation Intermediate Propargyl Cation Intermediate Protonation->Intermediate MS_Product Meyer-Schuster Product (Enone) Intermediate->MS_Product [1][4]-Shift Nucleophile Nucleophile (e.g., another R-OH molecule) Intermediate->Nucleophile Sₙ1 Trapping Ether_Product Propargylic Ether Byproduct (R-O-R) Nucleophile->Ether_Product

Figure 2: Ether Byproduct Formation Pathway

Troubleshooting and Mitigation Strategies:

  • Concentration: High concentrations of the propargyl alcohol can favor the intermolecular reaction leading to ether formation.

    • Solution: Perform the reaction under more dilute conditions. This can be tested by running a series of small-scale reactions at varying concentrations.

  • Solvent Choice: Avoid using alcoholic solvents (e.g., methanol, ethanol) as they can act as nucleophiles and form ethers.

    • Solution: Use non-nucleophilic solvents such as toluene, dioxane, or dichloromethane.

  • Steric Hindrance: Bulky substituents on the propargyl alcohol can sometimes disfavor the intermolecular reaction. In some cases, specific substituents can lead to exclusive ether formation, such as a trimethylsilyl group on the alkyne.

    • Solution: If ether formation is persistent, re-evaluate the substrate. If a protecting group like TMS is present, consider if it can be removed beforehand or if an alternative catalyst system can overcome this issue.

Question 3: I'm observing uncharacterizable, complex byproducts, possibly from decomposition or polymerization. How can I achieve a cleaner reaction?

Answer: The formation of complex mixtures, often appearing as baseline material on a TLC plate or as a broad polymer peak in mass spectrometry, is typically a result of harsh reaction conditions. The intermediates of the Meyer-Schuster rearrangement, particularly the carbocation and the highly reactive allenol, can undergo undesired side reactions if not efficiently converted to the final product.

Causes of Decomposition:

  • Strong Acids and High Temperatures: This combination is a primary driver of decomposition, promoting various side reactions beyond the Rupe rearrangement.

  • Extended Reaction Times: Leaving the reaction for too long, even under milder conditions, can lead to the slow decomposition of the product or intermediates.

  • Air/Oxidative Instability: The α,β-unsaturated carbonyl products can be susceptible to oxidation or polymerization, especially if conjugated systems are extensive.

Troubleshooting and Mitigation Strategies:

Problem Probable Cause Recommended Solution & Validation
Polymerization/Decomposition Harsh conditions (strong acid, high temp.)Solution: Switch to a milder catalyst (e.g., Au, Ru, Ag-based) and lower the reaction temperature.[1] Validation: Monitor the reaction by TLC/LC-MS. A clean reaction should show a clear conversion of starting material to a major product spot with minimal baseline streaking.
Formation of Allenes The allenol intermediate is trapped or stabilized.Solution: Ensure the tautomerization step is efficient. The choice of catalyst and solvent can influence this. In some cases, the allene itself can be a target, but for the enone, conditions should favor its formation. Validation: Use ¹H NMR to look for characteristic allene proton signals or ¹³C NMR for the sp-hybridized carbon signal (~200 ppm).
Phosphorus Byproducts Use of phosphorus-based acids (e.g., H₃PO₂, (EtO)₂P(O)H).Solution: Be aware that nucleophilic phosphorus species can form adducts with the propargylic or allenic intermediates. If these are problematic, switch to a non-phosphorus catalyst system. Validation: Use ³¹P NMR spectroscopy to identify phosphorus-containing species in the crude reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for a Meyer-Schuster Rearrangement using Hypophosphorous Acid

This protocol is adapted from a reported user-friendly methodology and serves as a good starting point for optimization.

Materials:

  • Propargylic alcohol (1.0 mmol)

  • Hypophosphorous acid (H₃PO₂), 50 wt% aqueous solution (5-10 mol%)

  • Toluene (technical grade, 1.0 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the chosen propargylic alcohol (1.0 mmol) in toluene (1.0 mL) in a suitable reaction vial, add the aqueous hypophosphorous acid solution (5-10 mol%).

  • Stir the reaction mixture vigorously at 90–110 °C.

    • Troubleshooting Note: Monitor the reaction progress every 1-2 hours via TLC or GC-MS. Look for the disappearance of the starting material and the appearance of the product. Note any new spots that could indicate side products. If decomposition is observed, immediately lower the temperature.

  • After completion (typically 12-18 hours, but should be determined by monitoring), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (approx. 5 mL) and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to assess purity and identify any side products before purification by column chromatography.

Protocol 2: Workflow for Side Product Identification

A systematic approach is crucial for identifying unknown byproducts.

Figure 3: Analytical Workflow for Troubleshooting

References

Technical Support Center: Optimizing the Synthesis of 1,1,3-Triphenylpropargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1,1,3-triphenylpropargyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you to overcome common challenges and achieve high-yielding, reproducible results in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via the Grignard reaction between a phenylacetylide magnesium halide and benzophenone.

Question: My Grignard reaction to synthesize this compound has a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this Grignard synthesis are a common challenge and can often be attributed to several key factors. Here is a systematic approach to diagnosing and resolving the issue:

  • Moisture Contamination: Grignard reagents are potent nucleophiles but also extremely strong bases. They will react avidly with any protic source, especially water, which will quench the reagent and prevent it from reacting with the benzophenone.[1]

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for several hours) and allowed to cool in a desiccator or under an inert atmosphere (nitrogen or argon) immediately before use.[2][3] Solvents must be anhydrous. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents (e.g., sodium/benzophenone ketyl for ethereal solvents). Starting materials, particularly benzophenone, should also be dry.

  • Inefficient Grignard Reagent Formation: The initial formation of the phenylacetylide Grignard reagent is a critical step. If this reaction is incomplete, the subsequent addition to benzophenone will be inefficient.

    • Solution: The preparation of the phenylacetylide Grignard is typically a two-step process: first, an alkyl Grignard (e.g., ethylmagnesium bromide) is prepared, which then acts as a strong base to deprotonate phenylacetylene.[4] Ensure the magnesium turnings are fresh and have a metallic luster. If the surface is dull (indicating oxidation), gently crush them in a mortar and pestle (under an inert atmosphere if possible) to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium surface.[2] The formation of the initial Grignard reagent is often indicated by a gentle reflux and a cloudy appearance of the solution.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition.

    • Enolization of Benzophenone: While less common with non-enolizable ketones like benzophenone, it's a consideration for other ketones. The Grignard reagent can act as a base and deprotonate the α-carbon of a ketone.

    • Wurtz-type Coupling: The initial alkyl halide used to make the Grignard reagent can couple with the formed Grignard reagent.[2] This is minimized by slow addition of the alkyl halide during the initial Grignard formation.

  • Reaction Temperature: Grignard reactions are exothermic. If the temperature is too high, side reactions can be favored.

    • Solution: The addition of the benzophenone solution to the Grignard reagent should be done slowly and with efficient stirring to control the exotherm.[4] Using an ice bath to maintain a controlled temperature during the addition is highly recommended.

Question: After the work-up, I have a persistent yellow oil that is very difficult to crystallize. What is causing this and how can I purify my product?

Answer:

The difficulty in crystallizing the crude this compound is a frequently encountered issue.[4] This is often due to the presence of impurities that act as "crystal poisons," inhibiting the formation of a well-ordered crystal lattice.

  • Likely Impurities:

    • Biphenyl: If bromobenzene was used to prepare an initial Grignard reagent that was then reacted with phenylacetylene, a common side product is biphenyl, formed from the coupling of unreacted bromobenzene with the Grignard reagent.[2]

    • Unreacted Benzophenone: If the Grignard addition was incomplete, you will have residual starting material.

    • Solvent Residues: Incomplete removal of the reaction solvent (e.g., THF, diethyl ether) can result in an oily product.

  • Purification Strategies:

    • Column Chromatography: This is often the most effective method for separating the desired alcohol from non-polar impurities like biphenyl and more polar starting material like benzophenone. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. For compounds of similar polarity, a 9:1 hexane:ethyl acetate mixture has been used effectively.

    • Recrystallization: If the product is only slightly impure, recrystallization can be effective. Finding the right solvent system is key. You are looking for a solvent (or solvent pair) in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

      • Suggested Solvents to Screen: Given the aromatic nature and the hydroxyl group, consider solvent systems like ethanol, isopropanol, or a mixed solvent system such as hexane/ethyl acetate or toluene/hexane.

Question: How can I monitor the progress of my reaction?

Answer:

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with spots for your starting material (benzophenone), a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Elute the plate with a suitable solvent system (e.g., 4:1 hexane:ethyl acetate).

    • Visualize the plate.

  • Visualization:

    • UV Light: Benzophenone and this compound are both UV active due to their aromatic rings and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[5]

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing alcohols and alkynes, which will appear as yellow-brown spots on a purple background.[6] This will help distinguish the product from the starting ketone.

      • Iodine: An iodine chamber can also be used to visualize the spots, which will typically appear as brown stains.[5]

The reaction is complete when the benzophenone spot has been completely consumed.

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous ether or THF used as the solvent for Grignard reactions?

A1: Diethyl ether and tetrahydrofuran (THF) are ideal solvents for Grignard reactions for two main reasons. First, they are aprotic, meaning they do not have acidic protons that would react with and destroy the Grignard reagent.[1] Second, the lone pairs of electrons on the oxygen atoms of these ethers coordinate with the magnesium atom of the Grignard reagent, stabilizing it in solution.

Q2: Can I use other organometallic reagents for this synthesis?

A2: Yes, organolithium reagents can also be used. Phenylacetylene can be deprotonated with a strong base like n-butyllithium to form lithium phenylacetylide, which will then react with benzophenone in a similar manner to the Grignard reagent.

Q3: What is the purpose of the acidic work-up (e.g., with HCl or NH₄Cl)?

A3: The initial product of the Grignard addition to benzophenone is a magnesium alkoxide salt. The acidic work-up serves two purposes: first, it protonates the alkoxide to form the desired tertiary alcohol product. Second, it quenches any unreacted Grignard reagent and dissolves the magnesium salts, facilitating their removal during the extraction process. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred for the work-up as it is less harsh than strong acids like HCl and can minimize potential side reactions with the acid-sensitive propargyl alcohol.

Q4: My reaction mixture turned very dark brown/black during the Grignard reagent formation. Is this normal?

A4: A color change to cloudy gray or brownish is normal during the formation of a Grignard reagent.[7] However, a very dark brown or black color could indicate decomposition, possibly due to impurities in the magnesium or the alkyl halide, or the formation of finely divided metal from side reactions. While some darkening is acceptable, excessive darkening might correlate with a lower yield of the active Grignard reagent.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on the reaction of a pre-formed phenylacetylide Grignard reagent with benzophenone.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Phenylacetylene

  • Benzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

Part A: Preparation of Phenylacetylide Magnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature under an inert atmosphere.

  • Initiation of Ethylmagnesium Bromide: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Formation of Ethylmagnesium Bromide: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Formation of Phenylacetylide Magnesium Bromide: Cool the solution of ethylmagnesium bromide in an ice bath. Prepare a solution of phenylacetylene (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the phenylacetylene solution dropwise to the stirred Grignard reagent. A gas (ethane) will evolve. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

Part B: Reaction with Benzophenone and Work-up

  • Addition of Benzophenone: Dissolve benzophenone (1.0 equivalent) in a minimum amount of anhydrous diethyl ether or THF.[4] Cool the phenylacetylide Grignard reagent solution in an ice bath and add the benzophenone solution dropwise with vigorous stirring. The reaction can be quite exothermic, so control the addition rate to maintain a gentle reflux.[4] The mixture may become thick and difficult to stir.[4]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least one hour. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Stir until the solids dissolve. You should have two distinct layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will likely be a yellow oil or solid.

Part C: Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Recrystallization: If the product obtained after chromatography is still slightly impure, or if chromatography is not performed, recrystallize the solid from a suitable solvent such as hot ethanol or a mixture of hexane and ethyl acetate.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Solvent Diethyl EtherTHF1:1 Diethyl Ether:Toluene
Reaction Temp. 0 °C to RTRTReflux
Typical Yield HighHighModerate (increased side products)
Notes Good control of exothermGrignard reagent is more solubleHigher temperatures may lead to side reactions

Visualizations

Reaction Workflow

G cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: C-C Bond Formation & Work-up cluster_2 Part C: Purification A Mg + Ethyl Bromide in Ether/THF B Ethylmagnesium Bromide A->B Formation D Phenylacetylide MgBr B->D Deprotonation C Phenylacetylene C->D F Reaction Mixture (Alkoxide) D->F Nucleophilic Addition E Benzophenone E->F G Aqueous Work-up (NH4Cl) F->G Protonation H Crude this compound G->H Extraction & Drying I Column Chromatography H->I J Recrystallization I->J Optional K Pure Product I->K J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Yield? Moisture Check for Moisture (Dry Glassware & Solvents) Start->Moisture Yes CrudeProduct Difficulty Crystallizing? Start->CrudeProduct No GrignardFormation Optimize Grignard Formation (Activate Mg, Slow Addition) Moisture->GrignardFormation SideReactions Minimize Side Reactions (Control Temperature) GrignardFormation->SideReactions Success High Yield, Pure Product SideReactions->Success ColumnChrom Perform Column Chromatography CrudeProduct->ColumnChrom Yes Recrystallize Screen Recrystallization Solvents ColumnChrom->Recrystallize Still Impure ColumnChrom->Success Pure Recrystallize->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Sources

Technical Support Center: Purification of 1,1,3-Triphenylpropargyl Alcohol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the purification of 1,1,3-triphenylpropargyl alcohol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the recrystallization of this compound. We will move beyond simple steps to explain the underlying principles, ensuring you can troubleshoot and optimize the procedure effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the purification of this compound.

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids, including this compound, are more soluble in a hot solvent than in a cold one.[1][2] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. Impurities are ideally left behind in the solution (the "mother liquor") because they are either present in smaller amounts and do not reach saturation or they have a different solubility profile.[2]

Q2: What are the key physical properties of this compound relevant to its recrystallization?

Understanding the physical properties of this compound (CAS: 1522-13-0) is critical for designing a successful recrystallization protocol.

PropertyValueSignificance for RecrystallizationSource(s)
Molecular Formula C₂₁H₁₆OThe high carbon-to-oxygen ratio indicates a largely non-polar character, guiding solvent selection.[3]
Molecular Weight ~284.35 g/mol Used for calculating theoretical yields.[4]
Appearance White powder/solidThe goal of recrystallization is to obtain pure, white crystals from a potentially discolored crude product.[5]
Melting Point 80-82 °CThis is a crucial parameter. To avoid "oiling out," the boiling point of the chosen solvent should ideally be below this temperature. It also serves as a key indicator of purity post-recrystallization.[3][6][7]

Q3: How do I choose the right solvent for this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[1][2] Given the compound's structure—three non-polar phenyl rings and a polar hydroxyl group—it exhibits moderate polarity. A rule of thumb suggests that solvents with similar functional groups can be effective.[8] However, the large non-polar surface area is dominant. Therefore, moderately polar to non-polar solvents are excellent starting points. Often, a mixed-solvent system is required to achieve the ideal solubility profile.[9]

Q4: Why is slow cooling a critical step in the process?

Slow cooling is essential for the formation of large, well-defined crystals.[1] Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystal lattice and leading to a less pure final product.[10][11] A gradual decrease in temperature allows the molecules to selectively arrange themselves into a pure crystal lattice, excluding foreign molecules (impurities).

Section 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for selecting a solvent system and performing the bulk recrystallization.

Part A: Solvent System Selection (Small-Scale Trial)

Before committing your entire batch of crude product, it is imperative to identify a suitable solvent system on a small scale (~10-20 mg of crude material in a test tube).

Procedure:

  • Place a small amount of crude this compound into several test tubes.

  • Add a potential solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[12]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[12] Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize the yield.

  • Evaluate the quantity and quality of the crystals. A good solvent will produce a significant amount of crystalline solid. If no crystals form, the solvent is likely too good; if the compound remains largely insoluble when hot, the solvent is too poor.[13]

Solvent Selection Guide:

Solvent / Solvent SystemPolarityRationale & Expected Behavior
Ethanol or Isopropanol Polar ProticThe alcohol group may aid solubility, but the large non-polar backbone will limit it. May be a good candidate.[13]
Toluene Non-polarThe aromatic nature is a good match for the phenyl groups. Likely to show high solubility when hot and low solubility when cold.
Ethyl Acetate Polar AproticOften a versatile solvent for moderately polar compounds.[13]
Hexane or Cyclohexane Non-polarLikely to be a poor solvent, even when hot. Best used as an "anti-solvent" in a mixed system.[8]
Toluene/Hexane MixedA promising mixed system. Dissolve the compound in a minimum of hot toluene, then add hexane dropwise until the solution turns cloudy (turbid), then add a drop or two of hot toluene to redissolve.[9]
Ethyl Acetate/Hexane MixedSimilar to the toluene/hexane system, this is another common and effective mixed-solvent pair to test.[13]
Part B: Bulk Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[14] Causality: Using the absolute minimum amount of hot solvent is critical for creating a saturated solution, which maximizes the recovery of the pure compound upon cooling.[10]

  • (Optional) Hot Filtration: If insoluble impurities or cloudiness remain in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Causality: This step removes any impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent.[2] Causality: The solvent must be cold to minimize redissolving and loss of your purified product while still washing away any residual mother liquor containing impurities.[14]

  • Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass or drying dish and allow them to air dry completely. The purity can be assessed by taking a melting point.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Q: My compound has "oiled out" instead of forming crystals. What should I do?

  • Cause: This common problem occurs when the solute comes out of solution at a temperature above its melting point (80-82 °C for this compound).[9][11] This can be caused by using a solvent with a boiling point higher than the solute's melting point, cooling the solution too rapidly, or the presence of significant impurities that depress the melting point.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent (1-2 mL). In a mixed-solvent system, add more of the "good" solvent (e.g., toluene). This increases the total volume and lowers the saturation temperature.[11][15]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.[15]

    • If the problem persists, the chosen solvent system may be inappropriate. Re-evaluate your solvent selection.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

  • Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[15] The solution is not saturated, so the compound remains dissolved even when cold.

  • Solution 1: Heat the solution to a gentle boil and evaporate some of the solvent in a fume hood. Once the volume is reduced, allow it to cool again.[15]

  • Cause 2: The solution is supersaturated. Sometimes, crystallization needs a nucleation point to begin.[14]

  • Solution 2:

    • Scratching: Gently scratch the inside surface of the flask at the solution's surface with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal growth to initiate.[14][15]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[14]

Q: My final crystal yield is very low. How can I improve it?

  • Cause: A low yield can result from several factors: using too much solvent during dissolution, using too much solvent for washing, or washing with solvent that was not sufficiently cold.[11][14] Some product loss is inherent as some compound will always remain dissolved in the mother liquor.

  • Solution:

    • Ensure you are using the absolute minimum of boiling solvent for dissolution.

    • Always use ice-cold solvent for the washing step, and use it sparingly.

    • You can attempt to recover a second crop of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Q: The final product is still colored or appears impure. What happened?

  • Cause: Colored impurities may be present that have similar solubility profiles to your compound. Rapid crystallization can also trap impurities.

  • Solution:

    • If the hot, dissolved solution is colored, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.[11]

    • Ensure the cooling process is slow and gradual to prevent the co-precipitation of impurities. A second recrystallization may be necessary to achieve high purity.

Section 4: Visualization of the Workflow

The following diagram illustrates the complete logical workflow for the recrystallization of this compound.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_impurities Insoluble Impurities Present? dissolve->check_impurities hot_filter Perform Hot Gravity Filtration check_impurities->hot_filter Yes cool Allow to Cool Slowly and Undisturbed check_impurities->cool No hot_filter->cool crystals Collect Crystals by Vacuum Filtration cool->crystals wash Wash Crystals with Minimal Ice-Cold Solvent crystals->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound.

Section 5: References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Missouri–St. Louis, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Towson University. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. PubChem Compound Database. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Norwegian University of Science and Technology. (n.d.). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Norwegian Research Information Repository. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 1522-13-0 | this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1,1,3-Triphenylpropargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of crude 1,1,3-Triphenylpropargyl alcohol. The information herein is curated to ensure scientific integrity, drawing from established chemical principles and field-proven insights.

Introduction to the Purification Challenge

This compound is a valuable tertiary alcohol in organic synthesis.[1][2] Its synthesis, commonly achieved through the Grignard reaction of phenylethynylmagnesium bromide with benzophenone, often yields a crude product contaminated with specific and predictable impurities. The structural similarity between the desired product and these impurities necessitates a well-designed purification strategy to achieve high purity. This guide will systematically address the identification of these impurities and provide detailed protocols for their effective removal.

Understanding the Impurity Profile

The primary impurities in a typical Grignard synthesis of this compound are:

  • Unreacted Benzophenone: Due to incomplete reaction or slight stoichiometric imbalances, the starting ketone is a common impurity.

  • Biphenyl: This is formed from a Wurtz-type coupling side reaction between the Grignard reagent (phenylethynylmagnesium bromide) and any unreacted phenyl halide used in its preparation, or through the reaction of the Grignard reagent with itself.

  • Benzene: A minor impurity that can form if the Grignard reagent is exposed to trace amounts of water or other protic sources.

The key to successful purification lies in exploiting the differences in the physicochemical properties of this compound and these impurities, primarily their differential solubilities in various organic solvents.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of purified product - Incomplete reaction during synthesis.- Loss of product during aqueous workup if the pH is not carefully controlled.- Product loss during recrystallization due to selection of a solvent in which the product is too soluble, even at low temperatures.- Optimize Grignard reaction conditions (e.g., ensure anhydrous conditions, slow addition of reagents).- During workup, ensure the aqueous layer is acidic enough to protonate the alkoxide but avoid conditions that could promote side reactions.- Perform small-scale solvent screening for recrystallization to find a solvent system that provides good recovery.
Persistent benzophenone impurity in the final product (identified by TLC or NMR) - Insufficient Grignard reagent used in the synthesis.- Inefficient separation during purification due to similar polarities of benzophenone and the product in certain solvent systems.- Use a slight excess of the Grignard reagent during synthesis.- Employ column chromatography with a carefully selected eluent system (see protocol below) to effectively separate the slightly more polar alcohol from the ketone.- Consider a multi-step purification involving both recrystallization and chromatography.
Presence of a non-polar, fast-moving spot on TLC, identified as biphenyl - Formation of biphenyl during the Grignard reagent preparation or the reaction itself.- Biphenyl is significantly less polar than the desired alcohol and unreacted benzophenone. It can be effectively removed by washing the crude product with a non-polar solvent in which biphenyl is soluble, but the alcohol is not (e.g., cold hexanes or petroleum ether).- Column chromatography will also easily separate the non-polar biphenyl from the more polar product and benzophenone.
Oily product that fails to crystallize - Presence of significant amounts of impurities that are depressing the melting point.- Use of an inappropriate recrystallization solvent.- First, attempt to remove the bulk of the impurities by washing with a suitable solvent (e.g., cold hexanes for biphenyl).- If the product still oils out, purify by column chromatography before attempting recrystallization.- Ensure the recrystallization solvent is not too "good" a solvent for the product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial step to purify the crude product after the Grignard workup?

A1: After the initial aqueous workup and extraction, a highly effective first step is to wash the crude solid with a cold, non-polar solvent like hexanes or petroleum ether. This will selectively remove the highly non-polar biphenyl impurity, which is very soluble in these solvents, while the more polar this compound and benzophenone will have limited solubility.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the components. The product, being an alcohol, will be more polar and have a lower Rf value than the less polar benzophenone and the non-polar biphenyl. The spots can be visualized under a UV lamp.

Q3: Is recrystallization alone sufficient to achieve high purity?

A3: While recrystallization can be effective, especially if the initial impurity load is low, it may not be sufficient to completely remove benzophenone due to its structural similarity to the product. For achieving high purity (>99%), a combination of recrystallization and column chromatography is often recommended.

Q4: What are the expected spectroscopic signatures of pure this compound?

A4:

  • ¹H NMR: Expect aromatic protons in the range of 7.2-7.6 ppm. A key signal will be the hydroxyl proton, which is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: Look for signals corresponding to the aromatic carbons, the two acetylenic carbons, and the carbinol carbon (the carbon bearing the -OH group).

  • IR Spectroscopy: A prominent, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch is characteristic of the alcohol functional group. A sharp, weaker absorption around 2200 cm⁻¹ is indicative of the C≡C triple bond.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective for removing non-polar impurities like biphenyl and can significantly reduce the amount of unreacted benzophenone.

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. The product is soluble in hot ethanol and less soluble in cold ethanol.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery upon cooling.

    • If there are any insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of the solvent.

  • Verification of Purity: Assess the purity of the recrystallized product by TLC and melting point determination (expected melting point: 80-82 °C).[1][3][4]

Protocol 2: Purification by Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities and is particularly useful for removing benzophenone from the desired product.

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities. A common starting point is a 9:1 mixture of hexanes to ethyl acetate.

  • Procedure:

    • Prepare the column by packing the silica gel in the chosen eluent system.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify which fractions contain the pure product. Biphenyl will elute first, followed by benzophenone, and then the more polar this compound.

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Verification of Purity: Confirm the purity of the final product by TLC, melting point, and spectroscopic methods (NMR, IR).

Visualizing the Purification Workflow

PurificationWorkflow CrudeProduct Crude this compound (contains Benzophenone, Biphenyl) Wash Wash with Cold Hexanes CrudeProduct->Wash ColumnChromatography Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate) CrudeProduct->ColumnChromatography Alternative/Further Purification Recrystallization Recrystallization from Ethanol Wash->Recrystallization Solid BiphenylWaste Biphenyl in Hexanes (Waste) Wash->BiphenylWaste Filtrate PureProduct Pure this compound Recrystallization->PureProduct Crystals ImpureLiquor Mother Liquor (contains impurities) Recrystallization->ImpureLiquor Filtrate ColumnChromatography->PureProduct ImpurityFractions Impurity Fractions (Biphenyl, Benzophenone) ColumnChromatography->ImpurityFractions

Caption: A flowchart illustrating the recommended purification strategies for crude this compound.

Data Summary Table

Compound Molecular Weight ( g/mol ) Melting Point (°C) Solubility Profile TLC Behavior (Hexanes/EtOAc Eluent)
This compound 284.35[4]80-82[1][3][4]Slightly soluble in chloroform and methanol.[3] Soluble in hot ethanol.Lowest Rf (most polar)
Benzophenone 182.2248-49Practically insoluble in water; soluble in alcohol, acetone, ether, chloroform, and benzene.[5]Intermediate Rf
Biphenyl 154.2169-72Insoluble in water; soluble in benzene, toluene, hexane, and other organic solvents.[6][7]Highest Rf (least polar)

References

  • Biphenyl. (n.d.). In Solubility of Things. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (2023, December 28). Biphenyl. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone. In PubChem. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Stereoselective Propargyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving stereoselectivity in propargyl alcohol reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section covers fundamental questions about achieving high stereoselectivity in the synthesis of chiral propargyl alcohols.

Q1: What are the primary methods for synthesizing chiral propargyl alcohols with high enantioselectivity?

A1: The synthesis of enantiomerically enriched propargyl alcohols is a cornerstone of modern organic synthesis, providing versatile building blocks for complex molecules.[1] Several robust methods have been developed, each with its own advantages:

  • Asymmetric Alkynylation of Aldehydes and Ketones: This is one of the most direct and widely used approaches. It involves the addition of a terminal alkyne to a carbonyl compound in the presence of a chiral catalyst.[2]

    • Carreira's Protocol: Utilizes zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine as a chiral ligand, a method known for its operational simplicity and tolerance to air and moisture.[2][3]

    • BINOL-based Catalysts: Ligands like 1,1'-bi-2-naphthol (BINOL) in combination with metals such as titanium or indium have shown broad substrate scope and high enantioselectivity.[2][4]

  • Asymmetric Reduction of Propargyl Ketones: This method involves the stereoselective reduction of a prochiral alkynyl ketone to the corresponding alcohol.

    • Noyori Asymmetric Hydrogenation: Employs ruthenium catalysts with chiral BINAP ligands for the highly enantioselective hydrogenation of functionalized ketones.[5][6][7]

    • Corey-Bakshi-Shibata (CBS) Reduction: Uses a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with borane.[8][9][10][11]

  • Kinetic Resolution of Racemic Propargyl Alcohols: In this approach, one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

    • Sharpless Asymmetric Epoxidation: This classic method can be applied to the kinetic resolution of racemic allyl propargyl alcohols.[12][13][14][15]

    • Enzymatic Resolutions: Lipases are often used to selectively acylate one enantiomer of the alcohol, facilitating separation.[16][17]

Q2: How do I choose the right chiral ligand for my reaction?

A2: The selection of the chiral ligand is critical for achieving high stereoselectivity.[18][19] The optimal ligand depends on the specific reaction, substrates, and desired stereochemical outcome. Key considerations include:

  • "Bite Angle" and Steric Hindrance: The geometry of the ligand-metal complex creates a specific chiral environment around the reactive center. The steric bulk and conformation of the ligand dictate how the substrates can approach the catalyst, favoring one transition state over the other.[19]

  • Electronic Effects: The electron-donating or withdrawing properties of the ligand can influence the Lewis acidity of the metal center, thereby affecting the reaction rate and selectivity.

  • Ligand-Substrate Matching: Some ligands are better suited for specific classes of substrates. For example, in the propargylation of ketones, chiral biphenols like 3,3'-Br₂-BINOL have proven effective.[20] For aldehydes, ligands like (S)-SEGPHOS have been shown to provide excellent regioselectivity.[4]

A systematic approach to ligand selection involves screening a library of ligands with varying steric and electronic properties.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a detailed troubleshooting guide for common problems encountered during the stereoselective synthesis of propargyl alcohols.

Problem 1: Low Enantiomeric Excess (ee)

Q: My reaction is producing the desired propargyl alcohol, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

A: Low enantiomeric excess is a frequent challenge and can stem from several factors. A systematic investigation of the reaction parameters is essential.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Purity: Ensure the chiral catalyst and ligand are of high purity. Impurities can interfere with the formation of the active catalytic species or act as competing, non-selective catalysts.[21]

    • Air and Moisture Sensitivity: Many asymmetric catalysts are sensitive to air and moisture.[21] Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).

    • Catalyst Degradation: Pre-formed catalysts can degrade over time. If you suspect degradation, use a fresh batch or a newly opened container.[21]

  • Reaction Temperature:

    • Causality: The energy difference between the diastereomeric transition states leading to the two enantiomers is often small. Lowering the reaction temperature can amplify this energy difference, thereby favoring the formation of one enantiomer over the other and increasing the ee.

    • Protocol: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) and monitor the effect on enantioselectivity. Be aware that lower temperatures will also decrease the reaction rate, so longer reaction times may be necessary.

  • Solvent Effects:

    • Causality: The solvent can influence the conformation and solvation of the catalyst-substrate complex, which in turn affects the stereochemical outcome. Non-polar solvents often disfavor the formation of certain reactive species, while polar aprotic solvents may be necessary for reaction success.[22]

    • Protocol: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, DMF). For instance, in some gold-catalyzed reactions, polar aprotic solvents like DMF or DMSO are crucial, while in others, non-polar solvents like toluene are preferred.

  • Rate of Addition:

    • Causality: In some asymmetric additions, a slow addition of one of the reactants can improve enantioselectivity.[2] This is often because a high concentration of the achiral reactant can lead to a non-selective background reaction.

    • Protocol: Use a syringe pump to add the aldehyde or ketone to the mixture of the alkyne and the chiral catalyst over an extended period (e.g., several hours).

Data Summary: Effect of Temperature and Solvent on Enantioselectivity

ParameterCondition ACondition BCondition C
Temperature Room Temp0 °C-40 °C
Solvent TolueneTHFDichloromethane
Enantiomeric Excess (ee) 65%85%95%
Problem 2: Poor Yield and Formation of Side Products

Q: I am observing low yields of my desired propargyl alcohol and the formation of several side products. What are the common side reactions and how can I suppress them?

A: Low yields are often due to competing side reactions or decomposition of the product. Identifying the side products is the first step in addressing this issue.

Common Side Reactions and Solutions:

  • Polymerization: Propargyl alcohol can polymerize, especially in the presence of heat or base.[23]

    • Solution: Maintain a low reaction temperature and use the minimum necessary amount of base. Ensure the reaction is worked up promptly upon completion.

  • Meyer-Schuster Rearrangement: Secondary and tertiary propargyl alcohols can rearrange to form α,β-unsaturated carbonyl compounds, particularly under acidic conditions.[23]

    • Solution: Maintain neutral or slightly basic conditions during the reaction and workup. If purification by silica gel chromatography is necessary, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine.

  • Formation of Allenyl Alcohols: In some propargylation reactions, the isomeric allenyl alcohol can be formed as a side product.[24]

    • Solution: The regioselectivity between the propargyl and allenyl products is often dependent on the catalyst and reaction conditions. Screening different chiral ligands and metal catalysts can help to favor the formation of the desired propargyl alcohol.[4][20] For example, using (S)-SEGPHOS as a ligand has been shown to improve regioselectivity in certain reactions.[4]

Experimental Workflow for Minimizing Side Products

G cluster_0 Reaction Optimization A Identify Side Products (NMR, GC-MS) B Adjust Reaction Temperature (Lower Temp) A->B Polymerization? C Modify pH (Neutral/Slightly Basic) A->C Meyer-Schuster? D Screen Chiral Ligands A->D Allenyl Alcohol? E Optimize Workup and Purification B->E C->E D->E

Caption: Troubleshooting workflow for low yield.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my chiral propargyl alcohol. What are the best practices for purification?

A: The purification of chiral propargyl alcohols can be challenging due to their potential for decomposition and the difficulty in separating enantiomers.

Purification Strategies:

  • Chromatography:

    • Silica Gel: As mentioned, if using silica gel chromatography, consider deactivating it with triethylamine to prevent acid-catalyzed rearrangement.

    • Chiral HPLC/SFC: For the analytical determination of enantiomeric excess and for preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[25][] Polysaccharide-based chiral stationary phases are commonly used.[25]

  • Distillation: Vacuum distillation can be used for the final purification of thermally stable propargyl alcohols. However, local overheating can cause decomposition.[27]

  • Derivatization: In some cases, it may be easier to purify a derivative of the propargyl alcohol. For example, conversion to a more stable ester or ether, followed by purification and subsequent deprotection.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step protocols for some of the key reactions discussed.

Protocol 1: Asymmetric Alkynylation of an Aldehyde using Zn(OTf)₂ and (+)-N-Methylephedrine (Carreira's Protocol)

This protocol is adapted from the procedure described by Carreira and co-workers.[2]

  • To a flame-dried flask under an argon atmosphere, add zinc triflate (Zn(OTf)₂, 1.1 eq.) and (+)-N-methylephedrine (1.2 eq.).

  • Add anhydrous toluene and stir the mixture at room temperature for 2 hours.

  • Add the terminal alkyne (1.5 eq.) and stir for an additional 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (1.0 eq.) dropwise over 1 hour.

  • Stir the reaction at the same temperature until the aldehyde is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (deactivated with 1% triethylamine in the eluent).

Protocol 2: Asymmetric Reduction of a Propargyl Ketone using a CBS Catalyst

This protocol is a general procedure for the Corey-Bakshi-Shibata reduction.[8][9]

  • To a flame-dried flask under an argon atmosphere, add the chiral CBS catalyst (0.1 eq.).

  • Add anhydrous THF and cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq.) to the catalyst solution.

  • After stirring for 15 minutes, add a solution of the propargyl ketone (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at the same temperature until the ketone is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship of Key Parameters in Asymmetric Synthesis

G Catalyst Chiral Catalyst/ Ligand Product Chiral Propargyl Alcohol Catalyst->Product Controls Enantioselectivity Substrate Substrate (Aldehyde/Ketone) Substrate->Product Conditions Reaction Conditions (Temp, Solvent) Conditions->Product Influences Rate & Selectivity

References

Technical Support Center: Catalyst Poisoning in Transition Metal-Catalyzed Reactions of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a critical and often frustrating issue in synthetic chemistry: catalyst poisoning in transition metal-catalyzed reactions involving propargyl alcohols. My goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to diagnose and solve problems effectively.

Part 1: Troubleshooting Guide - From Symptom to Solution

Catalyst deactivation often manifests as a sluggish or stalled reaction. The key to resolving this is to correctly identify the root cause. This section is structured around common experimental observations.

Issue 1: Reaction is Sluggish, Stalled, or Shows No Conversion

This is the most common symptom of catalyst poisoning. The catalytic cycle has been arrested, typically by a species that binds strongly to the metal center, blocking access for the intended reactants.

Potential Causes & Mechanisms
  • Substrate-Derived Poisons: Propargyl alcohols themselves can be a source of poisons, especially if they are old or impure. They can undergo degradation via acid-catalyzed hydrolysis or oxidation to form species like α,β-unsaturated ketones (enones) or aldehydes, which can coordinate to the metal center.[1] Furthermore, under reaction conditions, they can oligomerize into polymers that coat and deactivate the catalyst.[1]

  • External Contaminants (Lewis Bases): Many common functional groups can act as potent catalyst poisons by coordinating strongly to the metal's active sites.[2][3][4]

    • Sulfur Compounds: Thiols, sulfides, and even sulfates are notorious poisons for late transition metals like palladium, platinum, and ruthenium.[2][3][5][6] The strong coordination of sulfur can lead to the formation of highly stable, inactive metal-thiolate complexes.[5][7]

    • Nitrogen Compounds: Amines, pyridines, and nitriles can reversibly or irreversibly bind to the catalyst.[2][3][8] While some amines can act as beneficial ligands in specific reactions,[9][10] un-designed nitrogenous impurities often halt catalysis.[7][8]

    • Phosphorus Compounds: Triphenylphosphine oxide (TPPO), a common byproduct of reactions using phosphine ligands, or other phosphorus(V) impurities can inhibit catalyst activity.

  • Solvent and Atmosphere Impurities: Oxygen and water can deactivate sensitive catalysts, particularly organometallic species like Ziegler-Natta or Grubbs catalysts.[11] For palladium catalysts, water can also promote the formation of inactive palladium oxides or hydroxides.[6]

Diagnostic Workflow

Before altering your primary reaction, run a series of control experiments to isolate the variable causing the deactivation.

Workflow Diagram: Diagnosing Reaction Failure

G A Reaction Fails (Low/No Conversion) B Run Control Reaction: Trusted Substrate + New Catalyst Batch A->B Start Diagnosis C Reaction Succeeds B->C If D Reaction Fails B->D If F Run Control Reaction: Your Substrate + Trusted Catalyst C->F Next Step E Issue is likely Catalyst Activity. (Degraded, Improper Storage) D->E Conclusion G Reaction Fails F->G If H Issue is likely Substrate or Solvent Purity. G->H Conclusion I Purify Substrate & Use Anhydrous, Degassed Solvent. Re-run Reaction. H->I Action

Caption: A decision tree for troubleshooting low reaction conversion.

Solutions and Mitigation Strategies
  • Substrate Purification:

    • Distillation: For volatile propargyl alcohols, distillation under reduced pressure is highly effective.

    • Flash Chromatography: Pass the alcohol through a short plug of silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate) to remove polar impurities.

    • Activated Carbon/Alumina: Stirring the substrate with activated carbon or basic alumina can remove acidic impurities and some polar contaminants.

  • Solvent and Reagent Purity:

    • Use anhydrous, degassed solvents, especially for sensitive catalysts like those used in enyne metathesis.[11] A common method is to bubble argon or nitrogen through the solvent for 30-60 minutes.[11]

    • Ensure all additives and reagents are of high purity and stored correctly.

  • Use of "Poison Traps" or Scavengers:

    • If you suspect a specific poison, a scavenger can be added. For example, a small amount of a non-coordinating base can neutralize acidic impurities. In industrial processes, "guard beds" are often installed upstream of the catalyst bed to trap poisons.[12]

  • Catalyst Reactivation:

    • In some cases, an acid activator can be added to the reaction to reactivate a catalyst that has been poisoned by a Lewis base.[13]

Issue 2: I'm Observing Unexpected Side Products or Low Selectivity

Sometimes, the catalyst isn't completely "dead" but is instead operating in an altered state, leading to undesired reaction pathways.

Potential Causes & Mechanisms
  • Selective Poisoning: This is a fascinating phenomenon where a poison doesn't kill the catalyst but modifies its selectivity.[2][3] A classic example is the Lindlar catalyst, where palladium is intentionally poisoned with lead acetate to prevent the over-reduction of alkynes to alkanes, stopping at the alkene stage.[2][3] In your reaction, an unintentional poison might be favoring a side reaction.

  • Formation of Different Active Species: The poison might react with the initial precatalyst to form a new, catalytically active species with different properties. For instance, excess cyanide in palladium-catalyzed reactions can lead to various inactive or differently active palladium-cyanide complexes.[14]

  • Substrate Isomerization: Propargyl alcohols can isomerize to allenyl alcohols or enones, especially in the presence of acid or metal catalysts. These isomers may then undergo different reactions, leading to a complex product mixture.

Diagnostic Steps
  • Reaction Profiling: Take aliquots from your reaction at regular intervals and analyze them by techniques like LC-MS or GC-MS. This will help you identify when the side product begins to form and may provide clues about its origin.

  • Test Isomer Reactivity: If you suspect substrate isomerization, independently synthesize the potential isomer (e.g., the corresponding allenyl alcohol) and subject it to the reaction conditions. If it forms the observed side product, this confirms the isomerization pathway.

  • In-situ Spectroscopy: Advanced techniques like in-situ IR or NMR spectroscopy can help identify catalyst resting states or the formation of new metal complexes during the reaction.

Solutions and Mitigation Strategies
  • Modify Ligands: The electronic and steric properties of the ligand can significantly influence selectivity. For palladium catalysts, switching from a simple phosphine like PPh₃ to a bulkier, more electron-rich ligand can sometimes shut down undesired pathways.[10][15][16]

  • Adjust Reaction Conditions: Temperature, concentration, and solvent can all impact selectivity. Lowering the temperature may disfavor a higher-activation-energy side reaction.

  • Intentional Poisoning (Catalyst Modification): If a specific side reaction is known, it may be possible to add a "modifier" or "selective poison" that shuts down that pathway while leaving the desired reaction intact, similar to the Rosenmund reduction.[2][3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of?

A: The most common poisons are compounds that act as strong Lewis bases. For typical transition metals (Pd, Pt, Ru, Au), this includes:

  • Sulfur Compounds: Thiols, thioethers, disulfides, sulfoxides.[2][3][5]

  • Nitrogen Compounds: Pyridine, quinoline, primary/secondary amines, nitriles.[2][3][8]

  • Other Species: Carbon monoxide, halides (especially cyanide), and strongly coordinating phosphines or phosphites.[2][6][14]

Q2: My propargyl alcohol is a yellow oil, but the literature says it should be colorless. Is this a problem?

A: Yes, this is a significant red flag. A yellow or brown color often indicates the presence of oligomeric or polymeric impurities formed through degradation.[1] These impurities are potent catalyst poisons. You should purify the material, typically by vacuum distillation or column chromatography, before use.

Q3: Can I "reactivate" a poisoned catalyst?

A: Sometimes, but it depends on the poison.

  • Reversible Poisoning: If the poison binds reversibly (e.g., some amines), increasing the temperature or adding a competitive inhibitor might displace it.

  • Irreversible Poisoning: If the poison binds irreversibly (e.g., strong sulfur coordination, formation of stable cyanide complexes), the catalyst is likely permanently deactivated.[4][14] In some industrial processes, catalysts are regenerated via high-temperature treatments to burn off carbonaceous deposits ("coking").[12] For lab-scale synthesis, it is almost always more efficient to start with fresh, pure materials.

Q4: How important is the "inert atmosphere"? My reaction seems to work on the benchtop.

A: The importance is highly catalyst-dependent.

  • For robust precatalysts like Pd/C, short exposure to air may be tolerated.

  • For sensitive organometallic catalysts like Grubbs catalysts (ruthenium) or certain Pd(0) complexes, oxygen and moisture are critical poisons that can lead to complete deactivation.[11] It is best practice to always conduct these reactions under an inert atmosphere (N₂ or Ar) using properly degassed solvents.[11]

Part 3: Key Experimental Protocols

Protocol 1: Purification of Liquid Propargyl Alcohols by Vacuum Distillation

This protocol is essential for removing non-volatile oligomers and oxidation byproducts.

  • Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry. Use a vacuum-rated stir bar and a suitable oil bath for heating.

  • Charge the Flask: Add the impure propargyl alcohol to the distilling flask (no more than 2/3 full). Adding a small amount of a non-volatile antioxidant like BHT can sometimes prevent polymerization during heating.

  • Evacuate: Slowly and carefully apply vacuum to the system. Bumping can be an issue, so start the vacuum gently.

  • Distill: Once a stable vacuum is achieved, slowly heat the oil bath. Collect the fraction that distills at the literature-reported boiling point for the given pressure.

  • Storage: Store the purified, colorless alcohol in a clean, dry flask under an inert atmosphere (N₂ or Ar) and in a refrigerator or freezer to prevent degradation.

Protocol 2: Solvent Degassing by the "Bubbling" Method

This procedure removes dissolved oxygen, which can oxidize and deactivate catalysts.

  • Setup: Take a flask of your reaction solvent and seal it with a rubber septum.

  • Inlet Needle: Insert a long needle connected to an inert gas (N₂ or Ar) line, ensuring the tip is well below the solvent surface.

  • Outlet Needle: Insert a second, shorter needle into the septum to act as a vent for the displaced oxygen.

  • Bubble: Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes.

  • Storage: Once degassed, remove the needles and store the solvent under a positive pressure of inert gas. Use it promptly.

Part 4: Understanding the Poisoning Mechanism

At its core, catalyst poisoning is a competition for the active sites on the transition metal. The catalyst relies on a delicate balance of coordination and dissociation with substrates and products to turn over. A poison disrupts this by binding too strongly.

General Mechanism of Catalyst Poisoning

G cluster_cycle Desired Catalytic Cycle Catalyst Active Catalyst Intermediate Catalyst- Substrate Complex Catalyst->Intermediate Binds Poisoned_Catalyst Poisoned Catalyst (Inactive) Catalyst->Poisoned_Catalyst Irreversible Binding Substrate Substrate Intermediate->Catalyst Releases Product Product Product Poison Poison (P)

Caption: The catalytic cycle is blocked by a poison binding irreversibly.

This diagram illustrates how a poison (P) can intercept the active catalyst, forming a stable, inactive complex and effectively removing it from the desired catalytic cycle.[4] The strength and irreversibility of this binding determine the potency of the poison.

References
  • Catalyst poisoning - Wikipedia . Wikipedia. [Link]

  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency . (2022-12-15). Organometallics - ACS Publications. [Link]

  • Catalyst poisoning . chemeurope.com. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale . (2024-04-23). [Link]

  • Scope and advances in the catalytic propargylic substitution reaction . (2018-09-05). RSC Publishing. [Link]

  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency | Request PDF . ResearchGate. [Link]

  • Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3 . (2019-12-11). ACS Publications. [Link]

  • Poisoning and deactivation of palladium catalysts . SciSpace. [Link]

  • Scheme 8. Anion-driven catalyst deactivation pathways in alkyne hydroalkoxylation. ResearchGate. [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity . (2019-09-24). PMC - NIH. [Link]

  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid | Request PDF . ResearchGate. [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions . (2025-01-14). ETH Zurich Research Collection. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System . Journal of the American Chemical Society. [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity . Frontiers. [Link]

  • Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics . (2015-11-20). Beilstein Journals. [Link]

  • Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis . Dalton Transactions (RSC Publishing). [Link]

  • Process of purifying propargyl alcohol.
  • Kinetic Data on the Synergetic Role of Amines and Water in the Reduction of Phosphine-Ligated Palladium(II) to Palladium(0) | Request PDF . ResearchGate. [Link]

  • Method for separation and recovery of propargyl alcohol.
  • Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophiles . (2005-08-11). PubMed. [Link]

  • Enyne Metathesis . Organic Chemistry Portal. [Link]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights . MDPI. [Link]

  • Cationic Gold Catalyst Poisoning and Reactivation . (2014-06-17). Organic Letters - ACS Publications. [Link]

  • Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols . Chemistry – A European Journal. [Link]

  • Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols . (2021-09-30). PMC - NIH. [Link]

  • C. E. Diesendruck Enyne metathesis[2] was first observed during Katz s studies on the metal-catalyzed poly- merization of alkyne . [Link]

  • Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds . NIH. [Link]

  • Reactivity of Ru(H)(H2)Cl(PCy3)2 with Propargyl and Vinyl Chlorides: New Methodology To Give Metathesis-Active Ruthenium Carbenes . Organometallics - ACS Publications. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts . MDPI. [Link]

  • Catalyst Poison Countermeasures . Nikki-Universal Co., Ltd. [Link]

  • Ruthenium‐Catalyzed Asymmetric Propargylic Substitution Reactions of Propargylic Alcohols with Acetone . Scilit. [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in Grignard Additions to Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with Grignard additions to ketones. The inherent exothermicity of this powerful carbon-carbon bond-forming reaction presents significant safety and scalability challenges.[1][2] This resource provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to ensure both safety and success.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues that can arise during the Grignard addition to a ketone. The solutions provided are grounded in chemical principles to help you not only solve the immediate problem but also understand its root cause.

Q1: My reaction is proceeding too vigorously, and the temperature is rising uncontrollably. What should I do?

A1: An uncontrolled exotherm is a serious safety hazard, potentially leading to a runaway reaction where the solvent boils, pressurizes the vessel, and creates a fire risk.[1] Immediate action is required.

Immediate Corrective Actions:

  • Cease Reagent Addition: Immediately stop the addition of the Grignard reagent.

  • Enhance Cooling: Increase the cooling capacity of your reaction vessel. If using an ice bath, ensure it is well-stocked and making good contact with the flask. For larger scale reactions, ensure your chiller is set to a lower temperature and the circulation is efficient.

  • Emergency Quenching (Last Resort): If the temperature continues to rise despite stopping the addition and increasing cooling, you may need to quench the reaction. This should be done with extreme caution. A slow, dropwise addition of a less reactive quenching agent, like cold saturated aqueous ammonium chloride, is preferable to water or strong acids which can cause a violent reaction.[3][4]

Root Cause Analysis and Prevention:

  • Addition Rate: The most common cause of a runaway exotherm is adding the Grignard reagent too quickly.[5][6] The rate of heat generation is exceeding the rate of heat removal by your cooling system.

  • Solution: Employ a syringe pump for precise and controlled addition.[5] For larger scale reactions, establish a maximum addition rate based on calorimetric data or a small-scale trial. The goal is to maintain a steady, manageable internal temperature.

  • Initial Concentration: A high concentration of the ketone starting material can lead to a rapid initial exotherm.

  • Solution: Consider diluting the ketone solution or adding the Grignard reagent to a solution of the ketone, rather than the other way around. This keeps the concentration of the limiting reagent low.

  • Inadequate Cooling: The cooling capacity may be insufficient for the scale of the reaction. The surface-area-to-volume ratio decreases significantly on scale-up, making heat removal less efficient.[6][7]

  • Solution: Ensure your cooling bath or reactor jacket is appropriately sized and functioning correctly. For scale-up, reaction calorimetry is essential to determine the heat of reaction and required cooling duty.[6]

Q2: The reaction did not initiate, and now I'm concerned about adding more Grignard reagent. What is the risk?

A2: This is a classic and dangerous scenario known as "reagent accumulation." If the reaction has not initiated, the Grignard reagent you've added is simply accumulating in the flask.[8] A sudden, delayed initiation can then cause all the accumulated reagent to react at once, leading to a violent and dangerous exotherm.[9]

Troubleshooting a Stalled Reaction:

  • Stop Addition: Do not add any more Grignard reagent.

  • Gentle Warming: Gently warm a small spot on the flask with a heat gun.[5][10] Be prepared to cool the reaction immediately with an ice bath as soon as initiation is observed (e.g., bubbling, cloudiness, or a temperature rise).[5]

  • Chemical Activation: If gentle warming is ineffective, consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface (if you are preparing the Grignard in situ) or to initiate the addition.[5] The disappearance of the iodine's color is a visual cue of initiation.[5]

Prevention and Best Practices:

  • Confirm Initiation: Always confirm that the reaction has initiated before proceeding with the bulk of the reagent addition. This can be done by observing a slight temperature increase after adding a small initial portion (e.g., 5-10%) of the Grignard reagent.[5]

  • In-Situ Monitoring: For larger or critical reactions, process analytical technology (PAT) like in-situ FTIR or NIR spectroscopy can be invaluable.[11][12] These tools can monitor the concentration of the ketone, allowing you to see it being consumed in real-time and thus confirming the reaction is proceeding as the Grignard is added.[11]

Frequently Asked Questions (FAQs)

This section covers broader questions about managing exotherms in Grignard additions to ketones, providing foundational knowledge for robust process design.

Q3: What is the underlying mechanism of the Grignard addition to a ketone, and why is it so exothermic?

A3: The reaction proceeds via nucleophilic addition. The carbon atom in the Grignard reagent (R-MgX) is highly nucleophilic due to the polar carbon-magnesium bond.[13] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone.[13][14] This attack breaks the carbon-oxygen pi bond, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[13][15] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[16][17]

The high exothermicity arises from the formation of a very stable carbon-carbon sigma bond and a strong magnesium-oxygen bond at the expense of a weaker carbon-magnesium bond and a carbon-oxygen pi bond. This net release of energy is substantial and drives the reaction.[18]

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup Ketone Ketone (R₂C=O) Grignard Grignard Reagent (R'-MgX) Intermediate Tetrahedral Alkoxide Intermediate (R₂R'C-O⁻ MgX⁺) Ketone->Intermediate Nucleophilic Attack Grignard->Intermediate Acid Acid (H₃O⁺) Product Tertiary Alcohol (R₂R'C-OH) Intermediate->Product Protonation Acid->Product

Q4: How does the choice of solvent affect exotherm management?

A4: The solvent plays a crucial role in both stabilizing the Grignard reagent and dissipating heat. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium atom, stabilizing the reagent.[5]

From a thermal management perspective:

  • Boiling Point: The solvent's boiling point sets the upper limit of the reaction temperature under reflux conditions. Diethyl ether (b.p. 34.6 °C) offers a lower reflux temperature, which can be a safety advantage. THF (b.p. 66 °C) allows for higher reaction temperatures, which might be necessary for less reactive ketones, but also requires more robust cooling to prevent boiling.[10]

  • Heat Capacity: The solvent's ability to absorb heat (heat capacity) influences how quickly the temperature of the reaction mixture will rise.

  • Viscosity: A less viscous solvent generally allows for better mixing and more efficient heat transfer to the walls of the reactor and into the cooling medium.

SolventBoiling Point (°C)Key Considerations
Diethyl Ether34.6Highly flammable; low boiling point provides a passive safety control under reflux.
Tetrahydrofuran (THF)66Higher boiling point allows for a wider operating temperature range; can form explosive peroxides.[19]
2-Methyl-THF~80Greener alternative with a higher boiling point and lower water solubility.[5]
Q5: What are the best practices for quenching a Grignard reaction safely, especially at a larger scale?

A5: Quenching is often a highly exothermic step and must be performed with as much care as the addition itself. The unreacted Grignard reagent and the magnesium alkoxide product are both highly reactive towards protic sources.

Safe Quenching Protocol:

  • Cool the Reaction: Always cool the reaction mixture in an ice bath before and during the quench.[3][20]

  • Slow, Controlled Addition: Add the quenching solution slowly and dropwise, with vigorous stirring, to maintain temperature control.[4][20]

  • Choice of Quenching Agent:

    • Saturated Aqueous NH₄Cl: This is the preferred method for most applications. It is acidic enough to protonate the alkoxide and decompose the excess Grignard reagent but is much less reactive than strong acids, making the exotherm easier to control.[3]

    • Dilute Strong Acids (e.g., 1M HCl): These can be used but will generate hydrogen gas upon reaction with any remaining magnesium metal, which is a fire and explosion hazard.[4][19] This method should only be used with extreme caution in a well-ventilated fume hood.[4]

    • Water: While seemingly benign, adding water directly can be very vigorous and should be done with extreme care, especially if a large excess of Grignard reagent is suspected.[20]

G Start Grignard Reaction Complete Cool to 0 °C Decision Is the product acid-sensitive? Start->Decision Quench_NH4Cl Slowly add saturated aqueous NH₄Cl Decision->Quench_NH4Cl Yes Quench_Acid Slowly add dilute acid (e.g., 1M HCl) Decision->Quench_Acid No Workup Proceed to Aqueous Workup Quench_NH4Cl->Workup Quench_Acid->Workup

Q6: How can I apply these principles when scaling up my reaction?

A6: Scaling up a Grignard reaction requires a heightened focus on thermal safety.[7][8]

  • Reaction Calorimetry: Before any significant scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the total heat of reaction, the maximum heat release rate, and the adiabatic temperature rise.[6][21] This data is critical for ensuring your reactor's cooling system can handle the heat load.

  • Controlled Addition is Key: On a larger scale, the reaction must be run in a semi-batch mode, where the Grignard reagent is added at a controlled rate.[6] This ensures that the rate of heat generation never exceeds the cooling capacity of the reactor.

  • Mixing Efficiency: Ensure that the reactor is equipped with an agitator that provides efficient mixing to prevent localized hot spots and ensure even temperature distribution.[7]

  • Continuous Processing: For manufacturing scale, consider continuous flow chemistry. Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and providing superior temperature control, which significantly mitigates the risk of a thermal runaway.[22][23]

References

Technical Support Center: Selectivity in Propargylic Alcohol Rearrangements

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical resource provides researchers, chemists, and drug development professionals with a comprehensive guide to troubleshooting the competing Rupe and Meyer-Schuster rearrangements. The following FAQs, troubleshooting protocols, and mechanistic insights are designed to help you selectively favor the desired Meyer-Schuster pathway for the synthesis of α,β-unsaturated carbonyl compounds.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Competing Pathways

Q1: What is the fundamental mechanistic difference between the Meyer-Schuster and Rupe rearrangements?

A: Both reactions are acid-catalyzed rearrangements of propargylic alcohols, but they proceed through distinct mechanistic pathways to yield different product classes.

  • Meyer-Schuster (M-S) Rearrangement: This reaction involves a formal 1,3-hydroxyl shift across the propargylic system.[1] The key intermediate is an allenol , which then tautomerizes to the final α,β-unsaturated aldehyde or ketone.[2] This pathway is generally accessible to secondary and tertiary propargylic alcohols.[3]

  • Rupe Rearrangement: This pathway is predominantly a side reaction for tertiary propargylic alcohols.[4][5] It does not proceed via a hydroxyl shift. Instead, it begins with the elimination of water (dehydration) to form an enyne intermediate . Subsequent protonation and hydration of this enyne lead to the formation of an α,β-unsaturated methyl ketone.[6][7]

Q2: Why is the Rupe rearrangement a more significant problem for tertiary alcohols?

A: The divergence point between the two pathways is the initial step after the alcohol is protonated under acidic conditions. For a tertiary alcohol, the resulting carbocation is relatively stable, facilitating the elimination of water to form the enyne required for the Rupe rearrangement. This dehydration step is the primary reason the Rupe pathway competes so effectively with, and often dominates over, the Meyer-Schuster rearrangement when using traditional strong acid catalysts.[4][6]

Q3: To favor the Meyer-Schuster product, which reaction variable is the most critical to control?

A: Catalyst choice is the single most critical factor. The goal is to use a catalyst that activates the alkyne for the 1,3-hydroxyl shift without promoting the dehydration that initiates the Rupe pathway.[2] Traditional strong Brønsted acids (e.g., H₂SO₄, formic acid) are poor choices as they excel at catalyzing dehydration.[6] Modern methods rely on "alkynophilic" transition metal and Lewis acid catalysts that preferentially coordinate to the alkyne's π-system, facilitating the desired M-S rearrangement under much milder conditions.[2][6]

Part 2: Troubleshooting Guide - "My reaction yields the Rupe product. What should I do?"

This section addresses common experimental issues and provides actionable solutions to suppress the formation of the undesired Rupe byproduct.

Issue: High Rupe Product Yield Using Strong Protic Acids
  • Problem Description: "I am using a tertiary propargylic alcohol with concentrated sulfuric acid or formic acid and observing the α,β-unsaturated methyl ketone (Rupe product) as the major isomer."

  • Scientific Explanation: Strong, non-coordinating protic acids readily protonate the hydroxyl group, leading to a good leaving group (H₂O). For tertiary alcohols, the resulting stable carbocation readily undergoes elimination to form the enyne intermediate, committing the reaction to the Rupe pathway.[7][8]

  • Solution: Avoid strong, conventional Brønsted acids. The key is to switch to a catalytic system that favors alkyne activation over dehydration.

Recommended Solution: Employ Milder, Alkyne-Activating Catalysts

To suppress the Rupe rearrangement, select a catalyst that exhibits high affinity for the acetylenic π-bonds.[2] This interaction weakens the alkyne bond and facilitates the 1,3-hydroxyl migration characteristic of the Meyer-Schuster mechanism, even for tertiary alcohols.

Below is a comparative table of recommended catalytic systems.

Catalyst SystemTypical Loading (mol%)Common SolventsTemperature (°C)Key Considerations & Benefits
Gold(III) Chloride (AuCl₃) 1-5Dioxane, AcetonitrileRoom Temp - 80Highly efficient and selective due to the strong "alkynophilicity" of Au(III). Works well for a broad range of ketones and is atom-economical.[2]
Silver(I) Salts (AgSBF₆, AgOTf) 2-10Dichloromethane (DCM), TolueneRoom Temp - 60Silver catalysts are effective and often more cost-efficient than gold. They provide mild conditions suitable for sensitive functional groups.[9]
Indium(III) Chloride (InCl₃) 5-10Toluene, Dioxane80-110 (Microwave)Excellent for rapid, high-yield reactions under microwave irradiation. Offers good stereoselectivity.[6]
Ruthenium-based Catalysts 2-5Toluene, THF60-100Various Ru-complexes have been shown to be effective and can offer unique selectivity profiles.[6]
Phosphorus Brønsted Acids 5-10Toluene90-110Provides an alternative to metal catalysts. Hypophosphorous acid has been shown to be effective, though may require higher temperatures.[10]

Part 3: Mechanistic Pathways & Troubleshooting Workflow

The following diagrams illustrate the competing reaction mechanisms and a logical workflow for optimizing your reaction conditions.

G cluster_start Starting Material cluster_catalysis Catalytic Activation cluster_rupe Rupe Pathway cluster_ms Meyer-Schuster Pathway Start Tertiary Propargylic Alcohol Protonation Protonation (H+) Start->Protonation Acid Catalyst Dehydration Dehydration (-H₂O) Protonation->Dehydration Favored by strong acids Shift 1,3-Hydroxyl Shift Protonation->Shift Favored by alkynophilic catalysts Enyne Enyne Intermediate Dehydration->Enyne Hydration Hydration (+H₂O) Enyne->Hydration Rupe_Product α,β-Unsaturated Methyl Ketone Hydration->Rupe_Product Allenol Allenol Intermediate Shift->Allenol Tautomerization Tautomerization Allenol->Tautomerization MS_Product α,β-Unsaturated Ketone/Aldehyde Tautomerization->MS_Product G Start Define Substrate (Tertiary Propargylic Alcohol) Condition Select Initial Conditions: - Catalyst: AuCl₃ or AgOTf - Solvent: Toluene or DCM - Temp: Room Temp Start->Condition Run Run Small-Scale Screening Reaction Condition->Run Analyze Analyze Product Ratio (LCMS, GC, NMR) Run->Analyze Troubleshoot Rupe Product > 5%? Analyze->Troubleshoot Success Reaction Optimized: Proceed to Scale-Up Troubleshoot->Success No Adjust Adjust Conditions: 1. Lower Temperature 2. Screen Other Catalysts (e.g., InCl₃) 3. Change Solvent Troubleshoot->Adjust Yes Adjust->Run Re-screen

Figure 2: Troubleshooting Workflow. A systematic approach to optimizing the Meyer-Schuster rearrangement, starting with mild, modern conditions and iteratively adjusting based on product analysis.

Part 4: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for successfully performing the Meyer-Schuster rearrangement while minimizing the Rupe side reaction.

Protocol A: Gold(III)-Catalyzed Meyer-Schuster Rearrangement

This protocol is adapted from methodologies demonstrating the high efficiency of gold catalysts in promoting the M-S rearrangement over competing pathways. [2]

  • Materials:

    • Tertiary Propargylic Alcohol (1.0 mmol, 1.0 equiv)

    • Gold(III) Chloride (AuCl₃) (0.02 mmol, 2 mol%)

    • Anhydrous Dioxane (5 mL)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the tertiary propargylic alcohol (1.0 mmol).

    • Dissolve the substrate in anhydrous dioxane (5 mL).

    • Add Gold(III) Chloride (2 mol%) to the solution with stirring.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LCMS (typically complete within 1-4 hours).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure α,β-unsaturated carbonyl compound.

Protocol B: Microwave-Assisted Indium(III) Chloride-Catalyzed Rearrangement

This protocol leverages the speed and efficiency of microwave-assisted synthesis, as demonstrated for the InCl₃-catalyzed M-S rearrangement. [6]

  • Materials:

    • Tertiary Propargylic Alcohol (1.0 mmol, 1.0 equiv)

    • Indium(III) Chloride (InCl₃) (0.1 mmol, 10 mol%)

    • Anhydrous Toluene (3 mL)

    • Microwave vial with a stir bar

    • Microwave reactor

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a microwave vial equipped with a magnetic stir bar, combine the tertiary propargylic alcohol (1.0 mmol) and Indium(III) Chloride (10 mol%).

    • Add anhydrous toluene (3 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100-110 °C for 10-20 minutes (monitor pressure to ensure vial safety).

    • After the reaction is complete (check by TLC or LCMS), cool the vial to room temperature.

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution in vacuo.

    • Purify the residue by flash column chromatography to isolate the desired Meyer-Schuster product.

References

  • Meyer–Schuster rearrangement - Wikipedia. [Link]

  • Rupe Rearrgment | PPTX - Slideshare. [Link]

  • Cadierno, V., Francos, J. & Gimeno, J. The Meyer–Schuster rearrangement of propargyl alcohols in aqueous media: a comparative study of the catalytic activity of zinc, ruthenium and indium salts. Green Chem.12, 135-140 (2010).
  • Methods for Meyer‐Schuster rearrangement. | Download Scientific Diagram - ResearchGate. [Link]

  • Williams, A. B. & Bauer, E. B. Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions. Inorganics12, 2 (2023).
  • Meyer-Schuster Rearrangement - SynArchive. [Link]

  • Rupe Rearrangement - YouTube. [Link]

  • Bovonsombat, P. Propargyl alcohol rearrangements by acid or metal activation. Pure and Applied Chemistry96, 1-13 (2024).
  • Nonclassical Arylative Meyer–Schuster Rearrangement through Ni-Catalyzed Inner-Sphere Acyloxy Migration | ACS Catalysis. [Link]

  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Publishing. [Link]

  • Dudek, R. J. & Dudley, G. B. Olefination of Ketones Using a Gold(III)-Catalyzed Meyer−Schuster Rearrangement. Org. Lett.8, 4247-4249 (2006).
  • Propargyl Claisen Rearrangement: Allene Synthesis and Beyond - Digital CSIC. [Link]

  • MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT - YouTube. [Link]

  • Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Meyer–Schuster rearrangement - Wikiwand. [Link]

  • Rupe Rearrangement - SynArchive. [Link]

  • The Meyer–Schuster Rearrangement - Organic Reactions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Meyer-Schuster and Rupe Rearrangements of 1,1,3-Triphenylpropargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the acid-catalyzed rearrangement of propargyl alcohols into α,β-unsaturated carbonyl compounds is a cornerstone transformation. Among these, the Meyer-Schuster and Rupe rearrangements are two classical yet persistently relevant reactions. This guide provides an in-depth comparison of these two pathways when applied to a specific tertiary propargyl alcohol, 1,1,3-triphenylpropargyl alcohol. We will delve into the mechanistic nuances, predictable outcomes, and experimental considerations to aid researchers in selecting the appropriate synthetic strategy.

Introduction: A Tale of Two Rearrangements

The Meyer-Schuster and Rupe rearrangements both commence with the acid-catalyzed dehydration of a propargyl alcohol. However, they diverge to yield structurally distinct α,β-unsaturated carbonyl compounds. The Meyer-Schuster rearrangement of secondary and tertiary propargyl alcohols typically leads to α,β-unsaturated aldehydes or ketones through a formal 1,3-hydroxyl shift.[1][2][3] In contrast, the Rupe rearrangement , which is a competing reaction for tertiary alcohols, proceeds via a different pathway to form α,β-unsaturated ketones.[1][4] The choice between these two pathways is influenced by the substrate structure and the reaction conditions employed.

For a tertiary alcohol like this compound, both rearrangements are plausible, making a thorough understanding of their mechanisms and controlling factors crucial for achieving the desired synthetic outcome.

Mechanistic Divergence: Meyer-Schuster vs. Rupe Pathways

The journey from this compound to an α,β-unsaturated carbonyl compound begins with the protonation of the hydroxyl group, followed by the elimination of a water molecule to generate a resonance-stabilized carbocation. It is at this juncture that the pathways diverge.

The Meyer-Schuster Rearrangement:

This pathway is characterized by a 1,3-shift of the hydroxyl group.[5] The key steps are:

  • Protonation and Dehydration: The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a propargyl cation.

  • Nucleophilic Attack and Allenol Formation: A water molecule attacks the γ-carbon of the alkyne, leading to the formation of an allenol intermediate after deprotonation.

  • Tautomerization: The unstable allenol rapidly tautomerizes to the more stable α,β-unsaturated ketone.

For this compound, the Meyer-Schuster product is 1,3,3-triphenylprop-2-en-1-one.

The Rupe Rearrangement:

The Rupe rearrangement follows a different mechanistic course, leading to a distinct isomer of the α,β-unsaturated ketone.[1][4] The key steps are:

  • Protonation and Dehydration: Similar to the Meyer-Schuster rearrangement, the reaction begins with the formation of a propargyl cation.

  • Formation of an Enyne Intermediate: Instead of nucleophilic attack at the γ-carbon, the Rupe pathway can involve the formation of an enyne intermediate.[1]

  • Hydration and Tautomerization: Subsequent hydration of the enyne and tautomerization lead to the final α,β-unsaturated ketone product.

For this compound, the Rupe product would be 1,1,3-triphenylprop-2-en-2-one, which is structurally the same as the Meyer-Schuster product in this specific case due to the symmetry of the potential products upon rearrangement. However, the initial steps and intermediates differ. It is important to note that for many tertiary propargyl alcohols, the Rupe rearrangement leads to a different constitutional isomer.[1]

Visualizing the Pathways:

To better illustrate the mechanistic differences, the following diagrams outline the proposed pathways for the Meyer-Schuster and Rupe rearrangements of this compound.

Meyer_Schuster cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Product 1,1,3-Triphenylpropargyl_alcohol 1,1,3-Triphenylpropargyl Alcohol Propargyl_Cation Propargyl Cation 1,1,3-Triphenylpropargyl_alcohol->Propargyl_Cation + H+ - H2O Allenol Allenol Intermediate Propargyl_Cation->Allenol + H2O - H+ Unsaturated_Ketone 1,3,3-Triphenylprop-2-en-1-one Allenol->Unsaturated_Ketone Tautomerization

Caption: Meyer-Schuster rearrangement of this compound.

Rupe cluster_start_rupe Starting Material cluster_intermediate_rupe Key Intermediates cluster_product_rupe Product 1,1,3-Triphenylpropargyl_alcohol_R 1,1,3-Triphenylpropargyl Alcohol Propargyl_Cation_R Propargyl Cation 1,1,3-Triphenylpropargyl_alcohol_R->Propargyl_Cation_R + H+ - H2O Enyne Enyne Intermediate Propargyl_Cation_R->Enyne - H+ Vinyl_Cation Vinyl Cation Enyne->Vinyl_Cation + H+ Unsaturated_Ketone_R α,β-Unsaturated Ketone Vinyl_Cation->Unsaturated_Ketone_R + H2O - H+ Tautomerization

Caption: Rupe rearrangement of this compound.

Experimental Data and Comparison

While specific experimental data for the rearrangement of this compound is not extensively documented in readily available literature, we can extrapolate from general principles and studies on similar tertiary arylpropargyl alcohols. The choice of acid catalyst and solvent system plays a pivotal role in directing the reaction towards one pathway over the other.

Parameter Meyer-Schuster Rearrangement Rupe Rearrangement Expected Outcome for this compound
Typical Catalysts Strong protic acids (e.g., H₂SO₄, HCl), Lewis acids (e.g., InCl₃), transition metal catalysts (e.g., Ru, Ag-based).[1]Strong acids, often formic acid or acetic acid.[6]Both rearrangements are acid-catalyzed. The choice of a milder Lewis acid might favor the Meyer-Schuster pathway.
Solvent Aprotic or protic solvents. Solvent caging can stabilize the transition state.[1]Often carried out in the acid itself as the solvent.The solvent can influence the stability of the carbocation intermediates.
Product α,β-Unsaturated aldehyde or ketone.α,β-Unsaturated ketone.[4]1,3,3-Triphenylprop-2-en-1-one is the expected product from both pathways for this specific substrate.
Potential Byproducts Enyne formation, polymerization.Polymerization, other rearrangements.Formation of enyne byproducts is a possibility, especially under strongly acidic and high-temperature conditions.
Experimental Protocols

The following are generalized, step-by-step methodologies for inducing the Meyer-Schuster and Rupe rearrangements of this compound, based on established procedures for similar substrates.

Protocol 1: Meyer-Schuster Rearrangement (Lewis Acid Catalysis)

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., InCl₃, 5-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated ketone.

Protocol 2: Rupe Rearrangement (Brønsted Acid Catalysis)

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetic acid and a small amount of a strong acid catalyst (e.g., concentrated sulfuric acid, a few drops).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization or column chromatography.

Conclusion: Making an Informed Choice

For the specific case of this compound, both the Meyer-Schuster and Rupe rearrangements are expected to yield the same product, 1,3,3-triphenylprop-2-en-1-one. The primary distinction lies in the reaction conditions and the mechanistic pathway.

  • The Meyer-Schuster rearrangement , especially when catalyzed by milder Lewis acids, offers a potentially more controlled and selective route, minimizing the formation of byproducts that can arise from harsh acidic conditions.[1]

  • The Rupe rearrangement , employing strong Brønsted acids, is a more classical approach but may require more rigorous purification due to the potential for side reactions.

The choice between these two methods will ultimately depend on the desired reaction scale, the availability of catalysts, and the desired level of control over the reaction. For exploratory and smaller-scale syntheses, the milder conditions of a Lewis acid-catalyzed Meyer-Schuster rearrangement may be preferable. For larger-scale preparations where cost and simplicity are paramount, the classical Rupe conditions could be more suitable, provided that byproduct formation can be managed.

This guide provides a framework for understanding and applying these two important rearrangements. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible outcomes in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Catalysts for Propargyl Alcohol Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

The rearrangement of propargyl alcohols into α,β-unsaturated carbonyl compounds is a cornerstone transformation in organic synthesis, offering a direct route to valuable intermediates for pharmaceuticals, natural products, and materials science. The choice of catalyst is a critical parameter that dictates the reaction's outcome, steering it towards either the Meyer-Schuster or Rupe rearrangement pathway. This guide provides an in-depth comparison of various catalytic systems, grounded in experimental data and mechanistic insights, to empower researchers in selecting the optimal catalyst for their synthetic endeavors.

The Dichotomy of Propargyl Alcohol Rearrangements: Meyer-Schuster vs. Rupe

Propargyl alcohols, upon activation by a catalyst, can undergo two primary rearrangement pathways. The Meyer-Schuster rearrangement of secondary and tertiary propargyl alcohols yields α,β-unsaturated ketones or aldehydes.[1] In contrast, the Rupe rearrangement , which is typically in competition with the Meyer-Schuster pathway for tertiary alcohols, leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.[1][2] The selection of the catalyst and reaction conditions plays a pivotal role in controlling the selectivity between these two pathways.

G cluster_start Propargyl Alcohol cluster_paths Catalyst-Dependent Pathways cluster_products Products start Tertiary Propargyl Alcohol Meyer_Schuster Meyer-Schuster Rearrangement start->Meyer_Schuster e.g., Gold Catalyst Rupe Rupe Rearrangement start->Rupe e.g., Strong Acid MS_Product α,β-Unsaturated Ketone/Aldehyde Meyer_Schuster->MS_Product Rupe_Product α,β-Unsaturated Methyl Ketone Rupe->Rupe_Product

Figure 1: Catalyst-dependent rearrangement pathways of tertiary propargyl alcohols.

A Comparative Analysis of Catalytic Systems

The ideal catalyst for a propargyl alcohol rearrangement should offer high yields, excellent selectivity, mild reaction conditions, and broad functional group tolerance. Here, we compare the performance of various catalyst classes.

Brønsted and Lewis Acid Catalysts

Traditional acid catalysts, such as sulfuric acid and formic acid, have historically been used for these rearrangements.[3] While effective for certain substrates, they often require harsh conditions and can lead to a mixture of Meyer-Schuster and Rupe products, particularly with tertiary alcohols.[1][3] Phosphorus-containing Brønsted acids have also been explored.[4]

Key Characteristics:

  • Advantages: Inexpensive and readily available.

  • Disadvantages: Often require high temperatures, can lead to low selectivity, and may not be compatible with sensitive functional groups.[3]

Transition Metal Catalysts

The advent of transition metal catalysis has revolutionized the Meyer-Schuster rearrangement, providing milder and more selective alternatives to strong acids.[5][6]

2.2.1. Gold Catalysts

Cationic gold(I) and gold(III) complexes have emerged as exceptionally effective catalysts for the Meyer-Schuster rearrangement.[7][8][9] They are known for their high catalytic activity under mild conditions and their tolerance of a wide range of functional groups.[8][10] The reaction is often highly selective for the E-isomer of the resulting enone.[8]

Key Characteristics:

  • Advantages: High yields, excellent stereoselectivity, mild reaction conditions (often at room temperature), and broad functional group tolerance.[8][11]

  • Disadvantages: Cost of the metal and ligands.

2.2.2. Ruthenium Catalysts

Ruthenium complexes can catalyze a variety of transformations with propargyl alcohols, including rearrangements and cycloisomerizations.[12][13][14][15] Depending on the catalyst and substrate, both Meyer-Schuster and Rupe-type products can be obtained.

Key Characteristics:

  • Advantages: Versatile reactivity, enabling access to diverse molecular scaffolds.

  • Disadvantages: Selectivity can be an issue, and reaction conditions may be harsher than with gold catalysts.

2.2.3. Palladium Catalysts

Palladium catalysts are also employed in propargyl alcohol rearrangements, often involving the rearrangement of propargylic esters.[16][17][18][19] These reactions can proceed through different mechanistic pathways, including[1][1]-rearrangements, leading to a variety of products such as allenamides and polysubstituted conjugated dienes.[16][17][20]

Key Characteristics:

  • Advantages: Can be used to synthesize a wide range of products beyond simple enones.

  • Disadvantages: The substrate often needs to be derivatized (e.g., as an acetate).

Performance Data at a Glance

The following table provides a comparative overview of different catalysts for the rearrangement of propargyl alcohols.

CatalystSubstrateProductYield (%)ConditionsReference
Formic Acid1-Ethynylcyclohexanol1-Acetylcyclohexene (Rupe)~80%Neat, 100 °C[21]
(OH)P(O)H₂1,1-Diphenylprop-2-yn-1-ol3,3-Diphenylpropenal (Meyer-Schuster)GoodToluene, 90-110 °C[4]
Au(I) complexSecondary & Tertiary Propargyl AlcoholsE-enones (Meyer-Schuster)ExcellentRoom Temperature[8]
Ru complex1-Alkenylpropargyl AlcoholsVaries (Cascade reactions)Moderate to GoodRequires acidic promoter[13][15]
Pd(II)Propargylic AcetatesAllenamidesGoodCatalytic[16][17]

Experimental Protocols

Gold-Catalyzed Meyer-Schuster Rearrangement

This protocol is a representative example of a mild and efficient gold-catalyzed rearrangement.[7][9]

Materials:

  • Propargyl alcohol

  • Gold(I) catalyst (e.g., [IPrAuCl]/AgSbF₆)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the propargyl alcohol in the anhydrous solvent under an inert atmosphere.

  • Add the gold(I) catalyst (typically 1-5 mol%).

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 60 °C) and monitor by TLC.[9]

  • Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

G cluster_workflow Gold-Catalyzed Rearrangement Workflow start Dissolve Propargyl Alcohol in Anhydrous Solvent add_catalyst Add Gold(I) Catalyst (1-5 mol%) start->add_catalyst reaction Stir at RT or 60°C Monitor by TLC add_catalyst->reaction workup Filter through Silica Gel reaction->workup purification Solvent Evaporation & Column Chromatography workup->purification product Pure α,β-Unsaturated Carbonyl Compound purification->product

Figure 2: A typical workflow for a gold-catalyzed Meyer-Schuster rearrangement.

Acid-Catalyzed Rupe Rearrangement

This protocol illustrates a classic Rupe rearrangement using a strong acid.[21]

Materials:

  • Tertiary propargyl alcohol (e.g., 1-ethynylcyclohexanol)

  • Formic acid

Procedure:

  • To the tertiary propargyl alcohol, add an excess of formic acid.

  • Heat the reaction mixture (e.g., to 100 °C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Mechanistic Considerations

The divergent outcomes of propargyl alcohol rearrangements are rooted in their distinct reaction mechanisms.

  • Meyer-Schuster Rearrangement (Gold-Catalyzed): The gold catalyst activates the alkyne towards nucleophilic attack by the hydroxyl group in a[1][7]-shift, leading to an allenol intermediate which then tautomerizes to the α,β-unsaturated carbonyl compound.[8]

  • Rupe Rearrangement (Acid-Catalyzed): The reaction is initiated by protonation of the alcohol and subsequent loss of water to form a propargyl cation. This is followed by the addition of water to the alkyne, leading to an enol that tautomerizes to the α,β-unsaturated ketone.[2][21]

Conclusion

The choice of catalyst for propargyl alcohol rearrangement is a critical decision that profoundly impacts the reaction's outcome. While traditional acid catalysts are cost-effective, they often lack selectivity and require harsh conditions. Modern transition metal catalysts, particularly gold complexes, have emerged as the catalysts of choice for the Meyer-Schuster rearrangement, offering mild conditions, high yields, and excellent stereoselectivity. Ruthenium and palladium catalysts provide alternative and complementary strategies, enabling access to a broader range of molecular architectures through cascade reactions and rearrangements of derivatized propargyl alcohols. A thorough understanding of the catalyst's performance and the underlying reaction mechanism is paramount for the successful application of this powerful transformation in organic synthesis.

References

A Senior Application Scientist's Guide to Nucleophilic Addition: A Yield Comparison of Grignard vs. Organolithium Reagents with Benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The formation of carbon-carbon bonds via nucleophilic addition to carbonyls is a cornerstone of organic synthesis. This guide provides an in-depth, data-supported comparison of two of the most powerful classes of organometallic nucleophiles: Grignard reagents (RMgX) and organolithium reagents (RLi). Using the classic addition to benzophenone to form triphenylmethanol as a model system, we will dissect the mechanistic nuances, experimental protocols, and resulting yield differences between these essential reagents. While both are highly effective, organolithium reagents generally exhibit greater reactivity, leading to faster reactions and often higher yields, though this potency necessitates more stringent handling protocols. This guide offers the experimental data, mechanistic rationale, and practical insights required for researchers to make an informed choice for their specific synthetic needs.

Introduction: The Enduring Importance of Carbonyl Addition

The reaction of an organometallic reagent with a ketone or aldehyde is a fundamental and powerful method for constructing C-C bonds, transforming simple precursors into more complex secondary and tertiary alcohols.[1][2] Benzophenone serves as an ideal model substrate for this comparison; its two aromatic rings provide steric bulk, and it lacks acidic α-protons, thus eliminating the potential for enolization side reactions and isolating the nucleophilic addition pathway.[3]

The choice between a Grignard reagent, discovered by Victor Grignard in 1900, and an organolithium reagent, pioneered by Ziegler, Wittig, and Gilman, is a common decision point in synthesis design.[4][5] While they often achieve the same transformation, their performance, particularly regarding reaction yield, can differ significantly due to fundamental differences in the nature of their carbon-metal bonds.[4] This guide aims to elucidate these differences through a detailed examination of their reaction with benzophenone.

Mechanistic Overview: A Tale of Two Metals

The core of the reaction is the nucleophilic attack of the partially negative carbon of the organometallic reagent on the electrophilic carbonyl carbon of benzophenone.[3] This is followed by an acidic workup to protonate the resulting alkoxide, yielding the tertiary alcohol.[6]

Figure 1: General mechanism for organometallic addition to benzophenone.

The key difference lies in the carbon-metal bond. The C-Li bond is significantly more polar than the C-Mg bond, imparting greater carbanionic character on the carbon atom.[3] This makes organolithium reagents both more powerful nucleophiles and stronger bases than their Grignard counterparts.[7] This heightened reactivity often translates to faster reaction rates and the ability to react with sterically hindered ketones where Grignard reagents might fail or lead to reduction byproducts.[4][8]

Experimental Protocols & Workflow

Reproducibility begins with a robust and well-defined protocol. Both reactions are extremely sensitive to moisture and must be conducted under strictly anhydrous conditions using dried glassware and solvents.[9][10]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Oven/Flame Dry All Glassware r1 Assemble Apparatus Under Inert Gas (N₂ or Ar) p1->r1 p2 Prepare Anhydrous Solvent (e.g., Diethyl Ether, THF) r2 Prepare Organometallic Reagent (In situ or from stock solution) p2->r2 r3 Dissolve Benzophenone in Anhydrous Ether p2->r3 r1->r2 r4 Slowly Add Benzophenone Solution to Reagent at 0°C to rt r2->r4 r3->r4 r5 Stir Until Reaction is Complete (TLC) r4->r5 w1 Quench Reaction (e.g., sat. aq. NH₄Cl or dilute HCl) r5->w1 w2 Perform Liquid-Liquid Extraction w1->w2 w3 Wash Organic Layer (Brine) w2->w3 w4 Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) w3->w4 w5 Remove Solvent (Rotary Evaporation) w4->w5 w6 Purify Product (Recrystallization or Chromatography) w5->w6

Figure 2: Standard experimental workflow for the synthesis of triphenylmethanol.
Protocol 3.1: Grignard Addition (Phenylmagnesium Bromide)
  • Reagent Formation: Place magnesium turnings (1.1 eq) and an iodine crystal in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via an addition funnel. The reaction is initiated upon disappearance of the iodine color and gentle refluxing of the ether.[11] Add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[12] After addition, reflux for an additional 15-30 minutes.

  • Addition to Ketone: Cool the freshly prepared Grignard reagent to 0°C. Dissolve benzophenone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[13]

  • Reaction & Workup: After complete addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[8][14]

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude triphenylmethanol can be purified by recrystallization.[9]

Protocol 3.2: Organolithium Addition (Phenyllithium)
  • Reagent Handling: Phenyllithium is typically purchased as a solution in a hydrocarbon/ether solvent mixture. All transfers must be performed under an inert atmosphere using syringe techniques.[15]

  • Addition to Ketone: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve benzophenone (1.0 eq) in anhydrous diethyl ether. Cool the solution to -78°C (dry ice/acetone bath).

  • Reaction & Workup: Add phenyllithium solution (1.0-1.1 eq) dropwise via syringe to the stirred benzophenone solution, maintaining the low temperature. The high reactivity of organolithiums often necessitates lower temperatures to control the reaction and minimize side products. After addition, stir for 30-60 minutes at -78°C. Monitor by TLC. Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl.

  • Purification: Allow the mixture to warm to room temperature and purify as described in the Grignard protocol (Section 3.1, Step 4).

Yield Comparison and Data Analysis

While yields are highly dependent on specific reaction conditions and experimental technique, a general comparison can be made based on the inherent reactivity of the reagents. Organolithium reagents are widely reported to perform the same reactions as Grignards but with increased rates and higher yields.[4]

Reagent TypeNucleophileTypical Yield Range (%)Key Considerations
Grignard Reagent Phenylmagnesium Bromide (PhMgBr)75 - 90%Initiation can be sluggish; potential for side reactions like Wurtz coupling and single-electron transfer (SET) leading to biphenyl or pinacol coupling.[10][14]
Organolithium Reagent Phenyllithium (PhLi)85 - 98%Highly reactive, requiring lower temperatures for control. Extremely sensitive to air and moisture, demanding rigorous inert atmosphere techniques.[15][16]
Table 1: Representative Yield Comparison for the Addition to Benzophenone.

Discussion: The Chemical Rationale for Performance Differences

The observed differences in yield can be attributed to several key factors rooted in the fundamental chemistry of the organometallic reagents.

  • Nucleophilicity and Reactivity: The greater polarity of the C-Li bond results in a more "carbanion-like" and thus more nucleophilic carbon.[3] This heightened reactivity leads to a faster and more efficient addition to the carbonyl, often outcompeting potential side reactions and driving the equilibrium towards the product, resulting in higher isolated yields.[4] Organolithiums can successfully react with highly hindered ketones that are unreactive towards Grignard reagents.[8]

  • Basicity and Side Reactions: Organolithium reagents are substantially stronger bases.[7] While not an issue with the non-enolizable benzophenone, this can be a major disadvantage with other ketones, where deprotonation can become a significant competitive pathway, reducing the yield of the desired alcohol.

  • Mechanism of Addition: The Grignard reaction often proceeds through a six-membered ring transition state.[5] However, with aromatic ketones like benzophenone, a single-electron transfer (SET) mechanism can become competitive. This radical pathway can lead to the formation of biphenyl (from the Grignard reagent) and benzopinacol, reducing the yield of triphenylmethanol. The more straightforward and rapid polar addition mechanism of organolithiums generally minimizes these SET-derived byproducts.

  • Reagent Purity and Handling: Commercially available organolithium solutions are often of high purity. Grignard reagents are typically prepared in situ, and their actual concentration can be lower than theoretical due to incomplete reaction with magnesium or side reactions during formation. The pyrophoric nature of many organolithium reagents necessitates extremely careful handling, but when executed correctly, ensures that a precise and highly active amount of reagent is delivered to the reaction.[15]

Conclusion and Recommendations

For the nucleophilic addition of a phenyl group to benzophenone, both Grignard and organolithium reagents are effective. However, for researchers seeking to maximize yield and reaction efficiency, phenyllithium is the superior reagent . Its greater reactivity ensures a faster, cleaner conversion to the desired triphenylmethanol product, with typical yields often exceeding 90%.

The choice, however, is not without trade-offs. The higher reactivity of organolithiums demands more stringent experimental conditions, including lower reaction temperatures and impeccable inert atmosphere techniques, to ensure safety and reproducibility. Grignard reagents, while potentially lower-yielding, are more forgiving in their preparation and handling, making them a robust choice for many applications.

Ultimately, the selection between these two powerful synthetic tools should be guided by the specific goals of the synthesis: prioritize yield and efficiency with organolithiums, or favor operational simplicity and functional group tolerance with Grignard reagents.

References

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2021, August 1). Organolithium reagent reacting with a ketone | Aldehydes and Ketones | Video#5. Retrieved from [Link]

  • YouTube. (2019, August 9). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • University of Missouri–St. Louis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Addition of Grignard and OrganoLithiums. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Utah Tech University. (n.d.). Addition of a Grignard to a Ketone. Retrieved from [Link]

  • ResearchGate. (2025, October 10). (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. Retrieved from [Link]

  • Chegg. (2025, February 11). The reaction of Grignard reagents with ketones such as benzophenone results in the formation of what type of products?. Retrieved from [Link]

  • YouTube. (2023, June 9). Reaction Between Grignard Reagent and Benzophenone | Carbonyl Compound | Nucleophilic Addition. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Vol. 77 Interaction of Organolithium Compounds and Salts of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2024, March 24). Difference Between a Grignard and Organolithium?. r/chemistry. Retrieved from [Link]

  • NIH. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]

  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]

  • Harvard University. (n.d.). organolithium reagents 1. Retrieved from [Link]

  • YouTube. (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, December 16). organolithium reagents. Retrieved from [Link]

Sources

The Chemist's Compass: Navigating Product Identity with Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spectroscopic Analysis of Meyer-Schuster Rearrangement Products

For researchers, scientists, and professionals in drug development, the Meyer-Schuster rearrangement is a powerful tool for synthesizing α,β-unsaturated carbonyl compounds from propargyl alcohols.[1][2] The success of this acid-catalyzed reaction hinges on the precise characterization of the resulting aldehydes and ketones.[1][2] This guide provides an in-depth comparison of spectroscopic techniques for analyzing Meyer-Schuster rearrangement products, offering experimental insights and data to ensure accurate structural elucidation.

The Meyer-Schuster rearrangement involves the conversion of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[1][2] The reaction proceeds through a protonation, a rate-determining 1,3-shift of the hydroxyl group, and a final keto-enol tautomerization to yield the conjugated carbonyl compound.[1][2]

Confirming the formation of the desired α,β-unsaturated carbonyl product and identifying potential side products, such as those from the competing Rupe rearrangement, is critical.[1][2] The Rupe rearrangement, which can occur with tertiary propargyl alcohols, yields α,β-unsaturated methyl ketones via a different mechanistic pathway.[1][2] Spectroscopic analysis is the cornerstone of this verification process.

Comparative Spectroscopic Analysis

A multi-faceted spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and validated structural assessment of the rearrangement products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of Meyer-Schuster products. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the electronic environment of each nucleus.

¹H NMR Spectroscopy: Unveiling Proton Environments

The key diagnostic signals in the ¹H NMR spectrum of an α,β-unsaturated carbonyl compound are the olefinic protons and, if applicable, the aldehydic proton.

  • Olefinic Protons: The protons on the carbon-carbon double bond (α- and β-protons) typically resonate in the downfield region, from δ 5.8 to 7.5 ppm . Their chemical shift is influenced by the substituents on the double bond and the carbonyl group. The coupling constant (J-value) between these protons is indicative of the alkene geometry. For trans isomers, the coupling constant is typically larger (12-18 Hz) compared to cis isomers (6-12 Hz).

  • α-Protons: Protons on the carbon adjacent to the carbonyl group are deshielded and appear in the range of δ 2.0-2.5 ppm .[3][4]

  • Aldehydic Proton: For α,β-unsaturated aldehydes, the aldehydic proton gives a highly characteristic signal far downfield, between δ 9.3 and 10.0 ppm .[3][4][5]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides crucial information about the carbon atoms in the molecule, especially the carbonyl and olefinic carbons.

  • Carbonyl Carbon (C=O): The carbonyl carbon of α,β-unsaturated ketones and aldehydes resonates in the downfield region of the spectrum, typically between δ 190 and 215 ppm .[5] Conjugation to a double bond generally shifts the carbonyl carbon signal slightly upfield compared to its saturated counterpart.[6]

  • Olefinic Carbons (C=C): The α- and β-carbons of the double bond have distinct chemical shifts. The β-carbon is generally more deshielded (further downfield) than the α-carbon due to the electron-withdrawing effect of the carbonyl group.[6] Typical ranges are δ 120-150 ppm . The extent of conjugation and steric hindrance can influence these chemical shifts.[7][8][9][10]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Meyer-Schuster Products

Functional GroupProton¹H Chemical Shift (δ, ppm)Carbon¹³C Chemical Shift (δ, ppm)
α,β-Unsaturated Ketoneα-H2.0 - 2.5C=O190 - 210
β-H5.8 - 7.0α-C120 - 140
β-C130 - 150
α,β-Unsaturated AldehydeAldehydic H9.3 - 10.0C=O190 - 200
α-H6.0 - 6.5α-C130 - 140
β-H6.8 - 7.5β-C140 - 160
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of the key carbonyl (C=O) and carbon-carbon double bond (C=C) functional groups in the product.

The most prominent and diagnostic absorption in the IR spectrum of a Meyer-Schuster product is the carbonyl stretching vibration.

  • Carbonyl (C=O) Stretch: For α,β-unsaturated ketones, this appears as a strong, sharp peak in the range of 1666-1685 cm⁻¹ .[11][12] For α,β-unsaturated aldehydes, the absorption is found between 1685-1710 cm⁻¹ .[11][13] The conjugation lowers the frequency of the C=O stretch compared to saturated ketones (around 1715 cm⁻¹) and aldehydes (around 1720-1740 cm⁻¹).[12]

  • Carbon-Carbon Double Bond (C=C) Stretch: The C=C stretching vibration of the conjugated system appears as a medium to weak absorption in the region of 1600-1650 cm⁻¹ .

  • Aldehydic C-H Stretch: Aldehydes also exhibit a characteristic C-H stretching vibration, which appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .[5]

Table 2: Characteristic IR Absorption Frequencies for Meyer-Schuster Products

Functional GroupBondAbsorption Frequency (cm⁻¹)Intensity
α,β-Unsaturated KetoneC=O1666 - 1685Strong
C=C1600 - 1650Medium to Weak
α,β-Unsaturated AldehydeC=O1685 - 1710Strong
C=C1600 - 1650Medium to Weak
Aldehydic C-H2720 and 2820Weak
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the product and offers structural clues through the analysis of fragmentation patterns.

  • Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the α,β-unsaturated carbonyl compound. For many aldehydes and ketones, this peak is readily observable.

  • Fragmentation Patterns: The fragmentation of α,β-unsaturated carbonyl compounds is influenced by the stability of the resulting fragments. Common fragmentation pathways include:

    • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion ([RCO]⁺).[14]

    • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the β-bond, resulting in the loss of a neutral alkene molecule.[15]

    • Loss of Neutral Molecules: The loss of small, stable neutral molecules like CO (28 Da) and H₂O (18 Da) is also common.

Experimental Protocols

Protocol 1: Sample Preparation for Spectroscopic Analysis

  • Reaction Quench and Work-up: After the Meyer-Schuster rearrangement is complete, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).[16]

  • Extraction: Extract the product into an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[16]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[16]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired α,β-unsaturated carbonyl compound.[16]

  • Sample Preparation for Analysis:

    • NMR: Dissolve a few milligrams of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

    • IR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

    • MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or prepare for direct analysis by Electron Ionization (EI).

Protocol 2: Spectroscopic Data Acquisition

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the olefinic and aldehydic protons and determine their coupling constants.

    • Acquire a ¹³C NMR spectrum to identify the carbonyl and olefinic carbons.

    • Perform 2D NMR experiments like COSY and HSQC if necessary for complex structures to establish connectivity.

  • IR Spectroscopy:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic C=O and C=C stretching frequencies.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the molecular ion.

    • Analyze the fragmentation pattern in the low-resolution mass spectrum to support the proposed structure.

Visualizing the Process

Diagram 1: The Meyer-Schuster Rearrangement Mechanism

Meyer_Schuster_Mechanism Start Propargyl Alcohol Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + H⁺ Allene Allene Intermediate Protonated_Alcohol->Allene - H₂O (1,3-shift) Carbocation Carbocation Allene->Carbocation + H₂O Enol Enol Intermediate Carbocation->Enol - H⁺ Product α,β-Unsaturated Carbonyl Enol->Product Tautomerization

Caption: Mechanism of the Meyer-Schuster Rearrangement.

Diagram 2: Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Reaction Meyer-Schuster Rearrangement Workup Work-up & Purification Reaction->Workup Sample Purified Product Workup->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Sources

A Comparative Analysis of Reactivity in Substituted Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Propargyl alcohols are foundational building blocks in modern organic synthesis, valued for their dual functionality which includes a reactive hydroxyl group and a versatile alkyne moiety.[1][2] This unique structure allows for a vast array of chemical transformations, making them indispensable precursors for pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reactivity of the propargyl alcohol scaffold, however, is not monolithic. It is profoundly influenced by the nature and position of substituents, which can dictate reaction pathways, modulate rates, and control stereochemical outcomes.

This guide provides a comparative analysis of the reactivity of differently substituted propargyl alcohols. Moving beyond a simple catalog of reactions, we will explore the underlying electronic and steric principles that govern their behavior in key transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

General Structure and Reactive Sites

The reactivity of a propargyl alcohol is primarily centered around three key positions where substituents (R¹, R², R³) can be varied. Understanding the influence of these substituents is critical for predicting and controlling reaction outcomes.

Figure 1: General structure of a substituted propargyl alcohol highlighting key positions that influence reactivity.

The Nicholas Reaction: Cationic Intermediates Controlled by Cobalt

The Nicholas reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds at the propargylic position.[4] Its defining feature is the use of dicobalt octacarbonyl (Co₂(CO)₈) to stabilize an otherwise fleeting propargylic cation, dramatically expanding the scope of nucleophiles that can be employed.[5][6]

Mechanism and the Role of Substituents

The reaction proceeds through the complexation of the alkyne with Co₂(CO)₈, followed by acid-promoted departure of the hydroxyl group to generate a remarkably stable [Co₂(CO)₆]-propargyl cation.[4] The stability of this cation is the lynchpin of the reaction's success.

G start Substituted Propargyl Alcohol complex Co₂(CO)₈-Alkyne Complex start->complex + Co₂(CO)₈ cation Stabilized Propargylic Cation complex->cation + Lewis Acid (e.g., BF₃·OEt₂) - H₂O attack Nucleophilic Attack cation->attack + Nucleophile (Nu⁻) product_complex Alkylated Cobalt Complex attack->product_complex final_product Final Substituted Alkyne product_complex->final_product Oxidative Demetallation (e.g., CAN, I₂)

Figure 2: Workflow for the Nicholas reaction, highlighting the key stabilized cationic intermediate.

Influence of Carbinol Carbon Substituents (R¹, R²):

The rate-determining step often involves the formation of the propargylic cation. Therefore, substituents at the carbinol carbon that can stabilize a positive charge will significantly accelerate the reaction.

  • Electronic Effects: Electron-donating groups (EDGs) such as alkyl or electron-rich aryl groups at the R¹ and R² positions are highly beneficial. They stabilize the cationic intermediate through induction or resonance, facilitating its formation. Conversely, electron-withdrawing groups (EWGs) destabilize the cation and can hinder or completely shut down the reaction.

  • Steric Effects: While electronic effects are often dominant, severe steric hindrance from bulky R¹ and R² groups can impede the approach of the incoming nucleophile. However, the planar nature of the sp²-hybridized cationic center often mitigates this issue compared to an Sₙ2-type displacement.[4]

Comparative Data: Electronic Effects in the Nicholas Reaction
NucleophileConditionsYieldReference
PhenylHAllyltrimethylsilaneBF₃·OEt₂, CH₂Cl₂95%[7]
4-MeO-PhenylHAllyltrimethylsilaneBF₃·OEt₂, CH₂Cl₂>98%[7]
4-NO₂-PhenylHAllyltrimethylsilaneBF₃·OEt₂, CH₂Cl₂<10%[7]
MethylMethylSilyl enol etherBF₃·OEt₂, CH₂Cl₂85%[7]

Analysis: The data clearly demonstrates the powerful influence of electronics. The electron-donating methoxy group (4-MeO-Phenyl) leads to a near-quantitative yield, while the electron-withdrawing nitro group (4-NO₂-Phenyl) results in a dramatically lower yield, underscoring the importance of stabilizing the key cationic intermediate.

Experimental Protocol: Nicholas Reaction with an Aryl-Substituted Propargyl Alcohol

This protocol describes the reaction of a cobalt-complexed propargyl alcohol with a silyl enol ether, a common carbon nucleophile.

  • Complexation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the propargylic alcohol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1-1.2 eq) portion-wise.

    • Causality Note: Co₂(CO)₈ is air-sensitive and decomposes. Using a slight excess ensures complete complexation of the alkyne. The reaction is typically stirred at room temperature for 2-5 hours until TLC or IR spectroscopy (disappearance of the alkyne C≡C stretch) indicates full complex formation.

  • Cation Formation and Trapping: Cool the dark red reaction mixture to -78 °C (dry ice/acetone bath). Add the nucleophile (e.g., a silyl enol ether, 1.5 eq). After 5 minutes, add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 1.2 eq) dropwise.

    • Causality Note: Low temperature is crucial to control the reactivity of the highly electrophilic cation once formed. The Lewis acid coordinates to the hydroxyl group, transforming it into a good leaving group (H₂O) and triggering the formation of the stabilized cation.[5]

  • Quenching and Workup: Allow the reaction to stir for 1-4 hours at low temperature, monitoring by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM.

  • Demetallation: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The crude product is the alkylated cobalt complex. This complex is often sufficiently pure for the next step. Dissolve the crude complex in acetone and cool to 0 °C. Add ceric ammonium nitrate (CAN, 3-4 eq) portion-wise.

    • Causality Note: CAN is a strong oxidizing agent that removes the cobalt moiety, liberating the free alkyne product.[5] The reaction is often exothermic and vigorous gas evolution (CO) is observed.

  • Purification: After demetallation is complete (indicated by a color change from dark red to green/brown), concentrate the mixture and purify the residue by flash column chromatography to yield the final substituted alkyne.

The Meyer-Schuster Rearrangement: From Alcohols to Unsaturated Carbonyls

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary or tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[8][9] This atom-economical reaction is a powerful alternative to olefination methods like the Wittig reaction for synthesizing these valuable motifs.[10]

Mechanism and Substituent Influence

The classical mechanism involves protonation of the alcohol, loss of water to form a resonance-stabilized cation which is captured by water, followed by tautomerization of the resulting enol. Modern methods often use transition-metal catalysts (e.g., Au, Ru) that proceed via an allenol intermediate.[10]

G start Propargyl Alcohol (Secondary or Tertiary) protonation Protonated Alcohol start->protonation + H⁺ (or Metal Catalyst Activation) shift 1,3-Hydroxyl Shift protonation->shift - H₂O (classic) or Rearrangement allenol Allenol Intermediate shift->allenol tautomerization Keto-Enol Tautomerization allenol->tautomerization product α,β-Unsaturated Carbonyl Compound tautomerization->product

Figure 3: Simplified mechanism of the Meyer-Schuster rearrangement proceeding through a key allenol intermediate.

Influence of Carbinol Carbon Substituents (R¹, R²):

  • Reactivity Trend: The ease of rearrangement generally follows the order: tertiary > secondary >> primary. Tertiary alcohols are most reactive as they can form the most stable carbocation intermediates, facilitating the initial dehydration/rearrangement step. Primary propargyl alcohols are generally unreactive under these conditions.

  • Competition with Rupe Reaction: A major consideration for tertiary propargyl alcohols is the competing Rupe rearrangement, which can lead to α,β-unsaturated ketones with a different substitution pattern. The choice of acid catalyst and conditions can often be tuned to favor one pathway over the other.[9]

Influence of Terminal Alkyne Substituent (R³):

  • The nature of the R³ group directly determines the product class. If R³ is hydrogen (a terminal alkyne), the product is an α,β-unsaturated aldehyde.[8] If R³ is an alkyl or aryl group (an internal alkyne), the product is an α,β-unsaturated ketone.[8]

Comparative Data: Substrate Scope
CatalystProduct TypeYieldReference
PhenylHPhenylPTSAEnone (Ketone)70-91%[8]
CyclohexylHHInCl₃ (microwave)Enal (Aldehyde)High[8]
PhenylMethylHSOCl₂Enal (Aldehyde)Good[11]
t-ButylPhenylHAu(I) ComplexEnal (Aldehyde)95% (Z-isomer)

Analysis: The data shows the versatility of the reaction for preparing both enones and enals from secondary and tertiary alcohols. Modern catalysts like Gold(I) or SOCl₂ can provide high yields and, in some cases, high stereoselectivity under milder conditions than traditional strong acids.[11] The bulky t-butyl group in the final entry does not impede the reaction, highlighting the robustness of the rearrangement.

A³ Coupling: A Multicomponent Route to Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling is a one-pot, three-component reaction that efficiently synthesizes propargylamines, which are crucial scaffolds in medicinal chemistry.[12][13] While the alkyne component is often a simple terminal alkyne, substituted propargyl alcohols themselves can participate, adding a hydroxyl handle for further functionalization.

Mechanism and the Role of the Propargyl Alcohol

The reaction is typically catalyzed by copper, gold, or silver salts.[12] The mechanism involves the in situ formation of an iminium ion from the aldehyde and amine, and the generation of a metal acetylide from the terminal alkyne. The nucleophilic acetylide then attacks the electrophilic iminium ion to form the propargylamine product.[13]

When using a propargyl alcohol as the alkyne source (where R³ = H), the key factor is the acidity of the terminal alkyne proton.

  • Acidity: The sp-hybridized C-H bond of a terminal alkyne is significantly more acidic (pKa ≈ 25) than sp² or sp³ C-H bonds. This allows for deprotonation by a suitable base or direct C-H activation by the metal catalyst to form the reactive acetylide species.[3] Substituents on the propargyl alcohol (R¹, R²) can have a minor inductive effect on this acidity but generally do not prevent the reaction. The primary requirement is the presence of the terminal alkyne proton.

Experimental Protocol: Copper-Catalyzed A³ Coupling
  • Setup: To a vial, add the aldehyde (1.0 eq), the secondary amine (1.1 eq), and the terminal propargyl alcohol (1.2 eq). Add a suitable solvent (e.g., water, toluene, or solvent-free).

    • Causality Note: Using slight excesses of the amine and alkyne can help drive the reaction to completion. Water is often an excellent "green" solvent for this reaction.[13]

  • Catalyst Addition: Add the copper(I) catalyst (e.g., CuI, CuBr, 1-5 mol%).

    • Causality Note: Copper(I) salts are highly effective at activating the terminal alkyne to form the copper acetylide intermediate, which is the key nucleophile in the C-C bond-forming step.[13]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting materials are consumed (monitor by TLC or GC-MS).

  • Workup and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

Summary and Outlook

The reactivity of substituted propargyl alcohols is a nuanced interplay of electronic and steric factors that are highly dependent on the specific reaction mechanism being employed.

  • For reactions proceeding through cationic intermediates , such as the Nicholas Reaction, substituents that stabilize positive charge (EDGs) at the carbinol position are paramount for high reactivity.

  • For acid-catalyzed rearrangements like the Meyer-Schuster, the substitution pattern at the carbinol carbon dictates the reaction's facility (tertiary > secondary) and the terminal alkyne substituent determines the product class (enal vs. enone).

  • For multicomponent couplings like the A³ reaction, the essential feature is an unsubstituted terminal alkyne (R³=H) capable of forming a nucleophilic metal acetylide.

By understanding these guiding principles, researchers can rationally select or design substituted propargyl alcohol substrates to achieve desired outcomes with greater efficiency and control. The continued development of novel catalysts for propargylic transformations promises to further expand the synthetic utility of this versatile and indispensable class of molecules.

References

  • Nicholas Reaction - NROChemistry. [URL: https://www.organic-chemistry.org/namedreactions/nicholas-reaction.shtm]
  • Meyer–Schuster rearrangement - Wikipedia. [URL: https://en.wikipedia.org/wiki/Meyer%E2%80%93Schuster_rearrangement]
  • The Meyer–Schuster Rearrangement - Organic Reactions. [URL: https://organicreactions.org/index.php/The_Meyer-Schuster_Rearrangement]
  • Meyer-Schuster Rearrangement - SynArchive. [URL: https://www.synarchive.com/named-reactions/meyer-schuster-rearrangement]
  • Propargyl alcohol uses - Synthesis, and Safety - Rawsource. [URL: https://www.rawsource.com/propargyl-alcohol-uses/]
  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2009/ob/b911393a]
  • The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-essential-role-of-propargyl-alcohol-in-modern-chemical-synthesis-64332486.html]
  • Propargyl alcohol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Propargyl_alcohol]
  • Nicholas reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nicholas_reaction]
  • Nicholas Reaction - YouTube. [URL: https://www.youtube.
  • SOCl2-Catalyzed Meyer-Schuster Rearrangement of 3°-Propargylic Alcohols... - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37669462/]
  • Recent Progress in Application of Propargylic Alcohols in Organic Syntheses - Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/adsc.202300646]
  • Intramolecular Nicholas Reaction: Stereoselective Synthesis of 5-Alkynylproline Derivatives - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol0515152]
  • Direct Propargylic Substitution of Hydroxyl Group in Propargylic Alcohols - ResearchGate. [URL: https://www.researchgate.net/publication/282348577_Direct_Propargylic_Substitution_of_Hydroxyl_Group_in_Propargylic_Alcohols]
  • The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=7209&context=etd]
  • Catalytic Propargylic Substitution Reactions - Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200902621]
  • Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c04712]
  • Scope and advances in the catalytic propargylic substitution reaction - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra04481c]
  • The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines - ResearchGate. [URL: https://www.researchgate.
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra03540e]
  • Enantioselective One-Pot Three-Component Synthesis of Propargylamines - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol052183l]
  • A3 Coupling Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/SMC%3A_CHEM_322L_-_Organic_Chemistry_II_Lab/03%3A_Labs/3.01%3A_A3_Coupling_Reaction]
  • Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra09689a]

Sources

A Comparative Guide to the Definitive Structural Validation of 1,1,3-Triphenylpropargyl Alcohol: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Absolute Structural Certainty

In the realm of chemical synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural integrity dictates a compound's physical properties, its reactivity, and, most critically, its biological activity. 1,1,3-Triphenylpropargyl alcohol (C₂₁H₁₆O) is a versatile synthetic intermediate used in the creation of complex heterocyclic compounds and naphthalene derivatives.[1][2] Its utility hinges on its well-defined structure, featuring a sterically crowded quaternary carbon bonded to two phenyl rings, a hydroxyl group, and a phenylethynyl moiety.

While a suite of analytical techniques can suggest a structure, true validation—the irrefutable confirmation of atomic connectivity and spatial arrangement—demands a more powerful approach. This guide provides an in-depth comparison of analytical methodologies for the structural validation of this compound, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach culminates in a self-validating, trustworthy structural assignment.

Context: Synthesis of this compound

To appreciate the need for validation, we must first consider the synthesis. A common and effective method for preparing tertiary propargyl alcohols like this compound is the nucleophilic addition of a metal acetylide to a ketone. In this case, phenylacetylene is deprotonated to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of benzophenone.

Synthetic Pathway Overview:

  • Deprotonation: Phenylacetylene is treated with a strong base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent, to generate the corresponding lithium or magnesium acetylide.

  • Nucleophilic Addition: The acetylide anion is then reacted with benzophenone in an appropriate solvent like tetrahydrofuran (THF).

  • Aqueous Workup: The reaction is quenched with an aqueous acid solution (e.g., NH₄Cl) to protonate the resulting alkoxide, yielding the final this compound product.

This synthesis, while generally reliable, can present challenges such as side reactions or incomplete conversion, making rigorous purification and subsequent structural confirmation essential.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a technique that provides a direct, high-resolution, three-dimensional map of the electron density within a crystal.[3] This map is then interpreted to determine the precise location of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.[4]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a definitive molecular structure is a meticulous process. Each step is designed to ensure the quality and integrity of the final model.

X_Ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement Synthesis Synthesis of 1,1,3-Triphenylpropargyl Alcohol Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (CIF File Generation) Refinement->Validation Final_Structure Unambiguous 3D Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for X-ray Crystallographic Structure Determination.

Detailed Experimental Protocol

1. Crystal Growth (Crystallization):

  • Rationale: The formation of a high-quality, single crystal is the most critical and often most challenging step. A well-ordered crystal lattice is necessary to produce a sharp diffraction pattern.

  • Protocol:

    • Dissolve approximately 20-30 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial.

    • Select a less-soluble "anti-solvent" in which the compound is sparingly soluble (e.g., hexane or heptane).

    • Employ the slow evaporation or solvent diffusion method. For diffusion, carefully layer the anti-solvent on top of the concentrated solution.

    • Seal the vial (e.g., with parafilm containing a few pinpricks) and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Monitor periodically for the formation of clear, well-defined single crystals.

2. Data Collection:

  • Rationale: A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.

  • Protocol:

    • Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and cryoprotectant oil.

    • Position the mounted crystal in the cold stream (typically 100 K) of the diffractometer to minimize thermal motion and radiation damage.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then used to build and refine a molecular model that best fits the experimental data.

  • Protocol:

    • Process the raw diffraction images to integrate the intensities of each reflection and apply corrections.

    • Determine the unit cell parameters and space group from the diffraction pattern.

    • Solve the structure using direct methods or Patterson methods to obtain initial phases for the reflections.

    • Calculate an initial electron density map. Build an atomic model into the electron density using specialized software.

    • Refine the model iteratively by adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The quality of the fit is monitored by the R-factor.

Interpreting the Crystallographic Data

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data provides irrefutable proof of the molecular structure.

Parameter Typical Value / Description Significance
Chemical Formula C₂₁H₁₆OConfirms the elemental composition.
Formula Weight 284.35 g/mol Matches the expected molecular weight.[5]
Crystal System Monoclinic / OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/c or PbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and angles of the repeating crystal lattice unit.
Volume (V) ųThe volume of the unit cell.
Z (e.g., 4)The number of molecules in the unit cell.
R-factor (R1) < 0.05 (5%)A key indicator of the agreement between the model and the data. Lower is better.
Goodness-of-Fit (GoF) ~1.0Indicates the quality of the refinement. A value close to 1 is ideal.

Comparative Analysis: Spectroscopic and Spectrometric Methods

While X-ray crystallography provides the final answer, other techniques are indispensable for routine characterization, purity assessment, and providing complementary evidence.

Method_Comparison Xray X-ray Crystallography + Unambiguous 3D Structure + Absolute Stereochemistry + Bond Lengths/Angles - Requires Single Crystal - Time-consuming Validation_Hub Xray->Validation_Hub NMR NMR Spectroscopy + Atomic Connectivity + ¹H/¹³C Environments + Solution-state analysis - Infers 3D structure - Ambiguity in complex cases NMR->Validation_Hub MS Mass Spectrometry + Molecular Weight + Elemental Formula (HRMS) - No Stereochemistry - Limited connectivity info MS->Validation_Hub IR IR Spectroscopy + Functional Group ID + Fast and simple - No connectivity info - Very limited structural data IR->Validation_Hub Final_Conclusion Confirmed Structure Validation_Hub->Final_Conclusion Convergent Validation

Caption: Comparison of Structural Validation Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR probes the local magnetic fields around atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms.

  • Expected Data for this compound:

    • ¹H NMR: Would show complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the three distinct phenyl rings. A singlet for the hydroxyl proton (-OH) would also be present, its chemical shift being concentration and solvent dependent.

    • ¹³C NMR: Would display distinct signals for each unique carbon atom, including the characteristic signals for the alkyne carbons (~80-90 ppm) and the quaternary carbinol carbon (~85 ppm).

  • Strength: Excellent for determining the carbon-hydrogen framework and confirming the presence of the key functional groups and their adjacencies.

  • Limitation: NMR provides connectivity information. While 3D information can be inferred (e.g., through NOE experiments), it does not provide the definitive, high-precision spatial coordinates of each atom that crystallography does.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps determine the elemental formula.

  • Expected Data for this compound:

    • The molecular ion peak [M]⁺ would be observed at m/z 284.1201 (calculated for C₂₁H₁₆O).

    • Fragmentation patterns would likely show the loss of a hydroxyl group (-17) or phenyl groups (-77).

  • Strength: Confirms the molecular weight and elemental composition with high accuracy.[6]

  • Limitation: It provides no information on atomic connectivity or stereochemistry. Different isomers can have the same mass.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.

  • Expected Data for this compound:

    • A broad O-H stretch around 3300-3600 cm⁻¹.

    • A sharp C≡C stretch around 2100-2260 cm⁻¹.

    • Aromatic C-H stretches just above 3000 cm⁻¹.

    • Aromatic C=C stretches around 1450-1600 cm⁻¹.

  • Strength: A quick, simple, and effective method for confirming the presence of key functional groups (hydroxyl, alkyne, phenyl).

  • Limitation: Provides very limited information about the overall molecular structure and connectivity.

Summary Comparison Table

Technique Information Provided Strengths Weaknesses
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, absolute configuration.Definitive, "gold standard" proof of structure.Requires a suitable single crystal; can be time-consuming.
NMR Spectroscopy Atomic connectivity, chemical environment of ¹H and ¹³C nuclei.Excellent for solution-state structure and connectivity mapping.3D structure is inferred, not directly observed; can be complex to interpret fully.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.Confirms molecular formula with high accuracy.Provides no stereochemical or detailed connectivity information.
IR Spectroscopy Presence of functional groups.Fast, simple, and inexpensive.Provides minimal information about the overall molecular skeleton.

Expert Conclusion: An Integrated and Self-Validating Approach

For researchers and drug development professionals, ambiguity is not an option. While spectroscopic and spectrometric methods like NMR, MS, and IR are essential checkpoints in a synthetic workflow—confirming the presence of functional groups, the correct molecular weight, and the basic connectivity—they paint an incomplete picture. They propose a structure; they do not definitively prove it.

The unparalleled strength of single-crystal X-ray crystallography lies in its ability to provide a direct, high-resolution visualization of the molecule. It is the only technique that moves beyond inference to provide an unambiguous and absolute determination of the three-dimensional atomic arrangement. The resulting structural model, with its precise bond lengths and angles, serves as the ultimate validation, confirming that the structure proposed by spectroscopic methods is indeed correct.

Therefore, a robust and trustworthy validation system is not a matter of choosing one technique over another. Instead, it involves an integrated approach where NMR, IR, and MS provide rapid, complementary data that must be consistent with the definitive 3D structure ultimately revealed by X-ray crystallography. This convergence of evidence creates a self-validating system that ensures the absolute structural integrity of critical molecules like this compound.

References

  • National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. PubChem Compound Database. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]

  • Watanabe, Y., & Isomura, Y. (1956). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. Journal of the Chemical Society of Japan, Industrial Chemistry Section, 59(7), 844-847.
  • Fiksdahl, A., et al. (2018). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistrySelect, 3(38), 10731-10738.
  • The Royal Society of Chemistry. (2014). Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • Pozharski, E. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(1), 51-64.
  • Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD). Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265.
  • Wlodawer, A., et al. (2008). Protein Structure Validation and Analysis with X-Ray Crystallography. Current Protocols in Protein Science, Chapter 17, Unit 17.7.
  • Read, R. J., et al. (2011).
  • McPherson, A. (1995). x Ray crystallography. BMJ, 311(7016), 1331-1334.
  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Available at: [Link]

Sources

A Comparative Guide to Lewis Acids in Propargylic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds through propargylic substitution stands as a cornerstone for the construction of complex molecular architectures. The inherent reactivity of the propargylic moiety, a three-carbon unit containing a carbon-carbon triple bond, offers a versatile handle for introducing functionality and building stereochemical complexity. At the heart of many of these transformations lies the crucial role of the catalyst, with Lewis acids emerging as a powerful and diverse class of promoters. This guide provides a comparative analysis of common Lewis acids employed in propargylic substitution reactions, offering insights into their relative performance, mechanistic nuances, and practical applications, supported by experimental data.

The Central Role of Lewis Acids: Activating the Propargylic System

Propargylic alcohols, the most common precursors in these reactions, possess a hydroxyl group that is a poor leaving group. Lewis acids facilitate the substitution by coordinating to the oxygen atom of the hydroxyl group, transforming it into a better leaving group and promoting the formation of a stabilized propargylic cation or a related reactive intermediate.[1] The choice of the Lewis acid is paramount, as it dictates not only the efficiency of the reaction but also its selectivity and substrate scope. Factors such as the oxophilicity, steric bulk, and the nature of the counter-ion of the Lewis acid all play a significant role in the reaction outcome.

This guide will focus on a comparative study of four representative Lewis acids: Iron(III) Chloride (FeCl₃), Bismuth(III) Triflate (Bi(OTf)₃), Gold(III) Chloride (AuCl₃), and Indium(III) Chloride (InCl₃). These catalysts have been selected based on their prevalence in the literature, distinct reactivity profiles, and varying costs, offering a comprehensive overview for the discerning researcher.

Comparative Performance Analysis

The efficacy of a Lewis acid catalyst in propargylic substitution is typically evaluated based on several key metrics: yield of the desired product, reaction time, catalyst loading, and selectivity (regio-, chemo-, and stereoselectivity). The following table summarizes the performance of our selected Lewis acids in a representative propargylic substitution reaction: the alkylation of an electron-rich arene (anisole) with a secondary propargylic alcohol (1-phenylprop-2-yn-1-ol).

Lewis AcidCatalyst Loading (mol%)Reaction TimeYield (%)Key AdvantagesDisadvantagesReference
FeCl₃ 52 h95Inexpensive, readily available, effective under mild conditions, tolerant to air and moisture.[2][3]Can sometimes promote side reactions like Meyer-Schuster rearrangement.[4][2][3]
Bi(OTf)₃ 51 h98Highly efficient, broad substrate scope, excellent yields, often requires shorter reaction times.[5]More expensive than FeCl₃.[5]
AuCl₃ 1-50.5 - 2 h90-99Very high catalytic activity, mild reaction conditions, can catalyze tandem reactions.[6][7]High cost, potential for catalyst deactivation.[6][7]
InCl₃ 101 - 4 h85-95Water-tolerant, can be used in aqueous media, good yields.[8][9]May require higher catalyst loading and longer reaction times compared to others.[8][9]

Analysis of Performance Data:

As the data indicates, all four Lewis acids are highly effective in promoting the propargylic substitution of 1-phenylprop-2-yn-1-ol with anisole, affording the desired 1-methoxy-4-(1-phenylprop-2-yn-1-yl)benzene in excellent yields.

  • FeCl₃ stands out as a highly practical choice due to its low cost and operational simplicity.[2][3] Its tolerance to atmospheric moisture and air makes it particularly attractive for large-scale applications.

  • Bi(OTf)₃ often demonstrates superior reactivity, leading to slightly higher yields in shorter reaction times.[5] Its broader substrate scope, as highlighted in the literature, makes it a versatile catalyst for more challenging transformations.[5]

  • AuCl₃ , while the most expensive, exhibits exceptional catalytic activity, often requiring the lowest catalyst loading and shortest reaction times.[6][7] Its ability to catalyze tandem reactions adds to its synthetic utility.[7]

  • InCl₃ offers the unique advantage of being water-tolerant, enabling reactions in greener solvent systems.[8][9] While it may require slightly higher catalyst loading and longer reaction times, its performance in aqueous media is a significant benefit.

Mechanistic Insights: The "Why" Behind the Reaction

The general mechanism for the Lewis acid-catalyzed propargylic substitution of an alcohol with a nucleophile proceeds through the formation of a key reactive intermediate. The Lewis acid (LA) coordinates to the hydroxyl group of the propargylic alcohol, facilitating its departure as a leaving group and generating a stabilized propargylic carbocation. This carbocation can exist in resonance with an allenic carbocation. The nucleophile then attacks this electrophilic species to furnish the final product.

General Mechanism cluster_activation Activation cluster_intermediate Intermediate Formation cluster_substitution Nucleophilic Attack PropargylAlcohol Propargylic Alcohol (R-OH) ActivatedComplex [R-O(H)-LA]⁺ PropargylAlcohol->ActivatedComplex + LA LA Lewis Acid (LA) PropargylicCation Propargylic Carbocation ActivatedComplex->PropargylicCation - H₂O-LA AllenicCation Allenic Carbocation PropargylicCation->AllenicCation Resonance Product Substituted Product (R-Nu) PropargylicCation->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻)

Figure 1: General mechanism of Lewis acid-catalyzed propargylic substitution.

Catalyst-Specific Mechanistic Considerations:

  • FeCl₃: In some cases, FeCl₃ is proposed to form a highly Lewis acidic ion pair, [FeCl₂]⁺[FeCl₄]⁻, in situ, which is the true catalytic species.[10] This enhances the electrophilicity of the propargylic system.

  • AuCl₃: Gold(III) catalysts are known for their strong π-acidity, allowing them to activate the alkyne moiety of the propargylic alcohol. This can lead to different reaction pathways and, in some cases, tandem reactions where the initial substitution product undergoes further gold-catalyzed transformations.[7]

Experimental Protocols

The following are generalized, step-by-step procedures for the propargylic substitution of 1-phenylprop-2-yn-1-ol with anisole using each of the discussed Lewis acids. These protocols are intended as a starting point and may require optimization for specific substrates.

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used unless otherwise specified.

  • Reactions involving air- or moisture-sensitive catalysts should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: FeCl₃-Catalyzed Propargylic Substitution

FeCl3_Protocol Start Start Step1 To a solution of 1-phenylprop-2-yn-1-ol (1.0 mmol) and anisole (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL)... Start->Step1 Step2 ...add FeCl₃ (0.05 mmol, 5 mol%) at room temperature. Step1->Step2 Step3 Stir the reaction mixture at room temperature for 2 hours. Step2->Step3 Step4 Monitor the reaction progress by TLC. Step3->Step4 Step5 Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Step4->Step5 Step6 Extract the product with CH₂Cl₂. Step5->Step6 Step7 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Step6->Step7 Step8 Purify the crude product by column chromatography on silica gel. Step7->Step8 End End Step8->End

Figure 2: Workflow for FeCl₃-catalyzed propargylic substitution.

Protocol 2: Bi(OTf)₃-Catalyzed Propargylic Substitution

BiOTf3_Protocol Start Start Step1 To a solution of 1-phenylprop-2-yn-1-ol (1.0 mmol) and anisole (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL)... Start->Step1 Step2 ...add Bi(OTf)₃ (0.05 mmol, 5 mol%) at 0 °C. Step1->Step2 Step3 Stir the reaction mixture at 0 °C for 1 hour. Step2->Step3 Step4 Monitor the reaction progress by TLC. Step3->Step4 Step5 Upon completion, add water to quench the reaction. Step4->Step5 Step6 Extract the product with CH₂Cl₂. Step5->Step6 Step7 Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Step6->Step7 Step8 Purify the crude product by column chromatography on silica gel. Step7->Step8 End End Step8->End

Figure 3: Workflow for Bi(OTf)₃-catalyzed propargylic substitution.

Protocol 3: AuCl₃-Catalyzed Propargylic Substitution

AuCl3_Protocol Start Start Step1 To a solution of 1-phenylprop-2-yn-1-ol (1.0 mmol) and anisole (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL)... Start->Step1 Step2 ...add AuCl₃ (0.01 mmol, 1 mol%) at room temperature. Step1->Step2 Step3 Stir the reaction mixture at room temperature for 30 minutes. Step2->Step3 Step4 Monitor the reaction progress by TLC. Step3->Step4 Step5 Upon completion, filter the reaction mixture through a short pad of silica gel. Step4->Step5 Step6 Wash the silica pad with additional CH₂Cl₂. Step5->Step6 Step7 Combine the filtrates and concentrate under reduced pressure. Step6->Step7 Step8 Purify the crude product by column chromatography on silica gel. Step7->Step8 End End Step8->End

Figure 4: Workflow for AuCl₃-catalyzed propargylic substitution.

Protocol 4: InCl₃-Catalyzed Propargylic Substitution

InCl3_Protocol Start Start Step1 To a solution of 1-phenylprop-2-yn-1-ol (1.0 mmol) and anisole (1.2 mmol) in a mixture of CH₃CN and H₂O (4:1, 5 mL)... Start->Step1 Step2 ...add InCl₃ (0.10 mmol, 10 mol%) at room temperature. Step1->Step2 Step3 Stir the reaction mixture at room temperature for 4 hours. Step2->Step3 Step4 Monitor the reaction progress by TLC. Step3->Step4 Step5 Upon completion, add water and extract with ethyl acetate. Step4->Step5 Step6 Wash the organic layer with brine. Step5->Step6 Step7 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Step6->Step7 Step8 Purify the crude product by column chromatography on silica gel. Step7->Step8 End End Step8->End

Figure 5: Workflow for InCl₃-catalyzed propargylic substitution.

Conclusion and Future Outlook

The choice of a Lewis acid for a propargylic substitution reaction is a critical decision that can significantly impact the success of a synthetic campaign. This guide has provided a comparative overview of four commonly used Lewis acids, highlighting their respective strengths and weaknesses.

  • FeCl₃ is an excellent choice for routine, cost-effective transformations.

  • Bi(OTf)₃ offers superior reactivity and a broad substrate scope for more demanding applications.

  • AuCl₃ provides exceptional catalytic activity for rapid and efficient reactions, including tandem processes.

  • InCl₃ is the catalyst of choice for reactions requiring water tolerance.

The field of Lewis acid catalysis in propargylic substitution continues to evolve, with ongoing research focused on the development of more active, selective, and environmentally benign catalytic systems. The exploration of chiral Lewis acids for asymmetric propargylic substitutions remains a particularly active area of investigation, promising to unlock new avenues for the synthesis of enantiomerically pure, complex molecules. As our understanding of the intricate mechanistic details of these reactions deepens, we can anticipate the design of even more sophisticated and powerful catalytic tools for the modern organic chemist.

References

A Comparative Guide to the Purification of Tertiary Propargyl Alcohols: Strategies for Enhanced Purity and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is paramount. Tertiary propargyl alcohols, valuable building blocks in organic synthesis, present unique purification challenges due to their inherent instability. This guide provides an in-depth comparison of various purification methodologies, offering experimental insights and data-driven recommendations to help you navigate the complexities of isolating these sensitive compounds with high fidelity.

The Challenge: Instability and Impurities

Tertiary propargyl alcohols are often liquids at room temperature and are susceptible to thermal decomposition, making traditional purification techniques like distillation problematic.[1][2] Furthermore, they are prone to acid-catalyzed rearrangement, most notably the Meyer-Schuster rearrangement, which converts the alcohol into an α,β-unsaturated ketone or aldehyde.[3] This reactivity necessitates careful control of experimental conditions, particularly pH and temperature, during purification.

Common impurities in crude tertiary propargyl alcohol mixtures can include starting materials from their synthesis (e.g., ketones and acetylides), byproducts from side reactions, and residual solvents.[4][5] The choice of purification method must therefore be tailored to the specific properties of the target alcohol and the nature of the impurities present.

Comparative Analysis of Purification Methods

The following sections detail the most common and effective methods for purifying tertiary propargyl alcohols, with a focus on their principles, advantages, limitations, and typical performance.

Flash Column Chromatography

Flash column chromatography is a widely used technique for the purification of organic compounds on a laboratory scale.[6][7] Its effectiveness for tertiary propargyl alcohols relies on the selection of an appropriate stationary phase (typically silica gel) and a solvent system that provides good separation between the desired product and impurities.

Principle: Separation is based on the differential partitioning of the components of a mixture between a solid stationary phase and a liquid mobile phase. Less polar compounds generally elute faster than more polar compounds.

Advantages:

  • Versatility: Applicable to a wide range of tertiary propargyl alcohols.

  • Good Resolution: Capable of separating compounds with small differences in polarity.

  • Scalability: Can be adapted for purifying milligram to multi-gram quantities.[8]

Disadvantages:

  • Potential for Decomposition: The slightly acidic nature of silica gel can sometimes promote the Meyer-Schuster rearrangement or other degradation pathways. This can be mitigated by using deactivated silica gel or by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.[8]

  • Solvent Consumption: Can require large volumes of solvents, which has cost and environmental implications.

  • Time-Consuming: Can be a lengthy process, especially for difficult separations.

Recrystallization (for solid tertiary propargyl alcohols)

For tertiary propargyl alcohols that are crystalline solids at room temperature, recrystallization is a powerful and economical purification method.[9][10]

Principle: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[11]

Advantages:

  • High Purity: Can yield exceptionally pure crystalline products.

  • Cost-Effective: Generally requires simple equipment and readily available solvents.

  • Scalable: Can be used for both small and large-scale purifications.

Disadvantages:

  • Limited Applicability: Only suitable for compounds that are solids at room temperature. Many tertiary propargyl alcohols are oils.[1]

  • Yield Loss: Some product will always remain dissolved in the mother liquor, leading to a reduction in yield.[12]

  • Solvent Selection: Finding a suitable solvent with the desired solubility properties can be challenging and may require significant experimentation.

Extractive Work-up

A well-designed extractive work-up following synthesis is a crucial first step in the purification process, capable of removing a significant portion of impurities before subsequent chromatographic or crystallization steps.

Principle: This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. By adjusting the pH of the aqueous phase, acidic or basic impurities can be selectively ionized and extracted from the organic layer containing the neutral tertiary propargyl alcohol.

Advantages:

  • Efficient Removal of Certain Impurities: Very effective for removing acidic, basic, and water-soluble impurities.

  • Simple and Rapid: A straightforward and quick procedure to perform.

  • Reduces the Burden on Subsequent Purification Steps: A cleaner crude product simplifies and improves the efficiency of chromatography or recrystallization.

Disadvantages:

  • Limited Scope: Not effective for removing neutral, organic-soluble impurities with similar polarity to the product.

  • Emulsion Formation: Can sometimes lead to the formation of stable emulsions, complicating phase separation.

Chemical Purification via Crystalline Complex Formation

A highly effective, albeit less common, method for purifying tertiary propargyl alcohols involves the formation of a crystalline complex with a tertiary diamine.[1][2] This technique can achieve exceptionally high purity, even from crude mixtures containing isomeric impurities.

Principle: The tertiary propargyl alcohol reacts with a specific tertiary diamine (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO) in a suitable solvent to form a stable, crystalline complex. This complex is then isolated by filtration, effectively separating it from soluble impurities. The pure tertiary propargyl alcohol is subsequently liberated from the complex by treatment with a dilute acid.

Advantages:

  • Exceptional Purity: Can yield products with purity exceeding 99%.

  • High Selectivity: Can separate the desired alcohol from closely related impurities that are difficult to resolve by chromatography.

  • Applicable to Liquid Alcohols: Provides a method for crystallizing and purifying compounds that are oils at room temperature.

Disadvantages:

  • Requires Specific Reagents: Dependent on the availability of a suitable diamine that forms a crystalline complex with the target alcohol.

  • Additional Reaction Steps: Involves two extra chemical transformations (complex formation and liberation), which adds to the overall process time.

  • Potential for Acid-Catalyzed Rearrangement: The final acid treatment step must be performed under carefully controlled conditions to avoid the Meyer-Schuster rearrangement.

Performance Comparison: A Tabular Summary

Purification MethodTypical PurityTypical YieldScalabilityKey AdvantagesKey Disadvantages
Flash Column Chromatography 95-99%70-95%Lab to PilotVersatile, good resolutionPotential for decomposition, solvent-intensive
Recrystallization >99%60-90%Lab to IndustrialHigh purity, cost-effectiveOnly for solids, potential for yield loss
Extractive Work-up (Pre-purification)>95%Lab to IndustrialRemoves acidic/basic impurities, simpleLimited to certain impurity types
Crystalline Complex Formation >99%70-90%Lab to PilotExceptional purity, purifies oilsRequires specific reagents, extra steps

Experimental Protocols

Case Study: Purification of 1,1-Diphenylprop-2-yn-1-ol

This section provides detailed protocols for the purification of a model tertiary propargyl alcohol, 1,1-diphenylprop-2-yn-1-ol, which is a solid at room temperature.[13]

Objective: To remove water-soluble impurities and unreacted starting materials after the synthesis of 1,1-diphenylprop-2-yn-1-ol.[5]

Procedure:

  • Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • 1 M hydrochloric acid (to remove any basic impurities).

    • Saturated aqueous sodium bicarbonate (to neutralize any excess acid).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Objective: To purify the crude 1,1-diphenylprop-2-yn-1-ol obtained from the extractive work-up.[14][15]

Materials:

  • Crude 1,1-diphenylprop-2-yn-1-ol

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane:Ethyl Acetate, 9:1 v/v - to be optimized by TLC)

  • Chromatography column, flasks, and other standard glassware

Procedure:

  • TLC Analysis: Determine the optimal solvent system for separation by thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.3 for good separation.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,1-diphenylprop-2-yn-1-ol.

Objective: To obtain highly pure, crystalline 1,1-diphenylprop-2-yn-1-ol.[5][16]

Materials:

  • Purified 1,1-diphenylprop-2-yn-1-ol from chromatography (or sufficiently pure crude material)

  • Recrystallization solvent (e.g., hexanes)

Procedure:

  • Place the solid 1,1-diphenylprop-2-yn-1-ol in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (hexanes) and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to obtain the pure, crystalline product.

Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[17][18]

Principle: A known mass of an internal standard with a known purity is added to a known mass of the sample. The purity of the analyte is then calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard.[19][20]

Key Considerations for qNMR:

  • Internal Standard Selection: The internal standard should be stable, non-volatile, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable.

  • Relaxation Delays: To ensure accurate integration, a sufficient relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons being integrated) must be used during NMR data acquisition.

  • Signal Selection: Choose well-resolved signals for both the analyte and the internal standard that are free from overlap with impurity signals.

Visualization of Purification Workflows

Purification_Workflows cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Tertiary Propargyl Alcohol Workup Extractive Work-up Crude->Workup Chromatography Flash Column Chromatography Workup->Chromatography Recrystallization Recrystallization (if solid) Workup->Recrystallization Complexation Crystalline Complex Formation Workup->Complexation Pure_Product Pure Tertiary Propargyl Alcohol Chromatography->Pure_Product Recrystallization->Pure_Product Liberation Acidic Liberation Complexation->Liberation Liberation->Pure_Product qNMR qNMR Purity Assessment Pure_Product->qNMR

Caption: General purification workflows for tertiary propargyl alcohols.

Mitigating the Meyer-Schuster Rearrangement

The acid-catalyzed Meyer-Schuster rearrangement is a significant concern during the purification of tertiary propargyl alcohols.[3] To minimize this unwanted side reaction:

  • Avoid Strong Acids: Whenever possible, avoid the use of strong acids during work-up and chromatography.

  • Use Buffered or Deactivated Media: Employ buffered aqueous solutions for extractions and consider using deactivated silica gel for chromatography.

  • Control Temperature: Perform purification steps at low temperatures to reduce the rate of rearrangement.

  • Milder Catalysts: For reactions where acidic conditions are unavoidable, consider using milder Lewis acid or transition metal catalysts that can promote the desired transformation without inducing the rearrangement.[3]

Conclusion

The purification of tertiary propargyl alcohols requires a careful and considered approach, taking into account the inherent instability of these valuable compounds. While flash column chromatography remains a versatile and widely used technique, alternative methods such as recrystallization (for solids) and chemical purification via crystalline complex formation can offer superior purity. A thorough extractive work-up is a critical initial step to remove a significant portion of impurities. The choice of the optimal purification strategy will depend on the specific properties of the target molecule, the nature of the impurities, and the desired scale of the purification. By understanding the principles and limitations of each method and by carefully controlling experimental conditions to mitigate side reactions like the Meyer-Schuster rearrangement, researchers can confidently isolate tertiary propargyl alcohols of high purity, enabling their successful application in subsequent synthetic endeavors.

References

  • Google Patents. (1988). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same. EP0256745A2.
  • Mestrelab Research. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Available at: [Link]

  • Mestrelab Research. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Available at: [Link]

  • European Publication Server. (1992). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of proparg. Available at: [Link]

  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. Available at: [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. Available at: [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information final#1 rev. Available at: [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Available at: [Link]

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Available at: [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Google Patents. (1950). Process of purifying propargyl alcohol. US2527358A.
  • Díez-González, S., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Available at: [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • PubMed. (2022). Meyer-Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Available at: [Link]

  • Università degli studi di Roma Tor Vergata. (n.d.). Preparation method of propargyl alcohol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Available at: [Link]

  • PubMed Central. (n.d.). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Available at: [Link]

  • JETIR. (n.d.). validation. Available at: [Link]

  • Request PDF. (2025). New insights into the alkoxycarbonylation of propargyl alcohol. Available at: [Link]

  • MDPI. (n.d.). Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. Available at: [Link]

Sources

A Comparative Guide to Assessing the Atom Economy of Different Synthetic Routes to Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the synthesis of a wide array of biologically active compounds.[1][2][3] Their synthesis is a cornerstone of medicinal chemistry, driving the development of novel therapeutics. This guide provides an in-depth, objective comparison of various synthetic routes to chalcones, with a primary focus on assessing their atom economy—a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product.[4][5]

The imperative to develop sustainable and efficient synthetic methodologies has brought atom economy to the forefront of process design.[4][6] This guide will dissect the performance of conventional and modern synthetic strategies, providing the necessary experimental data and protocols to empower researchers in selecting the most atom-economical and environmentally benign route for their specific needs.

Visualizing the Assessment Workflow

Before delving into specific synthetic methodologies, it is crucial to establish a clear workflow for assessing atom economy. The following diagram outlines the key steps involved in this evaluation process.

cluster_0 Atom Economy Assessment Workflow Define Synthetic Route Define Synthetic Route Identify Reactants & Products Identify Reactants & Products Define Synthetic Route->Identify Reactants & Products Step 1 Determine Molecular Weights Determine Molecular Weights Identify Reactants & Products->Determine Molecular Weights Step 2 Calculate Theoretical Yield Calculate Theoretical Yield Determine Molecular Weights->Calculate Theoretical Yield Step 3 Calculate Atom Economy (%) Calculate Atom Economy (%) Calculate Theoretical Yield->Calculate Atom Economy (%) Step 4 Analyze & Compare Routes Analyze & Compare Routes Calculate Atom Economy (%)->Analyze & Compare Routes Step 5

Caption: A generalized workflow for assessing the atom economy of a synthetic reaction.

Synthetic Routes to Chalcones: A Comparative Analysis

The synthesis of chalcones can be broadly categorized into classical methods, such as the Claisen-Schmidt condensation, and modern catalytic approaches, including Suzuki-Miyaura coupling. More recently, green chemistry techniques have gained prominence, offering significant improvements in efficiency and sustainability.[7]

The Claisen-Schmidt Condensation: The Conventional Workhorse

The Claisen-Schmidt condensation is the most traditional and widely used method for synthesizing chalcones.[1][2] It involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone.[4][8]

Mechanism and Rationale: The reaction proceeds via an aldol condensation mechanism. A base abstracts an α-hydrogen from the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, the chalcone. The choice of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is critical for efficient enolate formation.[4][9] While effective, this method often suffers from drawbacks such as long reaction times, the use of stoichiometric amounts of corrosive bases, and the generation of salt byproducts, which can lower the overall atom economy.[8]

Illustrative Chemical Transformation:

Reactants Aromatic Aldehyde + Acetophenone Catalyst Base (e.g., NaOH) Solvent (e.g., Ethanol) Product Chalcone + Water Catalyst->Product Claisen-Schmidt Condensation

Caption: The general scheme of the Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol (Conventional Heating):

  • Dissolve the aromatic aldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (1-2 equivalents) in water dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[10]

Green Chemistry Approaches to the Claisen-Schmidt Condensation

To address the limitations of the conventional Claisen-Schmidt reaction, several green chemistry methodologies have been developed. These methods aim to improve reaction efficiency, reduce waste, and minimize energy consumption.[6][11]

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[12][13] In chalcone synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product formation.[14][15] The rapid and uniform heating provided by microwaves enhances the efficiency of the condensation and dehydration steps.[12]

Experimental Protocol (Microwave-Assisted):

  • Grind the aromatic aldehyde (1 equivalent), acetophenone (1 equivalent), and a solid base catalyst (e.g., KOH) together in a mortar and pestle.[10]

  • Transfer the mixture to a microwave-safe vessel.

  • Irradiate the mixture in a domestic or dedicated microwave oven for 3-5 minutes at a specified power level.[12][16]

  • After cooling, add cold water to the reaction mixture.

  • Filter the solid product, wash with water, and recrystallize from ethanol.[17]

Mechanochemistry, involving grinding solid reactants together, offers a completely solvent-free approach to chalcone synthesis.[17] This method is not only environmentally friendly but also highly efficient, often providing high yields in short reaction times.[5] The mechanical energy input facilitates the reaction between the solid reactants in the absence of a solvent.

Experimental Protocol (Grinding):

  • Place the aromatic aldehyde (1 equivalent), acetophenone (1 equivalent), and a solid base like NaOH or KOH (1 equivalent) in a mortar.

  • Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature.[5][17]

  • The reaction mixture will typically turn into a solid mass.

  • Wash the crude product with cold water to remove the catalyst and any unreacted starting materials.

  • Filter and recrystallize the product from a suitable solvent.[10]

The use of biocatalysts, such as enzymes or even natural materials, presents a green and sustainable alternative.[18] For instance, fruit peel ash has been reported as an effective and biodegradable catalyst for the Claisen-Schmidt condensation at room temperature.[18] Lipases have also shown promise in catalyzing this reaction with high stereoselectivity.[19]

Suzuki-Miyaura Coupling: A Modern Catalytic Approach

The Suzuki-Miyaura cross-coupling reaction provides an alternative and versatile route to chalcones. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide.[20][21] For chalcone synthesis, this can be achieved by coupling a cinnamoyl chloride with a phenylboronic acid or a benzoyl chloride with a phenylvinylboronic acid.[22][23]

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. This method offers the advantage of creating carbon-carbon bonds under mild conditions and with high functional group tolerance.[21] However, the multi-step nature of preparing the necessary precursors and the use of a precious metal catalyst are factors to consider in assessing its overall atom economy and cost-effectiveness.

Experimental Protocol (Microwave-Assisted Suzuki Coupling):

  • Prepare the requisite brominated chalcone via a Claisen-Schmidt condensation.[24]

  • In a microwave vial, combine the brominated chalcone (1 equivalent), the appropriate boronic acid (1.2 equivalents), a palladium catalyst (e.g., PdCl2), and a base (e.g., KF) in a suitable solvent like polyethylene glycol (PEG).[24]

  • Seal the vial and heat the mixture in a microwave reactor for a specified time and temperature.

  • After cooling, perform an appropriate workup to isolate the coupled chalcone product.

Quantitative Comparison of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes key performance metrics for the different synthetic routes to a representative chalcone. The atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Synthetic Route Typical Yield (%) Reaction Time Atom Economy (%) Key Advantages Key Disadvantages
Conventional Claisen-Schmidt 58 - 89%[25]2 - 24 hours[12][14]~85-95% (excluding catalyst and solvent)Simple, well-establishedLong reaction times, use of corrosive bases, solvent waste
Microwave-Assisted >90%[12][16]3 - 5 minutes[12]~85-95% (excluding catalyst)Rapid, high yields, energy efficientRequires specialized equipment
Mechanochemical (Grinding) 74 - 80%[17]5 - 15 minutes[5][17]High (solvent-free)[4][17]Solvent-free, rapid, simpleCan be limited by the physical state of reactants
Biocatalysis High10 - 60 minutes[18]HighEnvironmentally benign, mild conditionsCatalyst availability and stability can be a concern
Suzuki-Miyaura Coupling 57 - 91%[24]10 - 50 minutes (microwave)Lower (multi-step)High functional group tolerance, versatileRequires pre-functionalized starting materials, expensive catalyst

Note: Atom economy calculations are for the core reaction and do not account for solvents, catalysts, or workup reagents, which are better captured by metrics like E-Factor (Environmental Factor) and Process Mass Intensity (PMI).[6]

Conclusion and Future Outlook

The assessment of atom economy provides a critical lens through which to evaluate the sustainability and efficiency of synthetic routes to chalcones. While the conventional Claisen-Schmidt condensation remains a viable method, green chemistry approaches such as microwave-assisted synthesis and mechanochemistry offer significant advantages in terms of reaction time, yield, and environmental impact.[12][14][17] These methods demonstrate a higher practical atom economy by minimizing waste and energy consumption.

The Suzuki-Miyaura coupling, while a powerful tool for constructing complex chalcone analogues, generally exhibits a lower overall atom economy due to its multi-step nature.[20] The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scalability, cost considerations, and the desired level of "greenness."

For researchers, scientists, and drug development professionals, embracing the principles of green chemistry and prioritizing atom economy in the synthesis of chalcones and other pharmacologically important scaffolds is not just an environmental consideration but a strategic imperative for developing more efficient, cost-effective, and sustainable pharmaceutical manufacturing processes.

References

  • Tamuli, P., et al. (2020). Biocatalytic green alternative to existing hazardous reaction media: Synthesis of chalcone and flavone derivatives via the Claisen-Schmidt reaction at room temperature. ResearchGate. Available at: [Link]

  • Mitrev, Y., et al. (2021). Original enzyme-catalyzed synthesis of chalcones: Utilization of hydrolase promiscuity.
  • Marotta, F., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 988376. Available at: [Link]

  • Zohdi, H. F. (2009). Atom-Efficient, Solvent-Free, Green Synthesis of Chalcones by Grinding. Synthetic Communications, 39(16), 2789-2794. Available at: [Link]

  • Kerek, A. L., et al. (2023). Green synthesis of Azachalcones: an evaluation based on chemical greenness metrics.
  • Das, S., et al. (2023). A Review: Green Synthesis of Chalcone. Tuijin Jishu/Journal of Propulsion Technology, 44(6), 466-476.
  • NPTEL - Special Lecture Series. (2021). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. YouTube. Available at: [Link]

  • RSC. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Royal Society of Chemistry. Available at: [Link]

  • Kerek, A. L., et al. (2023). Green synthesis of Azachalcones: an evaluation based on chemical greenness metrics. Taylor & Francis Online.
  • Zohdi, H. F. (2009). Atom-Efficient, Solvent-Free, Green Synthesis of Chalcones by Grinding. Taylor & Francis Online. Available at: [Link]

  • RSC. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. Available at: [Link]

  • Marotta, F., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Usiena air - Unisi. Available at: [Link]

  • BenchChem. (2025).
  • RASAYAN Journal of Chemistry. (2009). ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. RASAYAN Journal of Chemistry, 2(2), 654-656.
  • Al-Qaisi, A. M., et al. (2021).
  • Saraci, E., et al. (2023). Solvent-free synthesis of chalcones using Mg(HSO4)2. RSC Publishing. Available at: [Link]

  • MDPI. (2022). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics, 15(3), 1-10.
  • MDPI. (2019). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • RSC. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC.
  • ACS Publications. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 85(15), 9637-9646. Available at: [Link]

  • SciSpace. (2017).
  • NIH. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. Available at: [Link]

  • ResearchGate. (2022). An Efficient Synthesis of Chalcones Based on the Suzuki Reaction.
  • TSI Journals. (2014). Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. TSI Journals.
  • ResearchGate. (2022). Alternative Sustainable Synthetic Approaches for Chalcone Synthesis Using the Single-Screw Drill Reactor Described Herein.
  • ResearchGate. (2022). Synthesis of chalcones via Suzuki‐Miyaura coupling reaction between organoboronic acid and halides.
  • NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available at: [Link]

  • Blucher Proceedings. (2012). Green synthesis of chalcone derivatives via Suzuki coupling. Blucher Proceedings.
  • ResearchGate. (2023). Synthesis, Reactions and application of chalcones: A systematic review.
  • RSC Publishing. (2023). Synthesis, reactions and application of chalcones: a systematic review. Organic & Biomolecular Chemistry. Available at: [Link]

  • NIH. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. Available at: [Link]

Sources

mechanistic comparison of gold versus other metal catalysts in alkyne activation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the activation of alkynes stands as a cornerstone for constructing molecular complexity. The unique electronic nature of the carbon-carbon triple bond offers a rich playground for catalytic transformations, enabling the formation of diverse and valuable chemical architectures. For decades, transition metals like platinum, palladium, and rhodium have been the workhorses in this domain. However, the emergence of gold catalysis in the early 21st century has revolutionized the field, introducing a new level of efficiency, selectivity, and functional group tolerance.

This guide provides an in-depth mechanistic comparison of gold catalysis versus traditional platinum, palladium, and rhodium catalysis in the activation of alkynes. We will delve into the fundamental electronic and structural factors that govern the distinct reactivity of these metals, supported by experimental data and detailed reaction protocols. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a catalyst for their specific synthetic challenges.

The Gold Standard: Unveiling the Unique Reactivity of Gold(I) Catalysts

The remarkable catalytic prowess of gold, particularly cationic gold(I) complexes, stems from a combination of its strong Lewis acidity and significant relativistic effects.[1][2] These effects, a consequence of the high velocity of gold's core electrons, lead to a contraction of the 6s orbital and an expansion of the 5d orbitals.[1] This electronic configuration makes gold(I) a potent π-acid, readily activating alkynes towards nucleophilic attack without undergoing oxidative addition, a common pathway for other transition metals.[3][4]

The general mechanism for gold(I)-catalyzed alkyne activation involves the coordination of the alkyne to the cationic gold center, forming a π-complex. This coordination renders the alkyne highly electrophilic and susceptible to attack by a wide range of nucleophiles, including water, alcohols, amines, arenes, and even other π-systems.[4][5] The subsequent steps typically involve the formation of a vinylgold intermediate, which can then undergo protodeauration to release the product and regenerate the active catalyst.[5][6]

A key feature of gold catalysis is its "redox-neutral" nature in many transformations, operating primarily through Lewis acidic activation. This contrasts sharply with the mechanisms of palladium and rhodium, which often involve changes in the metal's oxidation state.

Gold_Catalysis

The Established Players: A Mechanistic Look at Platinum, Palladium, and Rhodium

Platinum: A Close Relative with Distinct Behavior

Platinum, gold's neighbor in the periodic table, also exhibits significant π-acidity and can catalyze a range of similar alkyne transformations, such as hydration and cycloisomerization.[7][8] However, there are crucial mechanistic differences. While gold(I) catalysis typically avoids changes in oxidation state, platinum catalysis can proceed through both Pt(II)/Pt(IV) and Pt(0)/Pt(II) cycles, depending on the reaction conditions and ligands.

In many Pt(II)-catalyzed reactions, the mechanism mirrors that of gold(I), involving π-activation followed by nucleophilic attack. However, platinum complexes are generally less electrophilic than their gold counterparts, often requiring higher reaction temperatures.[9] Furthermore, platinum catalysts can also engage in oxidative addition pathways, particularly in reactions like hydrostannylation.[10]

Platinum_Catalysis

Palladium: The Cross-Coupling Titan

Palladium catalysis is synonymous with cross-coupling reactions, and its activation of alkynes is most prominently featured in the Sonogashira coupling.[11][12][13] The mechanism of palladium-catalyzed alkyne activation is fundamentally different from that of gold. It predominantly operates through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

In a typical Sonogashira reaction, the cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) species. Concurrently, a copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[1] This reliance on a redox cycle distinguishes palladium from the primarily Lewis-acid-driven catalysis of gold.

Palladium_Catalysis

Rhodium: Versatility in Cycloadditions

Rhodium catalysts are highly versatile and are particularly renowned for their ability to mediate cycloaddition reactions involving alkynes, such as [2+2+2] and [4+2] cycloadditions.[14][15] The mechanism of rhodium-catalyzed alkyne activation typically involves the oxidative coupling of two alkyne molecules to a Rh(I) center, forming a rhodacyclopentadiene intermediate.[15] This metallacycle can then react with a third unsaturated partner (another alkyne, an alkene, or a nitrile) to undergo reductive elimination, furnishing the cyclic product and regenerating the active Rh(I) catalyst.

In some cases, such as oxidative cycloadditions, the rhodium center cycles between Rh(I) and Rh(III) oxidation states.[16] This mechanistic pathway, centered around the formation of metallacyclic intermediates, is a hallmark of rhodium catalysis and sets it apart from the π-activation mechanism of gold.

Rhodium_Catalysis

Head-to-Head Comparison: Performance and Selectivity

The distinct mechanistic pathways of these metals translate into significant differences in their catalytic performance and selectivity.

FeatureGold (Au)Platinum (Pt)Palladium (Pd)Rhodium (Rh)
Primary Mechanism Lewis Acid π-Activationπ-Activation, Oxidative AdditionOxidative Addition/Reductive EliminationOxidative Cyclization/Reductive Elimination
Common Oxidation States Au(I)Pt(II), Pt(IV), Pt(0)Pd(0), Pd(II)Rh(I), Rh(III)
Typical Substrates Wide range of alkynesEnynes, alkynesTerminal alkynes, aryl/vinyl halidesDiynes, enynes, alkynes
Key Intermediates π-Alkyne complexes, vinylgoldπ-Alkyne complexes, metallacyclesPd-acetylides, Pd-aryl complexesRhodacyclopentadienes
Selectivity High chemoselectivity, often regioselectiveGood selectivity, can be ligand-controlledHigh selectivity in cross-couplingHigh regio- and stereoselectivity in cycloadditions
Functional Group Tolerance ExcellentGoodModerate to GoodGood
Reaction Conditions Mild (often room temperature)Often requires heatingMild to moderateVaries, can require elevated temperatures

Experimental Protocols: A Practical Guide

To illustrate the practical differences in employing these catalysts, we provide representative experimental protocols for common alkyne transformations.

Gold-Catalyzed Intramolecular Hydroarylation of an Alkyne

This protocol describes the synthesis of a substituted naphthalene derivative via a gold-catalyzed 6-endo-dig cyclization.

Materials:

  • (2-Ethynylphenyl)benzene (1.0 equiv)

  • [IPrAu(CH₃CN)]SbF₆ (2 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add (2-ethynylphenyl)benzene and the gold catalyst.

  • Add anhydrous DCM via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Platinum-Catalyzed Hydration of an Alkyne

This protocol outlines the conversion of a terminal alkyne to a methyl ketone using a platinum catalyst.

Materials:

  • 1-Octyne (1.0 equiv)

  • PtCl₂ (5 mol%)

  • Acetone/Water (9:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve 1-octyne in the acetone/water mixture.

  • Add PtCl₂ to the solution.

  • Heat the reaction mixture to reflux (approximately 60-70 °C).

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ketone by column chromatography.

Palladium-Catalyzed Sonogashira Coupling

This procedure details the cross-coupling of an aryl iodide with a terminal alkyne.[9]

Materials:

  • Iodobenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add iodobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting materials.

  • Filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Rhodium-Catalyzed [2+2+2] Cycloaddition

This protocol describes the synthesis of a substituted benzene derivative from a diyne and a monoalkyne.[17]

Materials:

  • 1,7-Octadiyne (1.0 equiv)

  • 1-Hexyne (1.5 equiv)

  • [Rh(cod)Cl]₂ (2.5 mol%)

  • AgSbF₆ (5 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • In a dry Schlenk tube, dissolve [Rh(cod)Cl]₂ and AgSbF₆ in anhydrous DCE.

  • Add 1,7-octadiyne and 1-hexyne to the catalyst solution.

  • Heat the reaction mixture at 80 °C.

  • Monitor the formation of the product by GC-MS.

  • Upon completion, cool the reaction, concentrate, and purify by flash chromatography.

Conclusion: Choosing the Right Tool for the Job

The choice between gold, platinum, palladium, and rhodium for alkyne activation is not a matter of one catalyst being universally superior, but rather of selecting the most appropriate tool for the specific synthetic task at hand.

  • Gold catalysts excel in their exceptional mildness, broad functional group tolerance, and unique ability to catalyze reactions that are challenging for other metals, often proceeding through redox-neutral pathways. They are the go-to choice for complex molecule synthesis where preserving sensitive functional groups is paramount.

  • Platinum catalysts , while often requiring harsher conditions, offer a complementary reactivity profile to gold and can be advantageous in certain cycloisomerization reactions.

  • Palladium catalysts remain the undisputed champions of cross-coupling reactions, providing a reliable and powerful method for the formation of C(sp)-C(sp²) bonds.

  • Rhodium catalysts offer unparalleled efficiency in constructing cyclic and polycyclic systems through cycloaddition reactions.

A thorough understanding of the underlying mechanistic principles governing the reactivity of each of these metals is crucial for the rational design of synthetic strategies and the development of novel catalytic transformations. As the field of catalysis continues to evolve, the synergistic use of these powerful metals will undoubtedly lead to even more innovative and efficient ways to construct the molecules that shape our world.

References

  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. Benchchem. Accessed January 5, 2026.
  • Platinum catalysed hydrostannylation of terminal alkynes; highly selective synthesis of vinyl stannanes. Queen's University Belfast. Accessed January 5, 2026.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Accessed January 5, 2026.
  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 5, 2026.
  • Sonogashira coupling. Wikipedia. Accessed January 5, 2026.
  • Sonogashira Coupling. Chemistry LibreTexts. Accessed January 5, 2026.
  • Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis.
  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028–9072.
  • Widenhoefer, R. A. (2008). Recent Developments in Gold-Catalyzed Allene Hydroarylation. Organometallics, 27(21), 5745–5757.
  • Fürstner, A. (2009). Gold and platinum catalysis: a convenient tool for generating molecular complexity. Chemical Society Reviews, 38(11), 3208–3221.
  • Gold Versus Palladium Catalyzed Cross-Coupling Reactions: A Dft Mechanistic Study on the Chemoselective Arylation of Alkyl Nitriles.
  • Wender, P. A., Gamber, G. G., Hubbard, R. D., & Zhang, L. (2002). Rhodium(I)-Catalyzed [6+2] Cycloadditions of Internal Alkynes with Cycloheptatriene. Journal of the American Chemical Society, 124(12), 2876–2877.
  • Gold‐ vs. palladium‐catalyzed C–H activation.
  • Rovis, T. (2008). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Accounts of Chemical Research, 41(2), 204–216.
  • Hartwig, J. F. (2011). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Organometallics, 30(21), 5649–5660.
  • Amatore, C., Aubert, C., & Malacria, M. (2006). Rates and Mechanism of Rhodium-Catalyzed [2+2+2] Cycloaddition of Bisalkynes and a Monoalkyne. Organometallics, 25(18), 4373–4380.
  • Gulias, M., & Mascareñas, J. L. (2012). Compatibility Assessment of Unactivated Internal Alkynes in Rhodium-Catalyzed [2+2+2] Cycloadditions. Organic Letters, 14(1), 292–295.
  • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180–3211.
  • Zhang, J., Schmalz, H.-G. (2006). Gold and Platinum Catalysis of Enyne Cycloisomerization.
  • Nevado, C., & Echavarren, A. M. (2005). Intramolecular Hydroarylation of Alkynes Catalyzed by Platinum or Gold: Mechanism and endo Selectivity. Chemistry – A European Journal, 11(10), 3155–3164.
  • Hydration and Oxymercuration of Alkynes. Master Organic Chemistry. Accessed January 5, 2026.
  • Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. PMC. Accessed January 5, 2026.
  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. PMC. Accessed January 5, 2026.
  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers. Accessed January 5, 2026.
  • Michelet, B., Toullec, P. Y., & Genêt, J.-P. (2008). Gold- and platinum-catalyzed cycloisomerization of enynyl esters versus allenenyl esters: an experimental and theoretical study. Chemistry – A European Journal, 14(28), 8466–8470.
  • Gold- and Platinum-Catalyzed Cycloisomerization of Enynyl Esters versus Allenenyl Esters: An Experimental and Theoretical Study.
  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers. Accessed January 5, 2026.
  • On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. RSC Publishing. Accessed January 5, 2026.
  • ChemInform Abstract: Gold versus Palladium: A Regioselective Cycloisomerization of Aromatic Enynes.
  • Diversity in Platinum-Catalyzed Hydrative Cyclization of Trialkyne Substrates To Form Tetracyclic Ketones.
  • Gold-Powered Alkyne Activation Unleashed!. YouTube. Accessed January 5, 2026.
  • 9.4: Hydration of Alkynes. Chemistry LibreTexts. Accessed January 5, 2026.
  • Hydration of alkynes | Alkenes and Alkynes | Organic chemistry | Khan Academy. YouTube. Accessed January 5, 2026.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1,3-Triphenylpropargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the proper and compliant disposal of 1,1,3-triphenylpropargyl alcohol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. This document is designed to provide essential, immediate safety and logistical information, ensuring that this chemical is managed responsibly from the point of generation to its final disposal.

Understanding the Hazard Profile of this compound

A thorough understanding of a chemical's intrinsic hazards is the foundation of its safe handling and disposal. This compound is a solid organic compound with a specific toxicological profile that necessitates careful management.

According to its Safety Data Sheet (SDS), this compound is classified with several key hazards.[1] It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1] Furthermore, it is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] This profile dictates that the primary routes of potential exposure—inhalation, dermal contact, and ingestion—must be rigorously controlled. The causality is clear: improper disposal, such as discarding in regular trash or washing down the drain, could lead to environmental release and pose a significant risk to human health.

PropertyValueSource
Molecular Formula C₂₁H₁₆O[1]
Molecular Weight 284.36 g/mol [1]
Appearance Solid[1]
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1]
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of such chemicals in regular trash or sewer systems.[2] The following protocol outlines a self-validating system for its compliant disposal.

Step 1: Point-of-Generation Waste Collection

The moment this compound is deemed a waste, it must be managed as hazardous waste.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Containment: Collect solid this compound waste directly in a designated hazardous waste container.[1][3]

    • Container Selection: The container must be chemically compatible with the waste, in good condition (free from damage or leaks), and have a secure, leak-proof closure.[2][4] Ideally, use the original container if it is intact and meets current standards.[4] Do not use foodstuff containers.[4]

    • Avoid Contamination: Do not let this chemical enter the environment. Sweep or shovel spilled solid material into the designated container.[1]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[2][4][5]

  • Designation: Clearly label a specific location, such as a section of a lab bench or a chemical fume hood, as a "Satellite Accumulation Area".[4]

  • Labeling: The waste container must be labeled immediately with the following information:

    • The words "Hazardous Waste ".[4][5]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[4]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[4][5]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][4]

Step 3: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Incompatibility: Store the this compound waste container away from incompatible materials. As a solid alcohol, it should be segregated from strong oxidizing agents, acids, and bases.[4] Use physical barriers or secondary containment to ensure separation.[2]

Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Waste Generation (Unused/Contaminated This compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe collect Collect Solid Waste in Compatible Container ppe->collect label_waste Label Container: 'Hazardous Waste' Chemical Name & Hazards collect->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa segregate Segregate from Incompatibles saa->segregate pickup Arrange for Pickup by EHS or Licensed Contractor segregate->pickup Container Full or Max Storage Time Reached transport Transport to Central Accumulation Area (CAA) or Disposal Facility pickup->transport disposal Final Disposal (e.g., Incineration) transport->disposal

Disposal workflow for this compound.
Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.

  • Contact EHS: When the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your EHS office to schedule a pickup.[3][4]

  • Professional Disposal: The EHS office or their contracted vendor will transport the waste to a licensed treatment, storage, and disposal facility (TSDF). The most common and effective method for disposing of solid organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Control and Clean: Wearing appropriate PPE, carefully sweep up the solid material.[1] Avoid creating dust.[1]

  • Contain: Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Regulatory Framework: A Commitment to Compliance

The procedures outlined in this guide are designed to comply with key regulations from federal agencies that oversee laboratory safety and environmental protection.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the comprehensive "cradle-to-grave" regulatory framework for hazardous waste management, from generation to final disposal.[2]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including requirements for PPE, hazard communication (including SDS), and employee training on the handling of hazardous substances.[2][8]

By adhering to this structured disposal protocol, you not only ensure compliance with these regulations but also uphold the highest standards of scientific integrity and professional responsibility, building a foundation of trust in our shared commitment to a safe and healthy research environment.

References

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